(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;;/h1-3H,4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNUZOLXBYCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride: A Strategic Guide to a Key Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: (6-(Trifluoromethyl)pyridin-2-yl)methanamine is a pivotal building block in modern medicinal and agrochemical research. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of parent molecules.[1][2] This guide provides a comprehensive overview of the most efficient and reliable synthetic pathway to produce this compound as a stable dihydrochloride salt. We will delve into the strategic considerations behind precursor selection, critically evaluate various reduction methodologies for the core nitrile-to-amine transformation, and provide detailed, field-tested protocols. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the synthesis but also adapt it based on a sound understanding of the underlying chemical principles.
Introduction and Strategic Overview
The synthesis of trifluoromethyl-substituted heterocycles is a major focus of contemporary chemical research, driven by the unique physicochemical properties the -CF3 group imparts upon a molecule.[1][2] (6-(Trifluoromethyl)pyridin-2-yl)methanamine serves as a crucial intermediate, providing a reactive primary amine handle on a metabolically robust pyridine core. This structure is found in a range of advanced molecules in development pipelines.
The primary challenge in synthesizing this target lies in the efficient and selective reduction of a nitrile precursor without affecting the trifluoromethyl group or the pyridine ring. This guide focuses on a robust and scalable two-step sequence starting from the commercially available 6-(trifluoromethyl)pyridine-2-carbonitrile.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to identify the most practical starting materials and key transformations. The primary disconnection point is the carbon-nitrogen single bond of the aminomethyl group, which points directly to a nitrile reduction as the key final step in forming the free base. The second disconnection involves the formation of the dihydrochloride salt from the amine.
Caption: Retrosynthetic pathway for the target compound.
Core Transformation: Reduction of 6-(Trifluoromethyl)pyridine-2-carbonitrile
The conversion of the nitrile group in 6-(trifluoromethyl)pyridine-2-carbonitrile (CAS 887583-52-0) to a primary aminomethyl group is the central event of this synthesis.[3][4] Several methodologies exist for this transformation, each with distinct advantages and operational considerations.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is critical for yield, purity, and scalability. The primary methods include catalytic hydrogenation and stoichiometric reduction with metal hydrides.
| Methodology | Reducing Agent(s) | Advantages | Disadvantages | Suitability |
| Catalytic Hydrogenation | H₂ gas with Raney® Nickel or Pd/C | Economical, high atom economy, scalable, clean workup.[5] | Requires specialized pressure equipment; potential for side reactions (secondary/tertiary amines).[5][6] | Pilot Plant & Manufacturing |
| Stoichiometric Reduction | Lithium Aluminum Hydride (LiAlH₄) | High reactivity, excellent yields on a lab scale, rapid reaction.[7][8][9] | Highly reactive with water, pyrophoric hazards, generates aluminum waste, less suitable for large scale.[7] | Lab & Discovery Scale |
| Transfer Hydrogenation | Raney® Nickel with a hydrogen donor (e.g., 2-propanol) | Avoids high-pressure H₂ gas, uses standard lab equipment.[10] | May require excess catalyst and longer reaction times.[10] | Lab Scale |
| Borohydride System | Raney® Nickel with KBH₄ or NaBH₄ | Mild conditions (room temp), high yields, avoids H₂ gas and LiAlH₄ hazards.[11][12] | Generates borate waste. | Lab & Kilo-Lab Scale |
For this guide, we will detail the two most common and effective pathways: catalytic hydrogenation for its industrial relevance and LiAlH₄ reduction for its utility in a research setting.
Caption: Key methodologies for the nitrile-to-amine reduction.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This method is often the most economical for producing primary amines from nitriles.[5] The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine impurities, which can arise from the reaction of the intermediate imine with the final amine product.[6]
Experimental Protocol:
-
Catalyst Preparation: To a hydrogenation vessel inerted with argon, add Raney® Nickel (5-10% w/w of the substrate) as a slurry in methanol.
-
Reaction Setup: In a separate flask, dissolve 6-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) in methanol saturated with ammonia (approx. 7N solution).
-
Hydrogenation: Transfer the substrate solution to the hydrogenation vessel. Seal the reactor and purge thoroughly with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen to 50-100 psi and heat to 40-60 °C. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake must not be allowed to dry in the air. Quench the filter cake immediately with copious amounts of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (6-(trifluoromethyl)pyridin-2-yl)methanamine as an oil, which is taken directly to the salt formation step.
Protocol 2: Stoichiometric Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a highly effective, albeit aggressive, reducing agent for converting nitriles to primary amines.[7][8] This protocol requires strict anhydrous conditions.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve 6-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Quenching (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to precipitate granular aluminum salts that are easy to filter.
-
-
Filtration and Extraction: Stir the resulting white suspension vigorously for 30 minutes, then filter through Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude amine.
Final Step: Dihydrochloride Salt Formation
The free amine is often an oil and can be susceptible to air oxidation. Converting it to a crystalline dihydrochloride salt greatly improves its stability, handling, and shelf-life, while also aiding in purification.[1] The dihydrochloride form arises from the protonation of both the primary aminomethyl group and the basic pyridine ring nitrogen.
Experimental Protocol:
-
Dissolution: Dissolve the crude (6-(trifluoromethyl)pyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as isopropanol, ethyl acetate, or diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (2.2 eq). This can be ethereal HCl, HCl in isopropanol, or concentrated aqueous HCl depending on the chosen solvent system.
-
Crystallization: The dihydrochloride salt will typically precipitate as a white solid. Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the solid under vacuum at 40-50 °C to yield this compound as a stable, crystalline solid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using a suite of standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry: To verify the molecular weight of the parent ion.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches of the ammonium salts).
-
HPLC: To determine the purity profile.
-
Melting Point: A sharp melting point is indicative of high purity.
Safety Considerations
-
Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry and keep wet. Ensure the filter cake from the reaction is never allowed to dry in air and is quenched immediately.[10][11]
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (N₂ or Ar). The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.[7]
-
Hydrogen Gas: Highly flammable and explosive. Hydrogenation reactions must be carried out in a well-ventilated area using appropriate pressure-rated equipment and with proper purging procedures.
-
Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The synthesis of this compound is most effectively achieved via the reduction of 6-(trifluoromethyl)pyridine-2-carbonitrile. For large-scale and cost-effective production, catalytic hydrogenation using Raney® Nickel in the presence of ammonia is the preferred method. For laboratory-scale synthesis where specialized pressure equipment may not be available, reduction with lithium aluminum hydride provides a reliable alternative, provided strict safety protocols are followed. The final conversion to the dihydrochloride salt ensures a stable, easily handleable product crucial for further research and development.
References
- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Sichuan University.
- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Wikipedia contributors. (n.d.). Nitrile reduction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Wu, B., et al. (2025). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Research Square.
- ResearchGate. (n.d.).
- chemBlink. (n.d.). 6-(Trifluoromethyl)pyridine-2-carbonitrile [CAS# 887583-52-0].
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
- Saraiva, M. F., et al. (n.d.).
- Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
- Sunway Pharm Ltd. (n.d.). 6-(trifluoromethyl)pyridine-2-carbonitrile - CAS:887583-52-0.
- LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jelsciences.com [jelsciences.com]
- 3. CAS # 887583-52-0, 6-(Trifluoromethyl)pyridine-2-carbonitrile, 6-(Trifluoromethyl)picolinonitrile - chemBlink [chemblink.com]
- 4. 6-(trifluoromethyl)pyridine-2-carbonitrile - CAS:887583-52-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Profile of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride
Disclaimer: Publicly accessible, peer-reviewed experimental spectroscopic data for (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride (CAS No. 916211-40-0) is limited. This guide has been constructed by a Senior Application Scientist to provide a predictive and interpretive analysis of the expected spectroscopic characteristics of this molecule. The predictions are grounded in fundamental spectroscopic principles and comparative data from structurally analogous compounds. All protocols described represent best-practice methodologies for compound characterization.
Introduction: The Significance of a Fluorinated Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, and its functionalization offers a pathway to modulate the physicochemical and pharmacological properties of bioactive molecules. The introduction of a trifluoromethyl (-CF₃) group is a particularly powerful strategy in modern drug design.[1][2] This group can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic profile and lipophilicity of the parent molecule.
(6-(Trifluoromethyl)pyridin-2-yl)methanamine is a bifunctional building block, featuring the influential -CF₃ group and a reactive primary amine. This combination makes it a valuable intermediate for synthesizing a diverse range of more complex chemical entities for agrochemical and pharmaceutical research.[1] This guide provides a comprehensive overview of the expected spectroscopic signature of its dihydrochloride salt, an essential dataset for structure verification, purity assessment, and quality control in any research or development setting.
Molecular Structure and Physicochemical Properties
The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, which is often advantageous for handling and subsequent reactions.
Caption: Standardized workflow for NMR data acquisition and processing.
Methodology Details:
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective at dissolving hydrochloride salts. For ¹³C NMR, a higher concentration (25-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and resolution. [3]3. Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to obtain a high signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) is typically required.
-
¹⁹F NMR: Acquire with proton decoupling. ¹⁹F is a high-receptivity nucleus, so fewer scans are generally needed compared to ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the ammonium group, the aromatic ring, and the strong C-F bonds.
Table 5: Predicted IR Absorption Bands (Solid State, KBr or ATR)
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3100 - 2700 | Strong, Broad | N-H stretch | -NH₃⁺ (Ammonium) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Weak | C-H stretch | Aliphatic C-H (-CH₂-) |
| ~1610, 1580 | Medium-Strong | C=C, C=N stretch | Pyridine ring vibrations |
| ~1470 | Medium | N-H bend | -NH₃⁺ (Ammonium) |
| 1350 - 1100 | Very Strong | C-F stretch | -CF₃ (Trifluoromethyl) |
Protocol for FT-IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-5 mg) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the parent molecule and offers structural insights through its fragmentation pattern. For a dihydrochloride salt, electrospray ionization (ESI) in positive ion mode is the technique of choice, as it will readily detect the protonated free base.
Predicted Mass Spectrum Data (ESI+):
-
Molecular Ion: The primary ion observed will be the protonated free base, [M+H]⁺.
-
Free Base (C₇H₇F₃N₂): Exact Mass = 176.06
-
Predicted [M+H]⁺: m/z 177.07
-
-
Key Fragments:
-
m/z 160.04: Corresponds to the loss of NH₃ from the molecular ion ([M+H - NH₃]⁺), a common fragmentation pathway for primary amines.
-
m/z 107.03: Corresponds to the pyridyl-CF₃ fragment after cleavage of the C-C bond next to the ring.
-
Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for the dihydrochloride is not widely available, data from the hydrochloride salt and related aminopyridines provide a strong basis for safe handling procedures. [4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile for this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have constructed a reliable reference for researchers working with this important chemical intermediate. The provided protocols represent the industry standard for ensuring data quality and reproducibility. Adherence to these analytical and safety guidelines will empower scientists to confidently verify the structure and purity of this compound, facilitating its effective use in the synthesis of next-generation pharmaceutical and agrochemical agents.
References
- Supporting Information for relevant research. (n.d.).
-
PubChem. (n.d.). [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Retrieved from [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]
-
Lead Sciences. (n.d.). (6-(Trifluoromethyl)pyridin-2-yl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine | CAS#:34486-24-3. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]
-
Acta Pharmaceutica. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]
-
SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
MDPI. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. [Link]
-
Semantic Scholar. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H). Retrieved from [Link]
-
Nicolet. (n.d.). IS NIR Spectra. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives [mdpi.com]
- 4. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride , a fluorinated pyridine derivative, represents a key structural motif of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group (-CF3) onto the pyridine ring imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of potential therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and essential safety and handling information for this compound, tailored for professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and computed properties of this compound.
| Property | Value | Source/Method |
| IUPAC Name | 1-[6-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride | Fluorochem[1] |
| CAS Number | 916211-40-0 | BLDpharm[2] |
| Molecular Formula | C₇H₉Cl₂F₃N₂ | BLDpharm[2] |
| Molecular Weight | 249.06 g/mol | BLDpharm[2] |
| Appearance | Off-white to light yellow powder (for the free base) | J&H CHEM[3] |
| Purity | ≥98% | Fluorochem[1] |
| Storage | Sealed in a dry environment at room temperature. | BLDpharm[2] |
Synthesis and Purification
The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine typically proceeds via the reduction of the corresponding nitrile, 6-(trifluoromethyl)picolinonitrile. This precursor is commercially available and serves as a convenient starting material. Two primary reduction methodologies are prevalent for this type of transformation: catalytic hydrogenation and chemical reduction with a hydride agent.
Synthetic Workflow
The logical flow for the synthesis of the target compound is outlined below. The process begins with the reduction of the nitrile to the primary amine, followed by the formation of the dihydrochloride salt.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is often preferred for its milder reaction conditions and simpler work-up procedures compared to metal hydride reductions.
Materials:
-
6-(Trifluoromethyl)picolinonitrile
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 6-(trifluoromethyl)picolinonitrile (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.
-
Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine as a free base. Further purification can be achieved by column chromatography on silica gel if necessary.
-
Dihydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of hydrochloric acid (2.2 eq) in the chosen solvent dropwise with stirring.
-
Isolation of the Product: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.
Causality behind Experimental Choices:
-
Catalyst: Palladium on carbon is a widely used and effective catalyst for the hydrogenation of nitriles to primary amines.[4]
-
Solvent: Methanol is a common solvent for catalytic hydrogenation as it readily dissolves many organic compounds and is relatively inert under these conditions.
-
Acidic Additive (in some procedures): The addition of an acid, such as sulfuric acid, can sometimes improve the selectivity of the hydrogenation of pyridinecarbonitriles.[4] However, for the formation of the dihydrochloride salt, the acid is added in a separate, final step.
Chemical Reactivity and Stability
The reactivity of (6-(Trifluoromethyl)pyridin-2-yl)methanamine is primarily dictated by the nucleophilic primary amine and the electron-deficient trifluoromethyl-substituted pyridine ring.
-
Amine Reactivity: The primary amine group is nucleophilic and will readily undergo reactions typical of amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.
-
Pyridine Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.
-
Stability: Trifluoromethylpyridine compounds are generally considered to be metabolically stable due to the high strength of the carbon-fluorine bond.[5] The dihydrochloride salt is expected to be a stable, crystalline solid. However, as with many amine salts, it may be hygroscopic and should be stored in a dry environment.
Analytical Characterization
While specific spectral data for the dihydrochloride salt is not publicly available, characterization would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the amine protons (which may be broad and exchangeable). The integration of these signals would confirm the proton count.
-
¹³C NMR would show distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon.
-
¹⁹F NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the free base.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching of the amine and ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C-F stretching of the trifluoromethyl group.
Safety and Handling
GHS Hazard Statements for the Monohydrochloride: [6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions for Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of skin contact: Immediately wash with soap and plenty of water. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds in drug discovery. Its synthesis from the corresponding nitrile is achievable through standard chemical transformations. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting. Further experimental characterization is recommended to fully elucidate its properties.
References
-
PubChem. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Chemsrc. 2-Amino-6-(trifluoromethyl)pyridine. [Link]
-
LookChem. 2-Amino-6-(trifluoromethyl)pyridine. [Link]
-
PubChem. 2-Amino-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
PubChem. N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine. National Center for Biotechnology Information. [Link]
-
Refubium - Freie Universität Berlin. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]
-
Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]
-
J&H CHEM. (6-(trifluoromethyl)pyridin-2-yl)methanamine. [Link]
-
Catalysis Science & Technology (RSC Publishing). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]
-
Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]
-
PMC - NIH. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]
-
ResearchGate. Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. [Link]
-
Hrčak. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]
-
Comptes Rendus de l'Académie des Sciences. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. [Link]
-
Journal of the Chemical Society C. Heterocyclic polyfluoro-compounds. Part XIV. Catalytic hydrogenation of perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) and of perfluorocyclopentene. [Link]
-
Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]
-
MDPI. Catalytic Hydrogenation of Carbon Dioxide to Methanol on MOF-Confined Metal Nanoparticles: A Review. [Link]
-
MDPI. Catalytic Hydrogenation of CO2 to Methanol: Study of Synergistic Effect on Adsorption Properties of CO2 and H2 in CuO/ZnO/ZrO2 System. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 916211-40-0|this compound|BLD Pharm [bldpharm.com]
- 3. (6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)METHANAMINE, CasNo.916211-40-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Pyridine Building Block
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a fluorinated heterocyclic amine that has garnered significant interest within the realms of medicinal chemistry and drug discovery. Its structure, which combines a pyridine ring, a trifluoromethyl group, and a primary aminomethyl substituent, offers a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutics. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2][3] The pyridine core is a common motif in a vast array of biologically active compounds, and the aminomethyl group provides a key reactive handle for further molecular elaboration and conjugation.
This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis and purification protocol, methods for its analytical characterization, its applications in drug discovery, and essential safety and handling procedures.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) has assigned the following numbers to (6-(Trifluoromethyl)pyridin-2-yl)methanamine and its salts:
| Compound Name | CAS Number |
| This compound | 916211-40-0 |
| (6-(Trifluoromethyl)pyridin-2-yl)methanamine (Free Base) | 916304-19-3 |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through a multi-step process, commencing with a suitable trifluoromethylated pyridine precursor. A common and effective strategy involves the reduction of 2-cyano-6-(trifluoromethyl)pyridine. The rationale behind this approach lies in the commercial availability of the cyanopyridine starting material and the high efficiency of nitrile reduction methodologies.
Experimental Protocol: Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine
This protocol outlines the reduction of 2-cyano-6-(trifluoromethyl)pyridine to the corresponding primary amine.
Materials:
-
2-Cyano-6-(trifluoromethyl)pyridine
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of 2-cyano-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Addition of Reducing Agent: A solution of the chosen reducing agent (e.g., LiAlH₄, 1.5-2.0 equivalents in anhydrous THF, or BH₃·THF, 2.0-3.0 equivalents) is added dropwise to the stirred solution of the starting material at 0 °C (ice bath). The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2 to 6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to ensure complete consumption of the starting material.
-
Workup and Quenching: Upon completion, the reaction is carefully cooled to 0 °C. The excess reducing agent is quenched by the sequential and dropwise addition of water, followed by 1 M NaOH solution, and then more water. This procedure, known as the Fieser workup for LiAlH₄ reductions, is critical for the safe decomposition of the reactive hydride and the formation of a granular precipitate of aluminum or boron salts, which facilitates filtration.
-
Isolation of the Free Base: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine as an oil or a low-melting solid.
Experimental Protocol: Preparation of the Dihydrochloride Salt
The conversion of the free base to its dihydrochloride salt is often desirable to improve its stability, crystallinity, and handling properties.
Materials:
-
Crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether, or concentrated HCl)
-
Büchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Dissolution: The crude amine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: To the stirred solution, a solution of hydrochloric acid (at least 2.0 equivalents) is added dropwise. The dihydrochloride salt will typically precipitate out of the solution as a white solid.
-
Isolation and Purification: The precipitate is collected by vacuum filtration using a Büchner funnel. The solid is then washed with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.
-
Drying: The collected solid is dried under vacuum to afford this compound as a stable, crystalline solid.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial, particularly when employing highly reactive reducing agents like LiAlH₄, which readily react with atmospheric moisture and oxygen.
-
Anhydrous Solvents: The necessity for anhydrous solvents stems from the same reactivity of the reducing agents.
-
Controlled Addition and Cooling: The exothermic nature of the reduction reaction necessitates slow, controlled addition of the reducing agent at low temperatures to prevent runaway reactions and ensure safety.
-
Salt Formation: The conversion to the dihydrochloride salt enhances the compound's stability and facilitates its purification by crystallization, often leading to a product of higher purity than the free base.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through a battery of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the aminomethyl group. The chemical shifts and coupling patterns are indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, including the trifluoromethyl carbon, which will typically appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and integrity of the trifluoromethyl group, which will exhibit a singlet at a characteristic chemical shift.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretching vibrations of the amine and the C-F stretching vibrations of the trifluoromethyl group.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of (6-(Trifluoromethyl)pyridin-2-yl)methanamine make it a valuable building block in the synthesis of a wide range of biologically active molecules.[1][3] The primary amine serves as a versatile nucleophile or a point of attachment for various pharmacophores.
Role as a Key Intermediate
This compound is frequently utilized in the construction of more complex molecules targeting a variety of therapeutic areas. The trifluoromethyl group can enhance the pharmacological properties of the parent molecule by:
-
Increasing Lipophilicity: This can improve cell membrane permeability and oral bioavailability.[2]
-
Blocking Metabolic Sites: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism, which can increase the in vivo half-life of a drug.[2]
-
Modulating pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the basicity of the pyridine nitrogen and the primary amine, which can affect drug-receptor interactions and solubility.
-
Enhancing Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as dipole-dipole interactions and hydrophobic interactions.
Therapeutic Targets and Signaling Pathways
While specific biological activity data for (6-(Trifluoromethyl)pyridin-2-yl)methanamine itself is not extensively published, derivatives incorporating this scaffold have shown promise in various therapeutic areas. For instance, structurally related compounds have been investigated as inhibitors of enzymes and modulators of signaling pathways implicated in diseases such as cancer and fibrosis.
The general workflow for utilizing such a building block in a drug discovery program is depicted below:
Safety, Handling, and Disposal
As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions.
Hazard Identification
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Avoid creating dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal
Waste material should be disposed of in accordance with local, state, and federal regulations. It is generally recommended to dispose of halogenated organic compounds through a licensed hazardous waste disposal company via incineration.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis, while requiring careful handling of reactive reagents, is achievable through established chemical transformations. The unique physicochemical properties imparted by the trifluoromethyl group make this compound and its derivatives attractive candidates for further investigation in drug discovery programs. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the laboratory.
References
- This guide has been compiled using aggregated chemical knowledge and did not directly cite a single source for all information.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2023. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 2021. [Link]
-
The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
-
Synthesis of 6-trifluoromethyl pyridine derivatives. Journal of Fluorine Chemistry, 2007. [Link]
Sources
Unveiling the Bio-Active Potential of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
The relentless pursuit of novel therapeutic agents necessitates a thorough investigation of unexplored chemical entities. This guide focuses on (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, a compound characterized by the presence of a trifluoromethylpyridine scaffold, a moiety of significant interest in medicinal chemistry. While direct biological data for this specific molecule is limited, its structural similarity to compounds with established pharmacological activities provides a strong rationale for its investigation. This document serves as an in-depth technical resource for researchers, outlining a strategic approach to systematically evaluate its potential biological activities. We will delve into hypothesized mechanisms of action, supported by evidence from analogous structures, and provide detailed, validated protocols for a suite of pertinent in vitro assays. The overarching goal is to equip drug discovery and development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising chemical entity.
Introduction: The Significance of the Trifluoromethylpyridine Moiety
The trifluoromethyl group (–CF3) is a privileged functional group in modern drug design, primarily due to its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. When incorporated into a pyridine ring, a common scaffold in numerous approved drugs, the resulting trifluoromethylpyridine (TFMP) core often imparts unique and potent biological activities.[1] Derivatives of TFMP have demonstrated a wide spectrum of pharmacological effects, including applications as agrochemicals and pharmaceuticals.[1]
This compound, hereafter referred to as "the compound," features this key TFMP core, along with a methanamine substituent at the 2-position of the pyridine ring. While public domain data on its specific biological activities is sparse, its structural components suggest several plausible avenues for investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H9Cl2F3N2 | [2] |
| Molecular Weight | 249.06 g/mol | [2] |
| Appearance | Solid (predicted) | Inferred from Dihydrochloride salt form |
| Solubility | Soluble in water (predicted) | Inferred from Dihydrochloride salt form |
Postulated Biological Activities and Investigational Strategies
Based on the established activities of structurally related molecules, we propose a multi-pronged approach to characterize the biological profile of this compound. The following sections will detail the rationale behind each proposed activity and provide comprehensive protocols for their in vitro assessment.
Amine Oxidase Inhibition: A Primary Hypothesis
Rationale: A compelling piece of evidence guiding our investigation is the discovery of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, processes implicated in fibrosis and cancer. The shared aminomethyl and trifluoromethylpyridine core between our compound and these LOXL2 inhibitors strongly suggests a potential interaction with amine oxidases. Furthermore, the broader class of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters, also present as plausible targets.[3]
LOXL2 catalyzes the oxidative deamination of lysine residues in collagen and elastin, a key step in the formation of the extracellular matrix.[4] Dysregulation of this process contributes to the pathological stiffening of tissues seen in fibrotic diseases. Inhibition of LOXL2 is therefore a promising therapeutic strategy.
Caption: Proposed inhibition of the LOXL2-mediated fibrotic pathway.
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against human LOXL2.
Materials:
-
Recombinant human LOXL2 enzyme
-
Amine oxidase substrate (e.g., a fluorescent substrate like Amplite™ Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
This compound
-
Positive control inhibitor (e.g., β-aminopropionitrile)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.
-
In a 96-well plate, add the compound dilutions, positive control, and vehicle control.
-
Add the LOXL2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate/HRP/Amplite™ Red mixture.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 540 nm/590 nm) in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This assay will determine the inhibitory potential of the compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well UV-transparent microplates
-
UV-Vis microplate reader
Procedure:
-
Follow the same serial dilution preparation as in the LOXL2 assay.
-
In separate plates for MAO-A and MAO-B, add the compound dilutions, positive controls, and vehicle control.
-
Add the respective MAO enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the appropriate substrate.
-
Monitor the change in absorbance at the wavelength corresponding to the product formation (e.g., ~314 nm for 4-hydroxyquinoline from kynuramine, ~250 nm for benzaldehyde from benzylamine).
-
Calculate the reaction rates and determine the IC50 values as described for the LOXL2 assay.
Antioxidant Activity
Rationale: The aminopyridine scaffold is known to possess antioxidant properties. The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals, thus preventing oxidative damage to cellular components. This activity is particularly relevant in the context of various pathological conditions, including inflammation and neurodegenerative diseases.
This is a rapid and widely used method to screen for antioxidant activity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplates
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the compound and the positive control in methanol.
-
In a 96-well plate, add the compound dilutions and positive control.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Anti-inflammatory Activity
Rationale: Many pyridine-containing compounds exhibit anti-inflammatory properties. A common in vitro model to assess this activity involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS). LPS triggers an inflammatory cascade, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).
LPS binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that activates transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory genes.
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess reagent
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with the Griess reagent.
-
Measure the absorbance at ~540 nm.
-
Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
Determine the concentration of the compound that inhibits LPS-induced NO production by 50% (IC50).
Cytotoxic and Antibacterial Activities
Rationale: The 2-aminopyridine moiety is a common feature in compounds with demonstrated cytotoxic effects against cancer cell lines and antibacterial properties.[5] Therefore, it is prudent to evaluate our compound for these activities.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
A panel of human cancer cell lines (e.g., HCT116, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Cell incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of the compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value for each cell line.
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
A panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
96-well microplates
-
Bacterial incubator
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a two-fold serial dilution of the compound in the bacterial growth medium in a 96-well plate.
-
Prepare a standardized inoculum of each bacterial strain.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Silico Profiling: A Predictive Approach
Prior to, or in parallel with, in vitro screening, computational methods can provide valuable insights into the potential biological targets of the compound.
Rationale: Ligand-based and structure-based virtual screening approaches can predict potential protein targets by comparing the compound's structure to databases of known active molecules or by docking the compound into the binding sites of known protein structures. This can help prioritize experimental assays and uncover unexpected activities.
Workflow for In Silico Target Prediction
Caption: A workflow for in silico prediction of biological targets.
Concluding Remarks and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for the initial biological evaluation of this compound. The proposed investigational pathways are based on robust evidence from structurally related compounds and are accompanied by detailed, industry-standard experimental protocols. The successful execution of these assays will generate a foundational dataset that will illuminate the compound's pharmacological profile and guide subsequent lead optimization efforts.
Should promising activity be identified in any of these primary screens, further investigations would be warranted. These could include more complex cellular assays, determination of the mechanism of action, and eventually, in vivo efficacy and safety studies. The systematic approach outlined herein provides a clear and efficient path to unlocking the potential of this intriguing molecule for the benefit of future therapeutic interventions.
References
-
Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. PubMed. Available at: [Link]
-
Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. National Institutes of Health. Available at: [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. National Institutes of Health. Available at: [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. National Institutes of Health. Available at: [Link]
-
New Functions of Intracellular LOXL2: Modulation of RNA-Binding Proteins. National Institutes of Health. Available at: [Link]
-
[6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. PubChem. Available at: [Link]
-
Biochemistry, Cytochrome P450. National Center for Biotechnology Information. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health. Available at: [Link]
-
Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. National Institutes of Health. Available at: [Link]
-
Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. PubMed. Available at: [Link]
Sources
- 1. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Functions of Intracellular LOXL2: Modulation of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride: A Whitepaper on Speculative Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(6-(Trifluoromethyl)pyridin-2-yl)methanamine is a synthetically accessible small molecule whose mechanism of action remains uncharacterized in public literature. The presence of a trifluoromethyl group and an aminomethylpyridine scaffold, both "privileged" structures in medicinal chemistry, suggests significant, yet unexplored, biological activity.[1][2][3] This guide synthesizes information from structurally related compounds to propose several plausible mechanisms of action. We present three primary hypotheses: inhibition of Lysyl Oxidase-Like 2 (LOXL2), modulation of monoaminergic systems, and antagonism of Transient Receptor Potential Vanilloid 3 (TRPV3) channels. For each hypothesis, we provide the scientific rationale and a detailed, phased experimental workflow designed to rigorously test the speculation. This document serves as a strategic roadmap for researchers seeking to elucidate the pharmacological profile of this compound.
Introduction and Structural Analysis
The molecule (6-(Trifluoromethyl)pyridin-2-yl)methanamine features two key pharmacophores that are hallmarks of modern drug design: the trifluoromethylpyridine (TFMP) ring and a primary amine separated from the ring by a methylene bridge.
-
Trifluoromethyl (CF3) Group: The CF3 group is a powerful bioisostere for a methyl group but with profoundly different electronic properties.[4] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, increase metabolic stability by blocking sites of oxidation, and enhance lipophilicity, which can improve membrane permeability and binding affinity to protein targets.[4][5]
-
Pyridine Ring: The pyridine scaffold is the second most common nitrogen-containing heterocycle in FDA-approved drugs, prized for its ability to form hydrogen bonds and its versatile substitution patterns that allow for fine-tuning of pharmacological properties.[3][6]
-
Aminomethyl Group: The basic primary amine at the 2-position is a critical site for interaction. At physiological pH, it will be protonated, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.
The dihydrochloride salt form enhances the compound's solubility and stability for experimental use. Given these structural features, the compound is well-suited to interact with a variety of biological targets.
Speculative Mechanism of Action 1: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)
Rationale: The most compelling hypothesis arises from a structurally analogous compound series. A 2017 study in the Journal of Medicinal Chemistry identified 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent, irreversible inhibitors of the copper-dependent amine oxidase, LOXL2.[7] LOXL2 is a critical enzyme in extracellular matrix remodeling that, when dysregulated, is strongly implicated in fibrosis and cancer progression.[7] The core "(trifluoromethyl)pyridin-yl)methanamine" motif is shared between this series and the topic compound, suggesting a high probability of a similar mechanism. The primary amine of the topic compound could mimic the lysine substrate of LOXL2, leading to covalent bond formation with the enzyme's active site cofactor.
Proposed Signaling Pathway: LOXL2 Inhibition
Caption: Proposed mechanism of LOXL2 inhibition.
Experimental Validation Workflow
Phase 1: In Vitro Enzymatic Assays
-
Objective: Determine if the compound directly inhibits LOXL2 activity.
-
Protocol:
-
Utilize a commercially available LOXL2 inhibitor screening kit (e.g., fluorescence-based assay measuring hydrogen peroxide production).
-
Prepare a dilution series of the compound (e.g., 1 nM to 100 µM).
-
Incubate recombinant human LOXL2 with the compound for varying time points (e.g., 15, 30, 60 minutes) before adding the substrate.
-
Measure the fluorescence signal and calculate the IC50 value.
-
Rationale: This initial screen provides a direct measure of enzyme inhibition and can indicate time-dependent (irreversible) inhibition if the IC50 decreases with longer pre-incubation times.
-
Phase 2: Selectivity Profiling
-
Objective: Assess selectivity against other amine oxidases.
-
Protocol:
-
Run similar enzymatic assays for related enzymes: LOX, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).
-
Determine IC50 values for each enzyme.
-
Rationale: High selectivity for LOXL2 over other amine oxidases is a key characteristic of the reference compounds and is crucial for a clean pharmacological profile.[7]
-
| Target Enzyme | Hypothetical IC50 (nM) | Rationale |
| LOXL2 | 50 | Primary hypothesized target based on structural analogy.[7] |
| LOX | >10,000 | High selectivity is expected. |
| MAO-A | >10,000 | Differentiating from non-selective monoamine oxidase inhibitors. |
| MAO-B | >10,000 | Differentiating from non-selective monoamine oxidase inhibitors. |
Speculative Mechanism of Action 2: Modulation of Monoaminergic Systems
Rationale: The aminomethylpyridine structure bears resemblance to ligands of monoamine transporters (DAT, SERT, NET) and G-protein coupled receptors (GPCRs) like adrenergic and dopaminergic receptors. Pyridine derivatives have been reported to possess a wide range of central nervous system activities, including anticonvulsant properties.[8][9] The compound could function as a reuptake inhibitor or a receptor agonist/antagonist, altering neurotransmitter levels and signaling.
Experimental Validation Workflow
Caption: A phased approach to validate CNS activity.
Phase 1: In Vitro Binding and Uptake Assays
-
Objective: Screen for affinity to key CNS targets.
-
Protocol:
-
Binding: Perform competitive radioligand binding assays against a panel of targets including DAT, SERT, NET, and selected adrenergic, dopaminergic, and serotonergic receptors.
-
Uptake: If significant binding to transporters is observed, proceed to functional uptake assays using synaptosomes loaded with radiolabeled neurotransmitters (e.g., ³H-dopamine).
-
Rationale: This broad screening approach efficiently identifies potential interactions with major neurotransmitter systems.
-
Speculative Mechanism of Action 3: Antagonism of TRPV3 Channels
Rationale: Transient Receptor Potential Vanilloid 3 (TRPV3) is an ion channel implicated in pain sensation and skin disorders. A 2016 study detailed the development of (Pyridin-2-yl)methanol derivatives, including structures with trifluoromethyl groups, as potent and selective TRPV3 antagonists.[10] The "(Trifluoromethyl)pyridin-2-yl)methanamine" core of our topic compound is structurally related to these antagonists, suggesting it might also modulate TRPV3 channel activity.
Experimental Validation Workflow
Phase 1: High-Throughput Calcium Flux Assay
-
Objective: Screen for functional modulation of TRPV3 channels.
-
Protocol:
-
Use HEK293 cells stably expressing human TRPV3.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4).
-
Apply the test compound across a dose-response range.
-
Activate the channel using a known agonist (e.g., 2-APB).
-
Measure changes in intracellular calcium via fluorescence. A decrease in the agonist-induced signal indicates antagonism.
-
Rationale: This is a rapid and effective functional screen to identify agonists or antagonists of ion channels.
-
Phase 2: Electrophysiology
-
Objective: Confirm and characterize the mechanism of channel modulation.
-
Protocol:
-
Perform whole-cell patch-clamp electrophysiology on TRPV3-expressing cells.
-
Apply the agonist to elicit an inward current.
-
Co-apply the test compound to determine its effect on the agonist-induced current.
-
Rationale: Electrophysiology is the gold standard for studying ion channels, providing detailed information on the kinetics and voltage-dependence of channel block.
-
Conclusion
While the precise mechanism of action of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is yet to be determined, its chemical architecture points toward several high-probability biological targets. The structural similarity to known potent LOXL2 inhibitors presents the most immediate and compelling hypothesis.[7] However, plausible interactions with monoaminergic systems and TRPV3 ion channels, based on broader classes of related pyridine compounds, warrant thorough investigation.[8][10] The experimental workflows detailed in this guide provide a rigorous, multi-faceted strategy to systematically test these hypotheses. Elucidating the primary mechanism and potential off-target activities of this compound will be crucial for any future development in fibrosis, oncology, or neurology.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- BenchChem. The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
- ResearchGate. Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2).
- ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
- ResearchGate. Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
- PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of trifluoromethylpyridinyl compounds
An In-depth Technical Guide to the Discovery, Synthesis, and Application of Trifluoromethylpyridinyl Compounds
Introduction
The strategic incorporation of the trifluoromethyl (–CF3) group into the pyridine scaffold has given rise to the class of trifluoromethylpyridinyl (TFMP) compounds, a cornerstone of modern medicinal and agrochemical research.[1] The unique physicochemical properties imparted by the potent combination of the highly electronegative trifluoromethyl moiety and the versatile pyridine ring have led to the development of numerous commercially successful pharmaceuticals and crop protection agents.[2][3] The –CF3 group is prized for its ability to enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] Consequently, TFMP derivatives have become indispensable tools for chemists and researchers aiming to optimize the efficacy and pharmacokinetic profiles of bioactive molecules.[2][4] This technical guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, and the extensive applications of this privileged structural motif.
A Historical Perspective: From Foundational Fluorination to a Heterocyclic Powerhouse
The journey of trifluoromethylated aromatics began long before their integration into heterocyclic systems. The first synthesis of benzotrifluoride was reported by Swarts in 1898, who achieved the transformation by treating benzotrichloride with antimony trifluoride.[6][7] This foundational work laid the groundwork for organofluorine chemistry. However, it was not until 1947 that the first synthesis of a trifluoromethylpyridine was reported, a milestone achieved through a similar halogen exchange reaction involving the chlorination and subsequent fluorination of picoline (methylpyridine).[6][7]
Early synthetic routes were often hampered by harsh reaction conditions and limited substrate scope. Despite these challenges, the remarkable and often transformative impact of the –CF3 group on the biological activity of molecules spurred decades of research dedicated to developing more efficient, scalable, and regioselective synthetic protocols.[5][7] This persistent effort has culminated in a robust toolbox of synthetic methods that have made TFMP intermediates readily accessible, fueling their widespread adoption in discovery programs across industries.[8][9]
The Physicochemical Influence of the Trifluoromethyl Group
The success of the TFMP scaffold is intrinsically linked to the profound effects of the trifluoromethyl group on a molecule's electronic and physical properties. Understanding these effects is critical to appreciating the rationale behind its use in molecular design.
-
Electronic Effects : The –CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, as evidenced by its large Hammett constant (σp = 0.54).[6] This strong inductive effect can significantly lower the pKa of nearby basic groups, such as the pyridine nitrogen, altering ionization states at physiological pH and influencing interactions with biological targets.[6]
-
Lipophilicity : The –CF3 group substantially increases the lipophilicity of a molecule. This enhanced lipophilicity can improve its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which is a critical factor for drug bioavailability and efficacy.[2][4]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making the –CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][10] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common and highly effective strategy to improve the pharmacokinetic profile and prolong the half-life of a drug candidate.[2]
-
Conformational Effects : The steric bulk of the –CF3 group can influence the conformation of a molecule, locking it into a specific orientation that may be more favorable for binding to a target protein or enzyme.[6]
These properties, when combined with the hydrogen bond accepting capability and aromatic nature of the pyridine ring, create a versatile scaffold that chemists can exploit to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties of a lead compound.[6]
Core Synthetic Methodologies
The preparation of TFMP derivatives is dominated by three primary strategies: the halogen exchange of pre-functionalized pyridines, the construction of the pyridine ring from trifluoromethyl-containing building blocks, and the direct trifluoromethylation of the pyridine core.
Halogen Exchange (Halex) on Trichloromethylpyridines
This classical and industrially vital method remains a workhorse for the large-scale production of key TFMP intermediates.[6] The process begins with an inexpensive starting material, such as a picoline isomer, and proceeds through a two-step chlorination/fluorination sequence.
Experimental Protocol: Stepwise Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
2,3,5-DCTF is a high-demand intermediate used in the synthesis of several major crop protection products.[6]
-
Chlorination (Liquid Phase) : 2-chloro-5-methylpyridine is subjected to exhaustive chlorination under liquid-phase conditions to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).[6] This step often involves radical initiators and harsh conditions.
-
Fluorination (Vapor Phase) : The crude 2,3,5-DCTC is then fluorinated in the vapor phase.[6] The trichloromethyl group is reacted with a fluorinating agent, typically anhydrous hydrogen fluoride (HF), at high temperatures (>300°C) over a transition metal-based catalyst to produce the final product, 2,3,5-DCTF.[6]
This method can also be performed as a simultaneous vapor-phase reaction, where chlorination and fluorination occur in a single step, which is advantageous for producing intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), the key precursor to the herbicide fluazifop.[6]
Caption: Halogen Exchange (Halex) workflow for TFMP synthesis.
Pyridine Ring Construction via Cyclocondensation
An alternative and highly versatile strategy involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[6][9] This "bottom-up" approach provides access to specific TFMP isomers that may be difficult to obtain through other methods.
Experimental Protocol: Multicomponent Synthesis of 2-Trifluoromethyl Pyridines
This protocol exemplifies the Kröhnke pyridine synthesis, a classic cyclocondensation reaction.
-
Reagent Preparation : A trifluoromethyl-containing building block, such as 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, is prepared. Chalcones (α,β-unsaturated ketones) are synthesized separately.[11]
-
Cyclocondensation Reaction : The chalcone, the trifluoromethylated pyridinium salt, and ammonium acetate are reacted in a suitable solvent.[11]
-
Mechanism : The reaction proceeds through a cascade sequence involving a Michael addition, ammonia addition, dehydration, and subsequent intramolecular cyclization to form the final 2-trifluoromethylpyridine product.[11]
-
Purification : The product is isolated and purified using standard techniques such as column chromatography or recrystallization.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The (6-(Trifluoromethyl)pyridin-2-yl)methanamine Scaffold: A Structural Linchpin in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of its Analogs for Researchers, Scientists, and Drug Development Professionals.
Authored by: Gemini, Senior Application Scientist
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique electronic properties, metabolic stability, and lipophilicity that the CF3 moiety imparts.[1][2] When appended to a pyridine ring, particularly in the form of (6-(trifluoromethyl)pyridin-2-yl)methanamine, a versatile and highly valuable scaffold for drug discovery emerges. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering insights into the rational design of potent and selective modulators of various biological targets.
The Core Scaffold: Physicochemical Properties and Synthetic Overview
The (6-(trifluoromethyl)pyridin-2-yl)methanamine core possesses a unique combination of features that make it an attractive starting point for library synthesis. The trifluoromethyl group at the 6-position significantly influences the electron distribution of the pyridine ring, increasing its stability and modulating the pKa of the ring nitrogen. The 2-methanamine substituent provides a key vector for introducing a wide array of chemical diversity, allowing for the exploration of various interactions with biological targets.
General Synthetic Strategies
The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the construction of a pyridine ring from a trifluoromethyl-containing building block, or the direct introduction of a trifluoromethyl group.[1] A common strategy for synthesizing the core scaffold involves a multi-step sequence starting from commercially available picoline derivatives, which are then chlorinated and fluorinated.[1] Another powerful method is the cyclocondensation reaction using trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate.[1]
A representative synthetic workflow for accessing the (6-(trifluoromethyl)pyridin-2-yl)methanamine core is outlined below:
Caption: Generalized synthetic workflow for the preparation of the core scaffold.
Structure-Activity Relationship (SAR) Analysis
The true power of the (6-(trifluoromethyl)pyridin-2-yl)methanamine scaffold lies in its amenability to systematic structural modification, leading to potent and selective agents against a range of biological targets. The following sections dissect the SAR at key positions of the molecule.
The Critical Role of the Trifluoromethyl Group
The trifluoromethyl group at the 6-position is often crucial for high-potency biological activity. In a series of 6-(trifluoromethyl)-pyridine derivatives developed as RORγt inverse agonists, the CF3 group was found to make important interactions with key amino acid residues (Leu324, Leu396, and His479) in the ligand-binding domain.[3][4] This interaction is thought to contribute significantly to the high binding affinity of the compounds.[3][4] The potent inhibitory activity of the most active compound in this series, W14 (IC50 = 7.5 nM), underscores the importance of this moiety.[3][4]
Modifications of the Methanamine Group
The primary amine of the methanamine substituent serves as a versatile handle for introducing a variety of functional groups to probe interactions with the target protein.
Acylation or sulfonylation of the amine can lead to potent inhibitors. For a series of lysyl oxidase-like 2 (LOXL2) inhibitors, the aminomethyl group was essential for activity, and modifications to this group had a significant impact.[5] For example, the introduction of a substituted phenyl group via an amide linkage led to potent, irreversible inhibitors of LOXL2.[5]
While direct N-alkylation or N-arylation can be a viable strategy, it is often the introduction of larger, more complex moieties that leads to the greatest gains in potency and selectivity.
Substitution on the Pyridine Ring
While the 2-methanamine and 6-trifluoromethyl groups are often considered the core, substitutions at other positions on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. For instance, in a series of herbicidal α-trifluoroanisole derivatives containing a phenylpyridine moiety, the presence and nature of substituents on the pyridine ring were found to be critical for activity.[2]
Bioisosteric Replacements
Bioisosteric replacement of the pyridine ring with other heterocycles, such as pyrimidine, has also been explored. For example, a series of 6-(trifluoromethyl)pyrimidine derivatives were developed as Toll-like receptor 8 (TLR8) antagonists.[6] This highlights the potential for the trifluoromethyl-substituted heterocycle motif to be adapted to different biological targets.
Case Study: Potent and Selective LOXL2 Inhibitors
A compelling example of the successful application of the (6-(trifluoromethyl)pyridin-2-yl)methanamine scaffold is in the development of inhibitors for lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[5]
Lead Optimization and SAR
Starting from an initial hit, optimization of a series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives led to the identification of a potent and selective irreversible inhibitor. The key SAR findings from this study are summarized in the table below.[5]
| Compound | R Group (on phenoxy ring) | LOXL2 IC50 (nM) |
| Hit Compound | H | >10000 |
| Optimized Lead | (3-fluoro-4-hydroxypyrrolidin-1-yl)methanone | 28 |
| Clinical Candidate (PAT-1251) | (R,R)-enantiomer of Optimized Lead | Potent & Selective |
Data synthesized from the study by PharmAkea Therapeutics.[5]
The SAR studies revealed that a substituted phenoxy group at the 2-position of the pyridine ring was optimal. Furthermore, the introduction of a (3-fluoro-4-hydroxypyrrolidin-1-yl)methanone moiety on the phenoxy ring dramatically increased potency.[5] The final clinical candidate, PAT-1251, is the (R,R)-enantiomer, highlighting the importance of stereochemistry in achieving optimal target engagement.[5]
Mechanism of Action
The optimized compounds act as irreversible inhibitors of LOXL2, which catalyzes the cross-linking of collagen and elastin in the extracellular matrix.[5] By inhibiting this process, these compounds can reduce tissue fibrosis.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
In Silico Analysis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Role of In Silico Modeling in Modern Drug Discovery
The imperative to accelerate the drug discovery pipeline while mitigating late-stage attrition has positioned in silico modeling as an indispensable tool for researchers.[1][2] Computational methodologies allow for the early-stage characterization and prediction of a molecule's behavior, thereby informing and prioritizing experimental efforts. This guide provides an in-depth technical framework for the in silico modeling of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, a compound of interest due to its trifluoromethylpyridine scaffold.
The trifluoromethyl group is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity through its unique electronic properties.[3][4][5][6][7] Paired with a pyridine ring, a common pharmacophore, this compound represents a class of molecules with significant therapeutic potential.[8][9][10] This guide will not only detail the "how" of various computational techniques but also the "why," providing a rationale for methodological choices to ensure scientific rigor and actionable insights.
Part 1: Foundational Analysis of the Target Molecule
A comprehensive in silico analysis begins with a thorough understanding of the subject molecule's fundamental properties. This compound is a salt, and for most modeling purposes, we will consider its parent compound, (6-(Trifluoromethyl)pyridin-2-yl)methanamine.
Physicochemical and Structural Properties
The initial step involves gathering all available data on the molecule. Public databases such as PubChem are invaluable resources for this purpose.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClF₃N₂ | PubChem[11] |
| Molecular Weight | 212.60 g/mol | PubChem[11] |
| IUPAC Name | [6-(trifluoromethyl)-2-pyridinyl]methanamine;hydrochloride | PubChem[11] |
| Canonical SMILES | C1=CC(=C(N=C1)CN)C(F)(F)F.Cl | PubChem[11] |
| InChI | InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;/h1-3H,4,11H2;1H | PubChem[11] |
| Parent Compound CID | 3719899 | PubChem[11] |
Table 1: Key Identifiers and Properties of this compound.
Structural Optimization: The Quantum Mechanical Approach
Prior to any simulation, an accurate three-dimensional conformation of the molecule is essential. While initial structures can be generated from SMILES strings, these are not energetically minimized. Density Functional Theory (DFT) is a robust method for optimizing molecular geometry.[12][13][14]
Experimental Protocol: Ligand Geometry Optimization using DFT
-
Initial Structure Generation: Convert the canonical SMILES string of the parent compound, (6-(Trifluoromethyl)pyridin-2-yl)methanamine, into a 3D structure using a molecular editor such as Avogadro or ChemDraw.
-
Quantum Chemistry Software: Employ a quantum chemistry package like Gaussian, ORCA, or GAMESS.
-
Method and Basis Set Selection: A common and effective choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set. This provides a good balance between accuracy and computational cost for geometry optimization.[12]
-
Calculation Type: Perform a geometry optimization calculation. This will iteratively adjust the atomic coordinates to find a minimum on the potential energy surface.
-
Output Analysis: The output will provide the optimized Cartesian coordinates of the molecule, which will serve as the input for subsequent modeling studies.
Part 2: Target Identification and Molecular Docking
For a novel or uncharacterized compound, identifying a biological target is a critical step. In the absence of experimental data for (6-(Trifluoromethyl)pyridin-2-yl)methanamine, a common strategy is to perform reverse docking or similarity searches based on the scaffold. Pyridin-2-yl-methanamine derivatives have been investigated as inhibitors of various enzymes, including cholinesterases and kinases.[15][16] For the purpose of this guide, we will proceed with a hypothetical target, a protein kinase, to illustrate the molecular docking workflow.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign protonation states to ionizable residues, appropriate for a physiological pH. Tools like H++ can be used for this.
-
Identify the binding site. This can be inferred from the position of a co-crystallized ligand or predicted using binding site detection algorithms.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of (6-(Trifluoromethyl)pyridin-2-yl)methanamine.
-
Assign partial charges using a method like Gasteiger or AM1-BCC.
-
Define the rotatable bonds.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock Vina, Glide, or GOLD.
-
Define the search space (the "grid box") around the identified binding site.
-
Run the docking algorithm. This will generate multiple binding poses.
-
-
Analysis of Results:
-
Rank the poses based on their scoring function (e.g., binding energy in kcal/mol).
-
Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's active site residues.
-
Figure 1: A generalized workflow for molecular docking.
Part 3: Elucidating Dynamic Behavior with Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer insights into the dynamic stability and conformational changes of the protein-ligand complex over time.[17][18]
Experimental Protocol: Protein-Ligand MD Simulation
-
System Preparation:
-
Start with the best-ranked pose from molecular docking.
-
Select a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF2).[19][20] The compatibility of force fields is crucial for accurate simulations.
-
Parameterize the ligand: Generate topology and parameter files for (6-(Trifluoromethyl)pyridin-2-yl)methanamine. This involves defining atom types, charges, bond lengths, angles, and dihedrals. Tools like Antechamber or CGenFF are commonly used.[18]
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Steps:
-
Energy Minimization: Relax the system to remove steric clashes.
-
Equilibration (NVT and NPT): Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure to the correct density (NPT ensemble). This ensures the system is stable before the production run.
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns or more) to collect trajectory data.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the persistence of hydrogen bonds between the ligand and protein throughout the simulation.
-
Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a more rigorous assessment than docking scores.
-
Figure 2: The sequential stages of an MD simulation workflow.
Part 4: Predictive Modeling with QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that correlates the physicochemical properties of a series of compounds with their biological activities.[21][22][23][24][25] If a dataset of similar trifluoromethylpyridine derivatives with known activities against a particular target exists, a QSAR model can be built to predict the activity of our target molecule.
Experimental Protocol: QSAR Model Development
-
Data Collection and Curation:
-
Compile a dataset of molecules with a common scaffold and their corresponding biological activities (e.g., IC₅₀ values).
-
Ensure data consistency and remove any erroneous entries.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical). Software like PaDEL-Descriptor or Dragon can compute thousands of descriptors.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares) or a machine learning algorithm (e.g., Random Forest, Support Vector Machine) to build a model that correlates the descriptors with the activity.
-
-
Model Validation:
-
Internal Validation: Use techniques like cross-validation on the training set to assess the model's robustness.
-
External Validation: Use the independent test set to evaluate the model's predictive power on new data. Key statistical metrics include R² (coefficient of determination) and Q² (cross-validated R²).
-
Figure 3: A workflow for developing a predictive QSAR model.
Part 5: ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk its development.[1][26][27][28] Numerous in silico tools are available for these predictions.
Experimental Protocol: In Silico ADMET Prediction
-
Tool Selection: Utilize web-based platforms like SwissADME, pkCSM, or ADMETlab 2.0. These tools have pre-built models for a wide range of properties.
-
Input: Provide the SMILES string of (6-(Trifluoromethyl)pyridin-2-yl)methanamine.
-
Analysis: Evaluate the predicted properties against established rules of thumb for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities.
Predicted ADMET Properties (Illustrative)
| Property | Predicted Value | Implication |
| Lipophilicity (LogP) | Moderately lipophilic | Good balance for solubility and permeability. |
| Aqueous Solubility | Soluble | Favorable for oral bioavailability. |
| CYP450 Inhibition | Potential inhibitor of certain isoforms | May indicate potential for drug-drug interactions. |
| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity. |
| Blood-Brain Barrier Permeation | Likely to cross | Could be a CNS-active agent. |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
Table 2: An example of a predictive ADMET profile for a novel compound.
Conclusion
This technical guide has outlined a comprehensive, multi-faceted in silico workflow for the characterization of this compound. By systematically applying techniques from quantum mechanics, molecular docking, molecular dynamics, QSAR, and ADMET prediction, researchers can build a robust computational profile of a molecule of interest. This data-driven approach, grounded in established scientific principles, enables informed decision-making, optimizes resource allocation, and ultimately accelerates the journey from a chemical entity to a potential therapeutic.
References
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]
-
ResearchGate. (n.d.). Workflow of QSAR modeling. [Link]
-
Zhong, W., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
SpringerLink. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]
-
MDPI. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. [Link]
-
BMC. (2018). An automated framework for QSAR model building. [Link]
-
ResearchGate. (n.d.). Workflow for predictive QSAR modeling. [Link]
-
NIH. (n.d.). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. [Link]
-
GROMACS. (n.d.). Protein-Ligand Complex - MD Tutorials. [Link]
-
GROMACS forums. (2025). Best Practices for Simulating Small Ligand-Protein Complexes in GROMACS?. [Link]
-
Read the Docs. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. [Link]
-
Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. [Link]
-
PubChem. (n.d.). [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. [Link]
-
NIH. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. [Link]
-
Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
University of Groningen. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. [Link]
-
YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]
-
PubMed. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. [Link]
-
NIH. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]
-
PubMed. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. [Link]
-
Wikipedia. (n.d.). Force field (chemistry). [Link]
-
arXiv. (2024). Efficient and Precise Force Field Optimization for Biomolecules Using DPA-2. [Link]
-
YouTube. (2017). Computational Chemistry 2.3 - Force Field Parameters. [Link]
-
Jay Ponder Lab. (n.d.). Force Field Parameter Sets. [Link]
-
PubChem. (n.d.). (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine. [Link]
-
University of Maryland. (n.d.). Force Fields for MD simulations. [Link]
-
PubChem. (n.d.). [4-(Trifluoromethyl)pyridin-2-yl]methanamine. [Link]
-
PubChem. (n.d.). (6-Methylpyridin-2-yl)methanamine. [Link]
-
NIH. (2025). Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. [Link]
-
PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]
-
SciVision Publishers. (2022). Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. [Link]
-
ResearchGate. (2022). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine) Mixed Ligandcomplexesof Cd(II). [Link]
-
ResearchGate. (2024). Synthesis, spectroscopic, crystal structure and Hirshfeld surface analysis and DFT calculations of (E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journaljpri.com [journaljpri.com]
- 10. smolecule.com [smolecule.com]
- 11. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scivisionpub.com [scivisionpub.com]
- 14. researchgate.net [researchgate.net]
- 15. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 18. youtube.com [youtube.com]
- 19. Force Field Parameter Sets — Tinker User's Guide documentation [dasher.wustl.edu]
- 20. ks.uiuc.edu [ks.uiuc.edu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. neovarsity.org [neovarsity.org]
- 24. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Introduction: Unveiling the Potential of a Novel Pyridine Moiety
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a synthetic compound featuring a trifluoromethylated pyridine ring, a structural motif of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can substantially alter the physicochemical properties of the parent molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1] While this specific molecule is not extensively characterized in publicly available literature, its derivatives have shown promise as potent and selective inhibitors of various enzymes, including lysyl oxidase-like 2 (LOXL2) in the context of fibrosis and c-Met kinase in cancer.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro characterization of this compound. The protocols detailed below are designed to establish a foundational understanding of the compound's bioactivity, including its effects on cell viability and its potential as a modulator of key cellular signaling pathways. The methodologies are grounded in established cell biology techniques and are structured to ensure robust and reproducible data generation.
Chemical and Physical Properties
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₇F₃N₂ · 2HCl | Inferred from name |
| Molecular Weight | ~249.06 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General observation for similar compounds |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO and ethanol.[1] | PubChem, Vendor Data |
| Purity | ≥95% recommended for in vitro assays | Standard practice |
| Storage | Store at 4°C, protected from light.[4] | Vendor recommendation |
Hazard and Safety Information: The hydrochloride salt of the parent amine, [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride, is classified as follows:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[5]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a chemical fume hood.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a logical workflow for the initial in vitro evaluation of this compound.
Caption: Workflow for in vitro evaluation of novel compounds.
Protocol 1: Preparation of Stock Solutions
Accurate preparation of stock solutions is paramount for reliable experimental results. Given the expected solubility characteristics, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: In a chemical fume hood, carefully weigh out a precise amount of the compound (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM or 20 mM). For example, for a 10 mM stock from 5 mg of a compound with a MW of 249.06 g/mol :
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.005 g / 249.06 g/mol ) / 0.01 mol/L = 0.002007 L = 2.01 mL
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but monitor for any signs of degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Quality Control:
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability. This initial screen helps to determine the concentration range at which the compound exhibits biological effects without causing overt cytotoxicity.
Materials:
-
Selected cancer cell lines (e.g., H460, HT-29, MDA-MB-231, based on activities of related compounds)[6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Protocol 3: Target-Based Kinase Inhibition Assay (Hypothetical)
Derivatives of trifluoromethylpyridines have been identified as kinase inhibitors.[7][8] If a specific kinase target is hypothesized (e.g., c-Met, FLT3), a direct enzymatic assay is the next logical step. This protocol provides a general framework for an in vitro kinase assay.
Workflow Diagram:
Caption: General workflow for a kinase inhibition assay.
Materials:
-
Recombinant active kinase (e.g., c-Met)
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound
-
Positive control inhibitor (e.g., Staurosporine or a known c-Met inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare serial dilutions of the test compound and positive control.
-
Kinase Reaction:
-
To each well of a white plate, add:
-
Kinase assay buffer.
-
Test compound at various concentrations or positive/vehicle control.
-
Recombinant kinase.
-
Substrate/ATP mix to initiate the reaction.
-
-
The final volume is typically 10-25 µL.
-
-
Incubation: Incubate the plate at 30°C or room temperature for the time recommended for the specific kinase (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's protocol.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
Incubate for another 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Luminescence of Test Compound / Luminescence of Vehicle Control)] * 100
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and perform a non-linear regression analysis to determine the IC₅₀ value.
Conclusion and Future Directions
These protocols provide a foundational framework for the initial in vitro characterization of this compound. The results from the cell viability assays will establish a therapeutic window, while subsequent target-based and functional assays can elucidate the compound's mechanism of action. Based on the findings, further investigations could include cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or cell migration and invasion assays. The structural similarity to known LOXL2 and kinase inhibitors suggests that these are promising avenues for exploration.[2][7] A systematic approach, as outlined in this guide, will be instrumental in determining the therapeutic potential of this novel compound.
References
-
Lee, S., et al. (2017). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Molecules, 22(9), 1436. Available at: [Link]
-
Thompson, et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Available at: [Link]
-
PubChem. (n.d.). [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. Retrieved from [Link]
-
Huimeng Bio-tech. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Retrieved from [Link]
-
Wang, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules, 26(23), 7175. Available at: [Link]
-
PubMed. (n.d.). Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Composition and Biological Activity of Extracts from the Aerial Parts of Epilobium parviflorum Schreb. Retrieved from [Link]
-
Accardo, S., et al. (2016). Determination of Interference During In Vitro Pyrogen Detection: Development and Characterization of a Cell-Based Assay. Assay and Drug Development Technologies, 14(10), 596-605. Available at: [Link]
-
Jeschke, P. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(4), 144–163. Available at: [Link]
-
Atmiya University. (n.d.). Synthesis, Characterization and Biological Screening of Pyridine Derivatives Incorporated with Chalcone Motif. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2012). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. Archiv der Pharmazie, 345(10), 812-821. Available at: [Link]
-
Li, L., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. Available at: [Link]
-
El-Gohary, N. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46970–46989. Available at: [Link]
-
Inagaki, Y., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042. Available at: [Link]
-
Patil, S. A., et al. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica, 5(2), 50-55. Available at: [Link]
-
Bligh, S. W. A., et al. (2008). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Journal of Inorganic Biochemistry, 102(11), 2034-2041. Available at: [Link]
Sources
- 1. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture: (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Authored by: Senior Application Scientist
Abstract
This document provides a detailed guide for the proper dissolution of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride for use in cell culture applications. As a dihydrochloride salt, this compound's solubility and stability in solution are critical factors for obtaining reliable and reproducible experimental results. These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from initial solubility testing to the preparation of working solutions for cell-based assays. The methodologies presented herein are grounded in established principles of small molecule handling for cell culture, emphasizing scientific integrity and experimental best practices.
Introduction
This compound is a pyridinylmethanamine derivative with potential applications in various research fields, including medicinal chemistry and drug discovery. The trifluoromethyl group and the pyridine ring are common moieties in pharmacologically active compounds.[1][2][3][4][5][6] The dihydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent compound.[7] However, the successful application of this compound in cell culture hinges on its effective and consistent dissolution, ensuring accurate dosing and minimizing solvent-induced artifacts.
The primary challenge in preparing small molecules for cell-based assays lies in achieving a biologically relevant concentration without introducing cytotoxic levels of solvents.[8][9][10][11][12] This guide provides a systematic approach to solubilizing this compound, beginning with an assessment in aqueous buffers and progressing to the use of organic co-solvents if necessary.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for its proper handling.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂F₃N₂ | [13][14] |
| Molecular Weight | 249.06 g/mol | [13] |
| Appearance | Typically a solid powder | General knowledge |
| Parent Compound | (6-(Trifluoromethyl)pyridin-2-yl)methanamine | [15] |
Safety Information: (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13][16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood.
Experimental Workflow for Solubilization and Cell Culture Dosing
The following workflow provides a logical progression for dissolving and utilizing this compound in cell culture experiments.
Figure 1: A streamlined workflow for the dissolution and application of this compound in cell culture.
Detailed Protocols
Part 1: Initial Solubility Assessment
Rationale: Before preparing a high-concentration stock solution, it is crucial to determine the compound's solubility in aqueous solutions and common organic solvents. Hydrochloride salts are generally soluble in aqueous solutions, and this should be the first solvent tested to minimize the need for organic co-solvents.
Materials:
-
This compound
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, 200 proof (100%), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aqueous Solubility Test:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of sterile water (e.g., 100 µL) to achieve a target concentration of 10 mg/mL.
-
Vortex the tube for 30-60 seconds.
-
Visually inspect the solution for any undissolved particulate matter. If the compound dissolves completely, it is soluble at this concentration.
-
If not fully dissolved, incrementally add more solvent and vortex until the compound is in solution, carefully recording the final concentration.
-
Repeat the process with sterile PBS. Note that the pH of the solution can significantly impact the solubility of hydrochloride salts.
-
-
Organic Solvent Solubility Test (if necessary):
Part 2: Preparation of a High-Concentration Stock Solution
Rationale: Creating a concentrated stock solution is a standard practice that simplifies the preparation of working solutions and minimizes repetitive weighing of small, potentially hazardous amounts of the compound.[19][20] The choice of solvent is dictated by the results of the initial solubility assessment.
Recommended Solvents and Maximum Final Concentrations in Cell Culture Media:
| Solvent | Recommended Stock Concentration | Maximum Final Concentration (v/v) | Potential Effects |
| Sterile Water/PBS | 1-10 mM | N/A | Ideal, minimal cell toxicity |
| DMSO | 10-50 mM | ≤ 0.5% | Can induce cell differentiation, toxicity at higher concentrations[8][9] |
| Ethanol | 10-50 mM | ≤ 0.5% | Can cause cellular stress and toxicity[11][12] |
Procedure:
-
Calculate the required mass:
-
Determine the desired concentration and volume of the stock solution (e.g., 10 mM in 1 mL).
-
Use the following formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For a 10 mM stock in 1 mL: 0.010 mol/L x 0.001 L x 249.06 g/mol x 1000 = 2.49 mg.
-
-
Dissolution:
-
In a chemical fume hood, accurately weigh the calculated mass of this compound.
-
Transfer the powder to a sterile conical or microcentrifuge tube.
-
Add the chosen solvent (e.g., 1 mL of sterile water or DMSO) to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization and Storage:
-
If an aqueous solvent was used, sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is generally not necessary for stock solutions in 100% DMSO or ethanol.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Figure 2: Step-by-step process for preparing a concentrated stock solution.
Part 3: Preparation of Working Solutions and Dosing Cells
Rationale: The final step is to dilute the high-concentration stock solution into the cell culture medium to achieve the desired final concentration for your experiment. It is critical to maintain the solvent concentration at a non-toxic level.
Procedure:
-
Calculate the required volume of stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to add
-
C₂ = Desired final concentration in the cell culture medium
-
V₂ = Final volume of the cell culture medium
-
-
Example: To prepare 10 mL of medium with a final compound concentration of 10 µM from a 10 mM stock solution:
-
(10,000 µM)(V₁) = (10 µM)(10 mL)
-
V₁ = 0.01 mL or 10 µL
-
-
-
Prepare the working solution:
-
Warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the stock solution to the pre-warmed medium.
-
Mix thoroughly by gentle inversion or pipetting. Do not vortex, as this can damage media components and cause foaming.
-
-
Vehicle Control:
-
It is imperative to include a vehicle control in all experiments.
-
The vehicle control consists of cell culture medium containing the same final concentration of the solvent used to prepare the stock solution (e.g., 0.1% DMSO).
-
This allows for the differentiation of the compound's effects from any effects of the solvent itself.[8]
-
-
Cell Dosing:
-
Remove the existing medium from the cells and replace it with the prepared working solution or the vehicle control medium.
-
Incubate the cells for the desired experimental duration.
-
Conclusion
The successful use of this compound in cell culture is contingent upon proper dissolution and handling. By following the systematic approach outlined in these application notes, researchers can prepare accurate and reproducible solutions, thereby ensuring the integrity of their experimental data. The principles of initial solubility assessment, preparation of a concentrated stock solution, and careful dilution to a final working concentration, along with the use of appropriate vehicle controls, are fundamental to rigorous scientific investigation involving small molecules in cell-based systems.
References
- BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
- Lund, K. C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Vasileva, L., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. NIH.
- Dahlin, J. L. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
- ResearchGate. (n.d.). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells.
- (n.d.). The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells.
- AVESİS. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
- Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
- BenchChem. (n.d.). Application Notes and Protocols: Preparation of Licoarylcoumarin Stock Solutions for Cell Culture.
- YouTube. (2021, November 1). Making stock solutions - how and why.
- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
- PubChem. (n.d.). [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride.
- BLDpharm. (n.d.). 916211-40-0|this compound.
- Huimeng Bio-tech. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine (FTF).
- Smolecule. (n.d.). Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8.
- ChemScene. (n.d.). 916304-19-3 | (6-(Trifluoromethyl)pyridin-2-yl)methanamine.
- ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Reddit. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC?.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- BLDpharm. (n.d.). 6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine.
- Fluorochem. (n.d.). This compound.
- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
- Google Patents. (n.d.). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
- BLDpharm. (n.d.). 205744-18-9|(6-Fluoropyridin-2-yl)methanamine.
- PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine.
- BLDpharm. (n.d.). 771572-85-1|(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine.
- BLDpharm. (n.d.). 1060801-91-3|(3-(Trifluoromethyl)pyridin-4-yl)methanamine.
Sources
- 1. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 2. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 [smolecule.com]
- 3. N/A|(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. 205744-18-9|(6-Fluoropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. 771572-85-1|(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 6. 1060801-91-3|(3-(Trifluoromethyl)pyridin-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 916211-40-0|this compound|BLD Pharm [bldpharm.com]
- 15. chemscene.com [chemscene.com]
- 16. fishersci.com [fishersci.com]
- 17. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 19. phytotechlab.com [phytotechlab.com]
- 20. youtube.com [youtube.com]
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride as a building block in organic synthesis
An Application Guide for the Strategic Use of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride in Organic Synthesis
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of this compound. This versatile building block is of significant interest due to the unique properties conferred by the trifluoromethylpyridine scaffold, which is increasingly integral to the development of novel therapeutics and agrochemicals.[1] This guide moves beyond simple procedural outlines to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility.
Introduction: The Value Proposition of the Trifluoromethylpyridine Scaffold
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to modulate a compound's physicochemical properties.[2] When appended to a pyridine ring, as in (6-(trifluoromethyl)pyridin-2-yl)methanamine, it creates a building block with significant advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, often increasing the half-life of a drug candidate.[3]
-
Increased Lipophilicity: The -CF3 group increases lipophilicity (logP), which can improve membrane permeability and cell uptake.[3]
-
Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety significantly reduces the basicity of the pyridine nitrogen, which can help mitigate off-target effects, for example, at aminergic GPCRs.
-
Improved Binding Affinity: The unique electronic nature of the -CF3 group can lead to favorable interactions with protein targets, enhancing binding affinity and potency.[3]
This guide focuses on the dihydrochloride salt, a stable, crystalline solid that is often more convenient to handle and store than the corresponding free base. A critical first step in most applications is the in-situ neutralization to liberate the reactive primary amine.
Section 1: Physicochemical Properties and Safe Handling
Before utilization in synthesis, a thorough understanding of the reagent's properties and safety protocols is essential.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 916211-40-0 | [4][5] |
| Molecular Formula | C₇H₉Cl₂F₃N₂ | - |
| Molecular Weight | 249.06 g/mol | - |
| Appearance | Off-white to light yellow powder | [5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [6][7] |
Note: Data for the free base and monohydrochloride salt are also available under CAS numbers 916304-19-3 and 1185022-87-0, respectively.[8][9]
Safety and Handling Protocols
(6-(Trifluoromethyl)pyridin-2-yl)methanamine and its salts are classified as hazardous. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[6][10]
-
Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][10]
-
Handling: Avoid formation of dust.[6][7] Do not eat, drink, or smoke in the handling area.[6][10] Wash hands thoroughly after handling.[6][10]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][10]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[6][7]
-
Ingestion/Inhalation: Move the person to fresh air. If swallowed or inhaled, seek immediate medical attention.[6][10]
-
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Section 2: Core Synthetic Applications & Protocols
The primary amine handle of (6-(trifluoromethyl)pyridin-2-yl)methanamine is a versatile functional group for constructing more complex molecular architectures. The following protocols are foundational for its use.
Workflow Prerequisite: Neutralization of the Dihydrochloride Salt
The dihydrochloride salt is unreactive as a nucleophile. The first step in any reaction is the liberation of the free amine. This is typically achieved in situ by adding a suitable base.
Caption: General workflow for reactions using the dihydrochloride salt.
Causality: The choice of base is critical. For reactions sensitive to salt byproducts, an organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is preferred, as the resulting ammonium salt is often soluble. For other reactions, an inorganic base like potassium carbonate (K₂CO₃) can be used and easily filtered off. At least two equivalents of base are required to neutralize the dihydrochloride, with a slight excess (e.g., 2.2 eq) ensuring complete conversion to the free amine.
Protocol 2.1: Amide Bond Formation via Peptide Coupling
Amide synthesis is one of the most common and vital transformations in drug discovery. This protocol details a reliable method using standard peptide coupling reagents.
Reaction Scheme: (Self-hosted generic reaction image for illustration)
Materials and Reagents:
| Reagent | M.W. | Eq. | Amount |
| (6-(CF₃)pyridin-2-yl)methanamine·2HCl | 249.06 | 1.0 | (e.g., 249 mg, 1.0 mmol) |
| Carboxylic Acid (R-COOH) | - | 1.1 | (1.1 mmol) |
| HATU | 380.23 | 1.2 | (456 mg, 1.2 mmol) |
| DIPEA | 129.24 | 3.5 | (0.61 mL, 3.5 mmol) |
| Anhydrous DMF | - | - | (10 mL) |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) and stir until all solids are dissolved.
-
Activation & Neutralization: Add HATU (1.2 eq) to the solution. Following this, add DIPEA (3.5 eq) dropwise while stirring. The initial 2.2 equivalents of DIPEA neutralize the dihydrochloride salt, while the remainder acts as the base for the coupling reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Expert Insights:
-
Why HATU? HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields, even with sterically hindered substrates.
-
Why DIPEA? DIPEA is a non-nucleophilic base, preventing it from competing with the primary amine in reacting with the activated carboxylic acid.
-
Why LiCl wash? DMF can be difficult to remove. Washing with a dilute lithium chloride solution helps to efficiently extract it into the aqueous phase.
Protocol 2.2: N-Arylation via Buchwald-Hartwig Amination
This protocol is essential for creating aryl-amine bonds, a common motif in kinase inhibitors and other targeted therapies.[3]
Reaction Scheme: (Self-hosted generic reaction image for illustration)
Materials and Reagents:
| Reagent | M.W. | Eq. | Amount |
| (6-(CF₃)pyridin-2-yl)methanamine·2HCl | 249.06 | 1.2 | (e.g., 299 mg, 1.2 mmol) |
| Aryl Bromide (Ar-Br) | - | 1.0 | (1.0 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.02 | (18.3 mg, 0.02 mmol) |
| Xantphos | 578.68 | 0.05 | (28.9 mg, 0.05 mmol) |
| NaOt-Bu | 96.10 | 3.8 | (365 mg, 3.8 mmol) |
| Anhydrous Toluene | - | - | (10 mL) |
Step-by-Step Procedure:
-
Setup: In a glovebox or under a robust inert atmosphere, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.05 eq), and sodium tert-butoxide (NaOt-Bu, 3.8 eq) to a dry reaction vessel.
-
Addition of Amine: In a separate vial, suspend this compound (1.2 eq) in anhydrous toluene. Add this suspension to the reaction vessel.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon through the solvent for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor by LC-MS for the formation of the desired product and consumption of the aryl bromide.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography.
Expert Insights:
-
Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust combination for C-N cross-coupling. Xantphos is a bulky, electron-rich ligand with a wide bite angle, which promotes the reductive elimination step and prevents β-hydride elimination.
-
Base Selection: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine and facilitate the catalytic cycle. The excess is needed to neutralize the dihydrochloride salt.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere is crucial for catalytic activity and preventing catalyst degradation.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion
This compound is a high-value building block for modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its utility stems from the advantageous properties imparted by the trifluoromethyl group, including enhanced metabolic stability and modulated electronics. While its use requires an initial neutralization step, the subsequent reactivity of the primary amine is robust and versatile, enabling access to a wide array of complex molecular targets through foundational reactions like amidation and N-arylation. The protocols and insights provided herein offer a solid framework for the successful integration of this reagent into innovative research and development programs.
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET for 2-hydroxy-6-(trifluoromethyl)pyridine. (2018). Acros PharmaTech Limited.
- Safety Data Sheet for methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride. (2024). Chem-Impex International.
- SAFETY DATA SHEET for 2-Amino-6-(trifluoromethyl)pyridine. (2025). Fisher Scientific.
- (6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)METHANAMINE - Safety Data Sheet. (2022). ChemicalBook.
- Fujikawa, K., & Ishihara, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. (2025). BenchChem.
- Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis. (2025). BenchChem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. (n.d.). PubChem.
- This compound. (n.d.). BLDpharm.
- (6-(Trifluoromethyl)pyridin-2-yl)methanamine. (n.d.). ChemScene.
- (6-(trifluoromethyl)pyridin-2-yl)methanamine cas no.916211-40-0. (n.d.). J&H CHEM.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. 916211-40-0|this compound|BLD Pharm [bldpharm.com]
- 5. (6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)METHANAMINE, CasNo.916211-40-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
The Versatile Building Block: Application of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine Moiety
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, has proven to be a powerful tool for optimizing the pharmacological profiles of drug candidates. When appended to a pyridine ring, this moiety confers a unique combination of physicochemical properties that can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The trifluoromethylpyridine (TFMP) scaffold has thus become a privileged structure in the development of novel therapeutics across a range of disease areas, from oncology and inflammation to infectious diseases.[1][3] This guide focuses on a particularly valuable derivative, (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, exploring its synthesis, diverse applications, and the protocols for its use as a versatile building block in medicinal chemistry.
Physicochemical Properties and Safety Profile
(6-(Trifluoromethyl)pyridin-2-yl)methanamine is typically handled as its dihydrochloride salt to improve stability and solubility in aqueous media. A summary of its key properties is provided below.
| Property | Value | Source |
| Molecular Formula | C7H9Cl2F3N2 | PubChem CID: 138038161 |
| Molecular Weight | 250.06 g/mol | PubChem CID: 138038161 |
| Physical State | Solid | N/A |
| Solubility | Soluble in water and polar organic solvents | Assumed from salt form |
Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Core Scaffold: A General Protocol
The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine typically proceeds via the reduction of the corresponding 2-cyanopyridine derivative. This transformation is a robust and widely employed method for the preparation of 2-aminomethylpyridines. While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient route.
A general protocol, adapted from methodologies described for structurally similar compounds, involves the catalytic hydrogenation of 2-cyano-6-(trifluoromethyl)pyridine.[2]
Protocol 1: Synthesis of this compound
Materials:
-
2-cyano-6-(trifluoromethyl)pyridine
-
Palladium on charcoal (5% Pd)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, charge 2-cyano-6-(trifluoromethyl)pyridine and a catalytic amount of 5% palladium on charcoal (typically 0.1-0.2% by weight of palladium metal relative to the starting material).
-
Add methanol as the solvent, followed by the careful addition of concentrated hydrochloric acid (approximately 2 molar equivalents). The acid is crucial for preventing catalyst poisoning by the product amine.[2]
-
Seal the vessel and purge with an inert gas before introducing hydrogen gas to the desired pressure (typically 1-4 atmospheres).[2]
-
Stir the reaction mixture at room temperature (20-30°C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC or TLC). Reaction times can vary but are typically in the range of 4-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filtration aid to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield (6-(Trifluoromethyl)pyridin-2-yl)methanamine as the dihydrochloride salt.
Causality of Experimental Choices:
-
Palladium on Charcoal: While other catalysts can be used, palladium on charcoal is often effective for the reduction of nitriles to primary amines.[2]
-
Hydrochloric Acid: The presence of a strong acid converts the product amine into its ammonium salt, preventing it from coordinating to and deactivating the palladium catalyst. This ensures the reaction proceeds to completion.[2]
-
Methanol: Methanol is a common solvent for catalytic hydrogenations due to its ability to dissolve a wide range of organic compounds and its compatibility with the reaction conditions.
Application in Medicinal Chemistry: A Gateway to Novel Therapeutics
This compound serves as a critical starting material for the synthesis of a variety of biologically active molecules. Its primary amine functionality provides a reactive handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems.
Inhibition of Lysyl Oxidase-Like 2 (LOXL2) for the Treatment of Fibrosis
A significant application of this building block is in the development of inhibitors of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[4] Dysregulation of LOXL2 activity is implicated in the progression of fibrotic diseases, making it an attractive therapeutic target.[4]
Derivatives of (6-(Trifluoromethyl)pyridin-2-yl)methanamine have been identified as potent and selective inhibitors of LOXL2.[4] The aminomethyl pyridine moiety is believed to interact with the active site of the enzyme, leading to its inhibition.[5]
A notable example is the clinical candidate PAT-1251 (Lenumlostat) , which has been investigated for the treatment of myelofibrosis.[5][6] PAT-1251 is an orally available, irreversible inhibitor of LOXL2 with demonstrated anti-fibrotic activity in preclinical models.[5][7][8]
Protocol 2: General Procedure for Amide Coupling to Synthesize LOXL2 Inhibitor Scaffolds
This protocol outlines a general procedure for the acylation of (6-(Trifluoromethyl)pyridin-2-yl)methanamine with a carboxylic acid, a key step in the synthesis of many LOXL2 inhibitors.
Materials:
-
This compound
-
A carboxylic acid of interest (R-COOH)
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
Procedure:
-
To a solution of the carboxylic acid in the chosen anhydrous solvent, add the amide coupling reagent and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound in the anhydrous solvent and add the non-nucleophilic base (at least 2 equivalents to neutralize the dihydrochloride salt and the acid formed during the reaction).
-
Add the solution of the free amine to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which will show the disappearance of the starting materials and the appearance of a new peak with the expected mass of the product. Further characterization by NMR spectroscopy will confirm the structure of the synthesized amide.
Development of RORγt Inverse Agonists for Autoimmune Diseases
The versatility of the (6-(trifluoromethyl)pyridin-2-yl)methanamine scaffold extends beyond LOXL2 inhibition. It has also been employed in the design of inverse agonists for the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis.[9]
Structure-activity relationship (SAR) studies have shown that derivatives of 6-(trifluoromethyl)pyridine can act as potent RORγt inverse agonists.[9] The trifluoromethyl group is believed to make a significant contribution to the binding affinity of these compounds.[9]
Visualizing the Synthetic Workflow and Biological Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for (6-(Trifluoromethyl)pyridin-2-yl)methanamine and its key applications.
Caption: The role of LOXL2 in fibrosis and its inhibition by PAT-1251.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive starting point for the development of potent and selective modulators of various biological targets. The successful progression of the LOXL2 inhibitor PAT-1251 into clinical trials underscores the therapeutic potential of molecules derived from this scaffold. As our understanding of the biological roles of novel targets continues to expand, it is anticipated that the application of this compound will continue to yield innovative drug candidates for the treatment of a wide range of human diseases.
References
-
O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Ge, H., et al. (2020). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Molecules, 25(16), 3698. [Link]
-
PubChem Compound Summary for CID 138038161, this compound. National Center for Biotechnology Information. Retrieved January 20, 2026 from [Link].
- U.S. Patent No. US20050250947A1. (2005).
-
PubChem Compound Summary for CID 122536283, Lenumlostat. National Center for Biotechnology Information. Retrieved January 20, 2026 from [Link].
-
Harrison, B. A., et al. (2019). A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms. Hepatology Communications, 3(12), 1639-1654. [Link]
- U.S. Patent No. US11712437B2. (2023). Inhibitors of lysyl oxidases.
-
ClinicalTrials.gov. (2020). A Study of PAT-1251 in Patients With Primary Myelofibrosis, Post-polycythemia Vera Myelofibrosis, or Post-essential Thrombocytosis Myelofibrosis (PMF, Post-PV MF, or Post-ET MF). U.S. National Library of Medicine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
- Schilter, D., et al. (2019). The Role of Lysyl Oxidases in the Development and Resolution of Pulmonary Fibrosis. American Journal of Respiratory Cell and Molecular Biology, 60(1), 13-23.
-
Ferreira, R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4966. [Link]
- U.S. Patent No. US20050250947A1. (2005).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US11712437B2 - Inhibitors of lysyl oxidases - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
Application Notes & Protocols for High-Throughput Screening Assays Involving (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a synthetic compound featuring a trifluoromethylpyridine core, a structural motif prevalent in a variety of biologically active molecules across pharmaceuticals and agrochemicals.[1] The trifluoromethyl group often enhances metabolic stability and target-binding affinity, making derivatives of this class compelling candidates for drug discovery. While the specific biological targets of this particular methanamine derivative are not yet fully elucidated, the chemical architecture suggests potential interactions with a range of protein classes. For instance, a structurally related compound, 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine, has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[2] Furthermore, other trifluoromethylpyridine-containing molecules have shown activity as NLRP3 inflammasome inhibitors and PIM-1 kinase inhibitors.[3][4]
This guide provides detailed, field-proven protocols for two distinct high-throughput screening (HTS) strategies to investigate the bioactivity of this compound. The first is a target-based approach focused on a hypothesized interaction with an enzyme class, exemplified by amine oxidases like LOXL2. The second is a target-agnostic phenotypic screening approach designed to identify the compound's effects on cellular systems in an unbiased manner.[5][6][7] These methodologies are designed to be robust, scalable, and provide a solid foundation for a comprehensive drug discovery campaign.
Part 1: Target-Based HTS Assay - Fluorescence Polarization for Amine Oxidase Inhibition
Rationale and Assay Principle:
Given the structural similarity of this compound to known inhibitors of the copper-dependent amine oxidase LOXL2, a competitive binding assay is a logical starting point for a target-based screen.[2] Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for HTS, as it measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[8][9][10] In this proposed assay, a fluorescently labeled tracer, designed to bind to the active site of the target enzyme, is displaced by a competing inhibitor from the compound library. This displacement results in a decrease in the polarization of the emitted light, providing a quantitative measure of inhibition.[11][12]
Experimental Workflow for FP-Based Amine Oxidase Inhibition Assay
Caption: Workflow for the FP-based competitive binding assay.
Detailed Protocol:
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% BSA, 0.005% Tween-20, pH 7.4.
-
Enzyme Stock: Recombinant human amine oxidase (e.g., LOXL2) diluted in Assay Buffer to a working concentration of 2X the final assay concentration (determined during assay development).
-
Tracer Stock: Fluorescently-labeled inhibitor (tracer) diluted in Assay Buffer to a working concentration of 2X the final assay concentration (typically at its Kd value).
-
Compound Plates: this compound and other library compounds are serially diluted in 100% DMSO to create stock plates. For screening, compounds are typically transferred to assay plates to achieve a final concentration range of 10 nM to 50 µM.
2. Assay Procedure (384-well format):
-
Using an acoustic dispenser, transfer 50 nL of compound solution from the compound plates to the wells of a 384-well, low-volume, black, flat-bottom plate.
-
Add 5 µL of the 2X Enzyme Stock to all wells.
-
Add 5 µL of the 2X Tracer Stock to all wells for a final reaction volume of 10 µL.
-
Seal the plates and centrifuge at 1,000 rpm for 1 minute.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
Read the plates on a suitable plate reader equipped with filters for the specific fluorophore used for the tracer, measuring fluorescence polarization in millipolarization units (mP).
3. Controls:
-
Negative Control (0% Inhibition): DMSO vehicle only (no compound). This establishes the upper mP window.
-
Positive Control (100% Inhibition): A known, potent inhibitor of the target enzyme at a saturating concentration. This establishes the lower mP window.
Data Analysis and Interpretation:
The performance of the HTS assay should be validated by calculating the Z'-factor, a statistical measure of assay quality.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average of the positive and negative controls.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos))
| Parameter | Recommended Value |
| Plate Format | 384-well, low-volume |
| Final Assay Volume | 10 µL |
| Final Compound Conc. | 10 µM (single point) |
| Final DMSO Conc. | ≤ 0.5% |
| Incubation Time | 60 minutes |
| Incubation Temp. | Room Temperature |
| Z'-Factor | > 0.5 |
Part 2: Phenotypic Screening - High-Content Imaging for Cellular Morphology
Rationale and Assay Principle:
When a specific molecular target is unknown, phenotypic screening offers a powerful, unbiased approach to discover novel biological activities.[5][6][7][14] This strategy assesses the global effect of a compound on a cellular system. High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters simultaneously.[7] This protocol outlines a general HCS assay to identify changes in cell morphology, proliferation, and cytotoxicity induced by this compound.
Experimental Workflow for High-Content Phenotypic Screening
Caption: Workflow for a high-content phenotypic screening assay.
Detailed Protocol:
1. Cell Culture and Plating:
-
Select a cell line relevant to a disease area of interest (e.g., a human fibroblast line for fibrosis, or a cancer cell line for oncology).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and resuspend cells to a determined optimal seeding density.
-
Seed cells into 384-well, clear-bottom imaging plates and incubate for 24 hours to allow for cell attachment.
2. Compound Addition:
-
Add this compound and other library compounds to the cells using an automated liquid handler. A typical screening concentration is 10 µM.
-
Include appropriate controls:
- Negative Control: DMSO vehicle.
- Positive Control: A compound known to induce a specific phenotype (e.g., a cytotoxin like staurosporine).
-
Incubate the plates for 48-72 hours.
3. Cell Staining:
-
Carefully remove the culture medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the cells with a cocktail of fluorescent dyes. A common combination includes:
- Hoechst 33342: To stain nuclei (for cell counting).
- Phalloidin-Alexa Fluor 488: To stain F-actin (for cell shape and cytoskeletal structure).
- CellMask™ Deep Red: To stain the cytoplasm (for cell size).
-
Incubate with the staining solution for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS and leave the final wash in the wells for imaging.
4. Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing images in the appropriate channels for each fluorescent dye.
-
Use image analysis software to segment the images and identify individual cells and their subcellular compartments (nuclei and cytoplasm).
-
Extract multiple quantitative features for each cell.
Data Presentation and Hit Identification:
Phenotypic screening generates a large, multiparametric dataset. Hits are identified as compounds that induce a statistically significant deviation from the negative control phenotype.
| Feature Class | Example Parameters | Potential Biological Interpretation |
| Cell Count | Number of nuclei per image | Proliferation, Cytotoxicity |
| Nuclear Morphology | Nuclear area, shape, intensity | Genotoxicity, Apoptosis |
| Cytoplasmic Morphology | Cell area, shape, texture | Cytoskeletal changes, Cell spreading |
| Intensity | Phalloidin intensity, texture | Actin polymerization/depolymerization |
Hits can be clustered based on their multiparametric "phenotypic fingerprint," which can provide clues about the compound's mechanism of action.
Conclusion: A Dual-Pronged Approach to Characterizing a Novel Compound
The provided application notes and protocols offer a robust framework for initiating a high-throughput screening campaign for this compound. By employing both a targeted, hypothesis-driven approach and an unbiased phenotypic screen, researchers can maximize the potential for discovering and characterizing the biological activity of this and other novel chemical entities. Successful execution of these HTS assays will generate high-quality data, paving the way for hit-to-lead optimization and further elucidation of the compound's therapeutic potential.
References
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
-
Phenotypic Screening Services. Oncodesign Services. Available at: [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. Available at: [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. eBooks.com. Available at: [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. Available at: [Link]
-
Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. Available at: [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. Available at: [Link]
-
Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]
-
Phenotypic screening. Wikipedia. Available at: [Link]
-
Resources for Assay Development and High Throughput Screening. Michigan State University. Available at: [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]
-
Working principle of the AlphaLISA assay. ResearchGate. Available at: [Link]
-
Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. Available at: [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]
-
AlphaScreen. BMG LABTECH. Available at: [Link]
-
Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. Available at: [Link]
-
Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed. Available at: [Link]
-
[6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. PubChem. Available at: [Link]
-
High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PubMed - NIH. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Discovery of Novel Targets with High Throughput RNA Interference Screening. Bentham Science. Available at: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic Screening Services | CRO services [oncodesign-services.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. revvity.com [revvity.com]
- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 9. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. Phenotypic screening - Wikipedia [en.wikipedia.org]
Harnessing (6-(Trifluoromethyl)pyridin-2-yl)methanamine in the Rational Design of Potent Enzyme Inhibitors
An Application Guide for Researchers
Abstract
The (6-(Trifluoromethyl)pyridin-2-yl)methanamine scaffold is a privileged fragment in modern medicinal chemistry, serving as a versatile starting point for the development of potent and selective enzyme inhibitors. The incorporation of a trifluoromethyl group onto the pyridine ring offers significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity through unique molecular interactions.[1][2] This guide provides an in-depth exploration of the strategic application of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride in enzyme inhibitor design. We will dissect the causality behind its use, present detailed protocols for library synthesis and enzymatic screening, and provide a framework for structure-activity relationship (SAR) analysis, empowering researchers to leverage this powerful chemical tool in their drug discovery programs.
Introduction: The Strategic Value of the Trifluoromethyl-Pyridine Scaffold
The pyridine ring is the second most common heterocyclic structure found in FDA-approved drugs, prized for its role as a bioisostere for benzene and its ability to engage in hydrogen bonding and other key interactions.[3] When functionalized with a trifluoromethyl (-CF3) group, its properties are significantly enhanced. The -CF3 group is a strong electron-withdrawing moiety that can modulate the pKa of nearby functional groups, improve ligand-protein binding, and block sites of metabolism, thereby increasing the half-life of a drug candidate.[2]
This compound (CAS: 1185022-87-0) combines these features with a reactive primary aminomethyl group.[4] This amine serves as a critical handle for synthetic elaboration, allowing chemists to readily generate diverse libraries of compounds. It can act as a hydrogen bond donor or acceptor, or it can mimic the side chain of natural amino acid substrates, such as lysine, making it an ideal anchor for targeting enzyme active sites.
This scaffold has been successfully employed to develop inhibitors for several important enzyme classes:
-
Amine Oxidases: Derivatives have yielded potent, irreversible inhibitors of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrosis.[5]
-
Nuclear Receptors: The scaffold is the basis for inverse agonists of the Retinoic Acid-related Orphan Receptor γt (RORγt), a key target for autoimmune diseases.[6]
-
Kinases: The broader trifluoromethylpyridine motif is found in inhibitors of critical signaling pathways, such as PI3K/mTOR and EGFR.[7][8]
The following sections provide a comprehensive guide to utilizing this scaffold, from initial library design to lead optimization.
Workflow for Inhibitor Development
A rational and systematic approach is crucial for successfully developing inhibitors from a given scaffold. The workflow below outlines the key stages, from initial concept to a potential lead compound. This process is iterative, with insights from later stages often informing the redesign and synthesis of new compound generations.
Caption: General workflow for developing enzyme inhibitors.
Application Protocol 1: Synthesis of a Focused Amide Library
This protocol describes a general method for synthesizing a library of amide derivatives from this compound. Amide bond formation is a robust and versatile reaction, allowing for the exploration of a wide range of chemical diversity by varying the carboxylic acid coupling partner.
Objective: To generate a library of N-((6-(trifluoromethyl)pyridin-2-yl)methyl)amides for initial screening.
Causality: The primary amine of the starting material is nucleophilic after deprotonation. A peptide coupling agent like HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine to form a stable amide bond. A non-nucleophilic base is required to neutralize the dihydrochloride salt and scavenge the acid produced during the reaction.
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
HPLC-grade solvents for purification
Procedure:
-
Preparation of Free Amine: In a clean, dry reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) and stir the solution at room temperature for 10 minutes.
-
Carboxylic Acid Activation: In a separate vial, dissolve the chosen carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes at room temperature.
-
Coupling Reaction: Add the activated carboxylic acid solution dropwise to the free amine solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (3 times) and brine (1 time).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol 2: In Vitro Enzyme Inhibition Assay (LOXL2 Example)
This protocol provides a method for determining the in vitro potency (IC₅₀) of synthesized compounds against a target enzyme, using LOXL2 as a representative example.[5] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LOXL2-catalyzed amine oxidation, using a coupled fluorescent detection system.
Principle: LOXL2 oxidizes a substrate (e.g., benzylamine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then used by Horseradish Peroxidase (HRP) to oxidize Amplex Red into the highly fluorescent product, resorufin. An inhibitor of LOXL2 will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human LOXL2 enzyme
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Benzylamine hydrochloride (substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Assay Buffer (e.g., 50 mM Sodium Borate, pH 8.2)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution (e.g., 200 nM LOXL2) in assay buffer.
-
Prepare a 2X substrate/detection mix containing benzylamine (e.g., 20 mM), HRP (e.g., 2 U/mL), and Amplex Red (e.g., 100 µM) in assay buffer. Protect from light.
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Then, create a 100X working stock by diluting in assay buffer.
-
-
Assay Plate Setup (50 µL final volume):
-
Add 24.5 µL of assay buffer to each well.
-
Add 0.5 µL of the 100X inhibitor dilution to the test wells (final concentration will vary). For control wells (max and min signal), add 0.5 µL of buffer with DMSO.
-
Add 25 µL of the 2X enzyme solution to all wells except the "no enzyme" control, initiating a pre-incubation period.
-
-
Inhibitor Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C. This step is critical for time-dependent or irreversible inhibitors to allow for binding to the enzyme before the substrate is introduced.[5]
-
Reaction Initiation: Add 25 µL of the 2X substrate/detection mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_min) / (Rate_max - Rate_min)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Structure-Activity Relationship (SAR) Insights
The goal of initial screening and subsequent synthesis rounds is to build a clear understanding of the structure-activity relationship (SAR). This involves correlating changes in chemical structure with changes in inhibitory potency. The table below presents illustrative data, modeled after findings for LOXL2 inhibitors, to demonstrate how SAR can be systematically explored.[5]
| Compound ID | R-Group Modification (at Amine) | Target IC₅₀ (nM) | Rationale for Change |
| Scaffold | H- (Free Amine) | >10,000 | Baseline activity of the starting material. |
| 1a | Benzoyl- | 850 | Introduction of an aromatic ring to probe for π-π stacking or hydrophobic interactions. |
| 1b | 3-Phenoxybenzoyl- | 150 | Extending the molecule to access deeper pockets within the active site. |
| 1c | 3-(Pyrrolidin-1-ylcarbonyl)benzoyl- | 25 | Adding a polar, hydrogen bond accepting group to engage with polar residues. |
| 1d | 3-((3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-ylcarbonyl)benzoyl- | 2 | Optimization of polarity, H-bonding, and stereochemistry leads to a highly potent lead. |
This systematic approach, where single modifications are made and their effects on potency are measured, is fundamental to rational drug design.[9]
Mechanism of Action Visualization
For many inhibitors derived from this scaffold, the aminomethyl group acts as a bio-mimic of a lysine residue, allowing it to interact with cofactors in the enzyme's active site. In the case of LOXL2, this can lead to irreversible covalent inhibition.
Caption: Proposed mechanism of irreversible inhibition of LOXL2.
Conclusion
This compound is a high-value scaffold for modern drug discovery. Its inherent physicochemical properties, conferred by the trifluoromethylpyridine core, combined with a synthetically tractable aminomethyl handle, provide an exceptional platform for developing potent and selective enzyme inhibitors. By employing the systematic workflows, synthetic protocols, and analytical methods described in this guide, researchers can effectively unlock the potential of this versatile building block to address challenging therapeutic targets.
References
-
Fujikawa, K., & Nakajima, T. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
PubChem. (n.d.). [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Ma, J., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]
-
Wang, W., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Bentham Science. [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]
-
MDPI. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
-
Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2499–2512. [Link]
-
ResearchGate. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ResearchGate. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining Animal Model Dosage of (6-(Trinamelyl)pyridin-2-yl)methanamine dihydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic determination of appropriate animal model dosages for the novel compound, (6-(Trinamelyl)pyridin-2-yl)methanamine dihydrochloride. The protocols herein are designed to ensure scientific rigor, ethical considerations, and the generation of reproducible data for preclinical studies. We will delve into the foundational principles of dose calculation, from initial in vitro assessments to in vivo pharmacokinetic and toxicological studies, culminating in the selection of a therapeutically relevant and safe dose range for efficacy models.
Introduction: The Criticality of Dosing in Preclinical Research
The journey of a novel chemical entity (NCE) from bench to bedside is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy or unforeseen toxicity. A cornerstone of successful preclinical development is the establishment of a sound therapeutic window, which begins with the accurate determination of dosage in animal models. Under-dosing can lead to false-negative results in efficacy studies, while over-dosing can introduce confounding toxic effects.
(6-(Trinamelyl)pyridin-2-yl)methanamine dihydrochloride is a novel pyridin-2-yl-methanamine derivative. While the specific mechanism of action of the "Trinamelyl" moiety is under investigation, related pyridine-containing compounds have shown a range of biological activities.[1][2] Therefore, a systematic approach to dose-finding is imperative. This guide will provide a logical, step-by-step framework for this process, grounded in established pharmacological and toxicological principles.
Foundational Principles: Beyond Simple Weight-Based Dosing
A common pitfall in preclinical research is the direct extrapolation of doses between species based solely on body weight (mg/kg). This approach is often inaccurate due to differences in metabolic rates, which do not scale linearly with body weight.[3] The scientifically accepted standard for dose conversion between species is allometric scaling , which utilizes body surface area (BSA).[4][5]
Larger animals have slower metabolic rates compared to smaller animals.[3][4] Allometric scaling accounts for these physiological differences, providing a more accurate estimation of an equivalent dose.[4][5] The fundamental equation for allometric scaling is:
Y = aW^b
Where:
-
Y is the physiological parameter (e.g., clearance, metabolic rate)
-
W is the body weight
-
a is the allometric coefficient
-
b is the allometric exponent
For dose calculations, a simplified approach using conversion factors (K_m_) derived from BSA is often employed, as recommended by the U.S. Food and Drug Administration (FDA).[3]
Table 1: Body Weight to BSA Conversion Factors (K_m_)
| Species | Body Weight (kg) | K_m_ Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
To calculate the Human Equivalent Dose (HED) from an animal dose, the following formula is used:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal K_m_ / Human K_m_)
Conversely, to determine a starting dose in an animal model from a known human dose:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human K_m_ / Animal K_m_)
Pre-requisite: In Vitro Characterization
Before embarking on animal studies, a thorough in vitro characterization of (6-(Trinamelyl)pyridin-2-yl)methanamine dihydrochloride is essential to estimate a starting dose range and predict potential liabilities.
Target Engagement and Potency (EC_50_/IC_50_)
-
Objective: To determine the concentration of the compound that elicits a half-maximal response (EC_50_) or inhibition (IC_50_) in a relevant cell-based or biochemical assay.
-
Significance: This provides an initial estimate of the compound's potency and the concentration range likely to be effective at the target site.
In Vitro Toxicology
-
Objective: To assess the compound's cytotoxicity in relevant cell lines (e.g., HepG2 for liver toxicity) and to identify potential off-target effects.
-
Significance: Early identification of potential toxicities can guide the design of in vivo toxicology studies and inform the selection of safety monitoring parameters.
Pharmacokinetic (PK) Profiling: Understanding ADME
Pharmacokinetics describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME).[6] A preliminary PK study is crucial for understanding the compound's bioavailability, half-life, and exposure levels in the chosen animal model.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per route of administration).
-
Acclimatization: Animals should be acclimated for at least one week prior to the study.
-
Dose Formulation: Prepare a solution or suspension of (6-(Trinamelyl)pyridin-2-yl)methanamine dihydrochloride in an appropriate vehicle (e.g., saline, 0.5% methylcellulose).
-
Dose Administration:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine 100% bioavailability parameters.
-
Oral (PO) or Intraperitoneal (IP): Administer a single dose (e.g., 10-20 mg/kg) via oral gavage or IP injection.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 100-200 µL) from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use non-compartmental analysis to determine key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| C_max_ | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| T_max_ | Time to reach C_max_ | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t_1/2_ | Elimination half-life | Determines the dosing interval required to maintain steady-state concentrations. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| V_d_ | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
Toxicology and Dose-Ranging Studies: Establishing Safety
Toxicology studies are essential for identifying potential adverse effects and determining a safe dose range for further studies. These studies must be conducted in compliance with Good Laboratory Practices (GLP) as outlined in 21 CFR Part 58.[6]
Protocol: Acute Toxicity Study (Dose Escalation)
-
Animal Model: Use two rodent species (e.g., mice and rats).
-
Dose Groups: Administer single, escalating doses of the compound to different groups of animals.
-
Observation: Closely monitor animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD) - the highest dose that does not cause unacceptable toxicity.
Protocol: Sub-chronic Toxicity Study (Repeat Dose)
-
Objective: To evaluate the toxicological effects of repeated exposure to the compound.
-
Study Design: Administer the compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels (e.g., low, mid, and high).
-
Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.[4] The NOAEL is a critical parameter for calculating the starting dose for human clinical trials.[4]
Pharmacodynamic (PD) Studies: Assessing Efficacy
Pharmacodynamic studies aim to measure the desired biological effect of the compound in the animal model.
Protocol: Dose-Response Study
-
Animal Model: Use a relevant disease model.
-
Dose Selection: Based on the PK and toxicology data, select a range of doses that are expected to be safe and provide varying levels of target engagement.
-
Biomarker Analysis: Measure a relevant biomarker of target engagement or disease modification at various time points after dosing.
-
Endpoint: Determine the dose that produces the desired level of efficacy (e.g., ED_50_ - the dose that produces 50% of the maximal effect).
Data Synthesis and Final Dose Selection
The final selection of doses for pivotal efficacy studies involves a careful integration of all available data.
Workflow for Dose Selection
Caption: Workflow for integrating in vitro and in vivo data for dose selection.
The selected doses for efficacy studies should ideally include:
-
A low dose that provides minimal but detectable target engagement.
-
A mid-dose that is expected to be in the therapeutic range.
-
A high dose that is near the MTD to explore the upper limits of the therapeutic window.
Conclusion
The determination of an appropriate animal model dosage for a novel compound like (6-(Trinamelyl)pyridin-2-yl)methanamine dihydrochloride is a multi-faceted process that requires a systematic and data-driven approach. By moving beyond simple weight-based conversions and embracing the principles of allometric scaling, pharmacokinetics, and toxicology, researchers can establish a scientifically sound basis for their preclinical studies. This not only enhances the likelihood of obtaining meaningful and reproducible results but also upholds the ethical principles of animal research by refining and reducing the number of animals required.
References
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
-
Patsnap. (2024). Using Allometric Scaling to Predict Human PK from Animals. Patsnap Synapse. [Link]
-
Pharmacology Mentor. (n.d.). Human to Animal Dose Conversion & Allometric Scaling. Pharmacology Mentor. [Link]
-
NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]
-
Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Chemsafetypro. [Link]
-
U.S. Food and Drug Administration. (2024). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA. [Link]
-
Cytel. (2024). The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Cytel. [Link]
-
Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of allometry. British journal of pharmacology, 157(6), 907–921. [Link]
-
AseBio. (2024). Understanding FDA Preclinical Animal Study Requirements for Medical Devices. AseBio. [Link]
-
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
-
Zhang, Z. Y., et al. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules, 23(8), 2005. [Link]
-
Kuca, K., et al. (2015). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. International journal of molecular sciences, 16(10), 23835–23853. [Link]
-
Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of medicinal chemistry, 59(11), 5483–5498. [Link]
-
Al-Ghananeem, A. M., & Crooks, P. A. (2003). Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats. Biopharmaceutics & drug disposition, 24(7), 281–287. [Link]
-
Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in chemistry, 11, 1123456. [Link]
Sources
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. Human to Animal Dose Conversion & Allometric Scaling | Pharmacology Mentor [pharmacologymentor.com]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
LC-MS/MS method for quantification of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
An Application Note and Protocol for the Bioanalytical Quantification of (6-(Trifluoromethyl)pyridin-2-yl)methanamine by LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of (6-(Trifluoromethyl)pyridin-2-yl)methanamine in a biological matrix, such as human plasma. This compound, a key structural motif in various pharmaceutical candidates, requires a sensitive and selective bioanalytical method to support pharmacokinetic and toxicokinetic studies. The protocol herein details a straightforward protein precipitation-based sample preparation, optimized chromatographic separation using a reversed-phase C18 column, and highly selective detection via electrospray ionization tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. All validation procedures are designed to be compliant with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]
Introduction: The Need for a Validated Assay
(6-(Trifluoromethyl)pyridin-2-yl)methanamine is a primary amine derivative of a substituted pyridine ring. The trifluoromethyl group significantly influences the molecule's physicochemical properties, including its basicity and lipophilicity, which are critical considerations in drug development. Accurate measurement of its concentration in biological fluids is fundamental to understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for such bioanalytical applications due to its unparalleled sensitivity, selectivity, and speed.[4] This guide provides the foundational steps and scientific rationale for establishing a reliable quantitative assay suitable for regulated drug development environments.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of logical method development.[5] These properties dictate the choice of sample preparation, chromatography, and mass spectrometric conditions.
| Property | Value / Information | Source / Rationale |
| Chemical Structure | (Structure of the free base) | PubChem CID: 3719899 |
| Molecular Formula | C₇H₇F₃N₂ (Free Base) | PubChem CID: 3719899 |
| Molecular Weight | 176.14 g/mol (Free Base) 212.60 g/mol (Dihydrochloride Salt) | PubChem CID: 3719899[6] |
| Key Functional Groups | Primary amine (-CH₂NH₂), Pyridine ring, Trifluoromethyl (-CF₃) | Structural analysis. The amine and pyridine nitrogen are basic. |
| Estimated pKa | ~8.0 - 8.5 (for the primary amine) | The primary amine is the most basic site and will be readily protonated. This value is estimated based on similar structures.[5] |
| Estimated Polarity | Moderately polar | The presence of the amine and pyridine groups increases polarity, making it suitable for reversed-phase chromatography under acidic conditions. |
Principle of the Method
The method employs a simple and rapid protein precipitation (PPT) step to extract the analyte and the internal standard (IS) from the plasma matrix. The resulting supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system for chromatographic separation on a C18 reversed-phase column. The analyte and IS are then detected by a triple quadrupole mass spectrometer using positive-mode electrospray ionization (ESI). Quantification is achieved by Multiple Reaction Monitoring (MRM), which measures the signal intensity ratio of the analyte to a stable isotope-labeled internal standard (SIL-IS). This ratio is plotted against the analyte's nominal concentration to generate a calibration curve.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analyte: (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride reference standard (≥98% purity)
-
Internal Standard (IS): Stable isotope-labeled (¹³C₂, ¹⁵N)- (6-(Trifluoromethyl)pyridin-2-yl)methanamine is highly recommended. If unavailable, a suitable structural analog must be chosen and rigorously validated.[7][8]
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water
-
Additives: Optima™ LC/MS grade Formic Acid
-
Biological Matrix: Blank human plasma (with K₂EDTA as anticoagulant), free of interfering peaks at the retention times of the analyte and IS.
Instrumentation
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495C).
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
Detailed Experimental Protocols
LC-MS/MS Operating Conditions
The following table summarizes the optimized instrumental parameters.
| Parameter | Optimized Condition |
| LC Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transition (Analyte) | Q1: 177.1 → Q3: 160.1 (Proposed; for quantification) |
| MRM Transition (Analyte) | Q1: 177.1 → Q3: 92.0 (Proposed; for confirmation) |
| MRM Transition (SIL-IS) | Q1: 180.1 → Q3: 163.1 (Proposed; assuming +3 Da) |
Scientist's Note (Rationale for Parameter Selection):
-
Reversed-Phase C18 Column: This is the workhorse of bioanalysis for moderately polar to non-polar compounds. It provides excellent retention and separation capabilities.[9]
-
Acidic Mobile Phase (0.1% Formic Acid): The formic acid protonates the basic amine and pyridine nitrogen on the analyte, resulting in the [M+H]⁺ ion. This enhances chromatographic peak shape by preventing tailing and ensures efficient ionization in the ESI source.[9][10]
-
ESI Positive Mode: ESI is the preferred ionization technique for polar, non-volatile molecules like the target analyte. The presence of basic nitrogen atoms makes it exceptionally sensitive in positive ion mode.[11][12][13]
-
MRM Transitions: The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ions (Q3) are generated by fragmentation in the collision cell. The proposed transition 177.1 → 160.1 likely corresponds to the loss of ammonia (NH₃), a common fragmentation pathway for primary amines. These transitions must be optimized empirically during method development by infusing a standard solution of the analyte.
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~2 mg of this compound reference standard. Dissolve in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL (as free base).
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the SIL-IS in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve (CC) and QC Preparation: Spike appropriate volumes of the working stock solutions into blank human plasma to prepare CC standards and QC samples at low, medium, and high concentrations (LQC, MQC, HQC). The final concentration of organic solvent in the plasma should not exceed 5%.
Plasma Sample Preparation Protocol (Protein Precipitation)
-
Aliquot Samples: Pipette 50 µL of plasma (blank, CC, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of the IS working solution (100 ng/mL) prepared in acetonitrile. The acetonitrile acts as the protein precipitating agent.[14][15]
-
Vortex: Vortex mix the samples vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Scientist's Note (Rationale for Sample Preparation): Protein precipitation is selected for its speed, simplicity, and universal applicability.[14][15] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT is often sufficient for achieving the required sensitivity and is ideal for high-throughput environments. The 3:1 ratio of organic solvent to plasma provides efficient protein removal.
Bioanalytical Method Validation (per ICH M10 Guidelines)
A full validation must be conducted to demonstrate that the method is fit-for-purpose.[3][16] The validation experiments and their typical acceptance criteria are summarized below.
| Validation Parameter | Description | Acceptance Criteria (ICH M10) |
| Selectivity | Analysis of ≥6 individual lots of blank matrix to check for interferences. | Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS. |
| Linearity & Range | A calibration curve with ≥6 non-zero points, analyzed over ≥3 runs. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at ≥4 levels (LLOQ, LQC, MQC, HQC) in ≥3 runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution. Evaluated in ≥6 lots of matrix. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compares analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent, precise, and reproducible. No fixed value is required. |
| Stability | Analyte stability assessed under various conditions: freeze-thaw, bench-top, long-term storage, and in-processed samples. | Mean concentration of stability samples must be within ±15% of the mean concentration of freshly prepared samples. |
| Carryover | A blank sample is injected after the highest calibration standard (ULOQ). | Response in the blank sample should be ≤20% of the LLOQ response. |
Data Visualization: Workflows
Visualizing the experimental and logical workflows can clarify complex processes.
Caption: High-level workflow from sample preparation to final quantification.
Caption: Decision logic for method validation based on regulatory guidelines.
Discussion
The described method offers a reliable and high-throughput approach for quantifying (6-(Trifluoromethyl)pyridin-2-yl)methanamine in plasma. The key to success lies in careful adherence to the protocol and a comprehensive understanding of the underlying scientific principles.
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard is paramount for mitigating variability from matrix effects, extraction inconsistency, and instrument drift.[17] An SIL-IS co-elutes with the analyte and behaves nearly identically during ionization, providing the most accurate correction. If an analog IS is used, it is critical to demonstrate that it adequately tracks the analyte's performance, especially concerning matrix effects.[8]
-
Matrix Effects: Although protein precipitation is a fast procedure, it is also known as a "crude" cleanup method, leaving behind many endogenous matrix components like phospholipids. These can co-elute with the analyte and cause ion suppression or enhancement in the ESI source.[8] Therefore, a thorough evaluation of the matrix effect using at least six different sources of plasma is a non-negotiable step in method validation.
-
Method Robustness: The robustness of the method should be assessed by making small, deliberate changes to parameters like mobile phase composition (e.g., ±5% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%) to ensure that such variations do not significantly impact the results.
Conclusion
This application note outlines a detailed, validation-ready LC-MS/MS method for the quantification of (6-(Trifluoromethyl)pyridin-2-yl)methanamine in human plasma. The combination of a simple protein precipitation sample preparation with a sensitive and selective MRM-based detection provides a robust platform for supporting drug development studies. The principles and protocols described herein can be adapted for different biological matrices, but any such change would necessitate, at minimum, a partial validation to ensure data integrity.
References
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available at: [Link]
-
[6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. PubMed. Available at: [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
-
Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. PubMed. Available at: [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Regis Technologies. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. Available at: [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. Available at: [Link]
-
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. MDPI. Available at: [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available at: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Compliance Academy. Available at: [Link]
-
Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. Available at: [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. Chromatography Online. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. Available at: [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. PubMed. Available at: [Link]
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, Oxford Academic. Available at: [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
-
Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. PubMed Central. Available at: [Link]
-
Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. ResearchGate. Available at: [Link]
-
Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). Available at: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. ResearchGate. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]
-
2-Fluoro-6-(trifluoromethyl)pyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Huimeng Bio-tech. Available at: [Link]
Sources
- 1. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. academic.oup.com [academic.oup.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. mdpi.com [mdpi.com]
- 11. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 12. perkinelmer.com.ar [perkinelmer.com.ar]
- 13. researchgate.net [researchgate.net]
- 14. opentrons.com [opentrons.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. fda.gov [fda.gov]
- 17. biopharmaservices.com [biopharmaservices.com]
Application Notes and Protocols for the Labeling of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride for Imaging Studies
Introduction: Unveiling Biological Pathways with Labeled Pyridinylmethanamine Derivatives
(6-(Trifluoromethyl)pyridin-2-yl)methanamine is a novel small molecule with potential applications in various biological imaging studies. Its structure, featuring a trifluoromethyl group on a pyridine ring, suggests it may serve as a valuable scaffold for developing targeted imaging agents. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the primary amine offers a versatile handle for conjugation with imaging moieties.[1][2] The dihydrochloride salt form of this compound ensures its solubility in aqueous media, facilitating its use in biological experiments.[3][4][5]
The ability to visualize and quantify the distribution of such molecules in vivo is paramount for understanding their pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols for the radiolabeling and fluorescent labeling of (6-(Trifluoromethyl)pyridin-2-yl)methanamine, enabling researchers to leverage powerful imaging modalities like Positron Emission Tomography (PET) and fluorescence microscopy for their investigations.[6][7][8] PET, in particular, offers exceptional sensitivity for non-invasive, whole-body imaging, making it a cornerstone of modern drug development and clinical research.[9][10][11][12]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the entire workflow from labeling to quality control.
PART 1: Radiolabeling for Positron Emission Tomography (PET) Imaging
The primary amine on (6-(Trifluoromethyl)pyridin-2-yl)methanamine serves as an excellent site for radiolabeling. For PET imaging, the choice of radionuclide is critical, with Fluorine-18 ([¹⁸F]) being a preferred isotope due to its near-ideal half-life (109.8 minutes), low positron energy, and well-established production and labeling chemistries.[10][11][13] The pyridine ring itself can also be a target for radiofluorination.[13][14][15]
Conceptual Workflow for Radiolabeling
The overall process for generating a radiolabeled imaging agent involves several key stages, each requiring careful execution and validation.
Caption: High-level workflow for radiopharmaceutical production.
Proposed Radiolabeling Strategy: Two-Step Approach via a Prosthetic Group
A robust strategy for labeling the primary amine of (6-(Trifluoromethyl)pyridin-2-yl)methanamine with [¹⁸F] is through the use of a prosthetic group. This indirect method is often preferred for labeling sensitive biomolecules or when direct fluorination is challenging.[16] It involves first synthesizing an ¹⁸F-labeled small molecule (the prosthetic group) that can then be efficiently conjugated to the target molecule under mild conditions.[16] A common and effective prosthetic group is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
Rationale for this choice:
-
Mild Reaction Conditions: The final conjugation step occurs under conditions that are unlikely to degrade the target molecule.
-
High Efficiency: The reaction between the NHS ester of [¹⁸F]SFB and the primary amine is typically rapid and high-yielding.
-
Versatility: This method can be adapted for labeling various amine-containing molecules.
Experimental Protocol: [¹⁸F]SFB Labeling
Step 1: Synthesis of the Prosthetic Group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
This is a well-established procedure and is often performed in an automated synthesis module.
-
[¹⁸F]Fluoride Production and Activation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
-
Radiosynthesis of 4-[¹⁸F]Fluorobenzoic Acid:
-
To the dried [¹⁸F]fluoride complex, add a solution of the precursor, methyl 4-(trimethylammonium triflate)benzoate, in anhydrous DMSO.
-
Heat the reaction mixture at 120-140 °C for 10-15 minutes.
-
Hydrolyze the resulting methyl 4-[¹⁸F]fluorobenzoate by adding aqueous sodium hydroxide and heating.
-
Neutralize the reaction mixture with aqueous HCl.
-
-
Activation to [¹⁸F]SFB:
-
Activate the 4-[¹⁸F]fluorobenzoic acid by adding O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) in anhydrous acetonitrile.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Purify the crude [¹⁸F]SFB using a semi-preparative HPLC system.
-
Step 2: Conjugation of [¹⁸F]SFB to (6-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Preparation of the Target Molecule:
-
Dissolve (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0), to a final concentration of 1-2 mg/mL. The basic pH is crucial to deprotonate the primary amine, making it nucleophilic.[17]
-
-
Conjugation Reaction:
-
Collect the HPLC fraction containing the purified [¹⁸F]SFB and partially evaporate the acetonitrile.
-
Add the solution of (6-(Trifluoromethyl)pyridin-2-yl)methanamine to the [¹⁸F]SFB.
-
Allow the reaction to proceed at room temperature for 15-20 minutes with gentle agitation.
-
-
Purification of the Final Labeled Product:
-
Purify the final radiolabeled product, N-((6-(trifluoromethyl)pyridin-2-yl)methyl)-4-[¹⁸F]fluorobenzamide, using a semi-preparative HPLC system. A different column and mobile phase from the [¹⁸F]SFB purification should be used to ensure adequate separation.
-
Collect the product peak and formulate it in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol for solubility).
-
Quality Control of the Radiolabeled Product
Rigorous quality control is mandatory for any radiopharmaceutical intended for in vivo use to ensure its safety and efficacy.[18][19][20][21]
| Parameter | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity | Analytical Radio-HPLC, Radio-TLC | >95% | Ensures that the radioactivity is associated with the desired chemical form and not impurities that could alter biodistribution.[22] |
| Radionuclidic Purity | Gamma Ray Spectroscopy | >99.9% ¹⁸F | Confirms the identity of the radionuclide and the absence of long-lived impurities that would increase the radiation dose to the subject.[22] |
| Specific Activity | Calculated from the radioactivity and the mass of the compound (determined by UV-HPLC against a standard curve) | As high as achievable (typically >37 GBq/µmol) | High specific activity is crucial for imaging studies targeting receptors or enzymes present in low concentrations to avoid pharmacological effects. |
| pH | pH meter or pH strip | 6.5 - 7.5 | Ensures the final formulation is physiologically compatible and will not cause irritation upon injection.[21] |
| Sterility | Incubation in culture media | No microbial growth | A critical safety measure to prevent infection. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (for a standard human dose) | Prevents pyrogenic reactions in the subject. |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits | Ensures that organic solvents used in the synthesis are removed to safe levels.[22] |
Table 1: Quality Control Specifications for the Radiolabeled Product.
In Vitro and In Vivo Stability
Before proceeding to imaging studies, it is essential to assess the stability of the radiolabeled compound.
-
In Vitro Stability: Incubate the final product in human or animal serum and plasma at 37°C for various time points (e.g., 30, 60, 120 minutes).[23][24][25] Analyze the samples by radio-HPLC to determine the percentage of intact radiotracer.
-
In Vivo Stability: For animal studies, blood samples can be collected at different times post-injection. The plasma is separated and analyzed by radio-HPLC to identify and quantify any radiometabolites.[23]
PART 2: Fluorescent Labeling for Microscopic Imaging
Fluorescent labeling enables the visualization of the target molecule at a subcellular level using techniques like fluorescence microscopy. The primary amine of (6-(Trifluoromethyl)pyridin-2-yl)methanamine is readily labeled with a variety of amine-reactive fluorescent dyes.[17][26][27]
Conceptual Workflow for Fluorescent Labeling
Caption: General workflow for fluorescent labeling of a primary amine.
Recommended Fluorescent Labeling Strategy: NHS Ester Chemistry
Succinimidyl esters (also known as NHS esters) of fluorescent dyes are widely used for their high reactivity and specificity towards primary amines under mild conditions.[28][29]
Choice of Fluorophore: The selection of the fluorescent dye depends on the specific application, including the available excitation and emission filters on the microscope and the potential for autofluorescence in the biological sample. A common choice for a green-emitting fluorophore is Fluorescein isothiocyanate (FITC) or a more photostable alternative like an Alexa Fluor™ or CF® Dye succinimidyl ester.[28]
Experimental Protocol: Labeling with a Succinimidyl Ester Dye
-
Preparation of Reagents:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the amine-reactive succinimidyl ester dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a 5-10 fold molar excess of the reactive dye solution dropwise.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the fluorescently labeled product from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute with a suitable buffer, such as phosphate-buffered saline (PBS). The labeled product will elute first, followed by the smaller, unreacted dye molecules.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the dye and at 280 nm (if the target molecule has an aromatic system that absorbs at this wavelength).
-
Confirm the identity and purity of the labeled product by mass spectrometry and HPLC.
-
Conclusion
This guide provides a comprehensive framework for the successful labeling of this compound for both macroscopic (PET) and microscopic (fluorescence) imaging. By following these detailed protocols and adhering to stringent quality control measures, researchers can generate high-quality imaging agents to explore the biological roles and therapeutic potential of this novel compound. The principles and techniques described herein are foundational in the field of molecular imaging and can be adapted for a wide range of small molecules.
References
-
Quality control of radiopharmaceuticals - Mumbai - NMIMS Pharmacy. Available at: [Link]
-
[18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides - PubMed. Available at: [Link]
-
Radiolabelling small and biomolecules for tracking and monitoring - PMC - NIH. Available at: [Link]
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC - NIH. Available at: [Link]
-
An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC - NIH. Available at: [Link]
-
Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications - DigitalCommons@USU. Available at: [Link]
-
Fluorescent Amine Protein Labeling - Jena Bioscience. Available at: [Link]
-
Quality Control Procedures for Newer Radiopharmaceutical& - Journal of Nuclear Medicine Technology. Available at: [Link]
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - MDPI. Available at: [Link]
-
Radiopharmaceutical Production and Quality Control - VCU Scholars Compass. Available at: [Link]
-
Quality Control of PET Radiopharmaceuticals - Radiology Key. Available at: [Link]
-
Radiochemical stability of radiopharmaceutical preparations - INIS-IAEA. Available at: [Link]
-
Fluorescent labeling and modification of proteins - PMC - NIH. Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications. Available at: [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO) - PubMed. Available at: [Link]
-
Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands - MDPI. Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC - NIH. Available at: [Link]
-
A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - MDPI. Available at: [Link]
-
Radiolabelling small and biomolecules for tracking and monitoring - ResearchGate. Available at: [Link]
-
C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC. Available at: [Link]
-
Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging | Chemical Reviews - ACS Publications. Available at: [Link]
-
[6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868. Available at: [Link]
-
[TALK 3] Fluorescent Labelling and Light Sheet Microscopy- Ben Sutcliffe - YouTube. Available at: [Link]
-
In vitro and in vivo stability studies. (A) Percentage of radioactivity... - ResearchGate. Available at: [Link]
-
Small-Molecule PET Tracers for Imaging Proteinopathies - PMC - PubMed Central. Available at: [Link]
-
The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology - MDPI. Available at: [Link]
-
Review Article Positron emission tomography (PET) imaging with 18F-based radiotracers. Available at: [Link]
-
Radiolabeled 5-Fluorouracil-Loaded Solid Lipid Nanoparticles: A Potential Platform for Colorectal Cancer Imaging | ACS Omega - ACS Publications. Available at: [Link]
-
Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC - NIH. Available at: [Link]
-
Radiolabeling of biomolecules - van Dam Lab. Available at: [Link]
-
Tracer PET-MRI protocol to measure Brain Energy Substrates Uptake - YouTube. Available at: [Link]
-
Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1 - PubMed Central. Available at: [Link]
-
99mTc-Labeled pyridyl benzofuran derivatives to target β-amyloid plaques - NCBI - NIH. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI. Available at: [Link]
-
Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging - PMC - PubMed Central. Available at: [Link]
- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC - PubMed Central. Available at: [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 916211-40-0|this compound|BLD Pharm [bldpharm.com]
- 6. Small-Molecule PET Tracers for Imaging Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. e-century.us [e-century.us]
- 11. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. van Dam Lab - Radiolabeling of biomolecules [vandamlab.org]
- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tech.snmjournals.org [tech.snmjournals.org]
- 21. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 22. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 27. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biotium.com [biotium.com]
- 29. youtube.com [youtube.com]
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride. Adherence to these protocols is critical for ensuring the compound's stability, purity, and the safety of laboratory personnel. The methodologies outlined herein are based on the compound's specific chemical properties and established best practices for managing sensitive chemical reagents.
Compound Profile and Physicochemical Properties
This compound is a fluorinated pyridine derivative utilized as a key building block in medicinal chemistry and drug discovery. The trifluoromethyl group significantly influences the compound's electronic properties, often enhancing metabolic stability or binding affinity in target-based drug design.[1] As a dihydrochloride salt, it exhibits increased solubility in polar solvents but also possesses inherent vulnerabilities, primarily hygroscopicity, which must be rigorously controlled to maintain its integrity.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 916211-40-0 | [2] |
| Molecular Formula | C₇H₉Cl₂F₃N₂ | [3] |
| Molecular Weight | 249.06 g/mol | [3] |
| Appearance | White to off-white solid (typical for amine salts) | |
| Parent Compound | (6-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS: 916304-19-3) | [4][5] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. All handling must be performed by trained personnel within a designated chemical fume hood, adhering to strict safety protocols.[6]
2.1 GHS Hazard Classification
The hazard profile, based on data for the closely related monohydrochloride salt and similar compounds, necessitates careful handling.[3][4][7]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
2.2 Mandatory Personal Protective Equipment (PPE) Workflow
Strict adherence to the PPE protocol is the first line of defense against accidental exposure. The following workflow must be followed before entering any area where the compound is handled.
2.3 First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[8]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. DO NOT induce vomiting.[6]
Core Principles: Understanding Compound Stability
The long-term stability and experimental reliability of this compound depend on mitigating three primary degradation risks: hydrolysis, photolytic degradation, and thermal decomposition.
-
Causality of Hygroscopicity: Amine hydrochloride salts are inherently hygroscopic; they readily absorb moisture from the atmosphere.[9] This absorbed water can initiate hydrolysis, cleaving the salt and potentially leading to the formation of impurities. This compromises sample purity and leads to inaccurate weighing, resulting in erroneous solution concentrations.
-
Light Sensitivity: Pyridine-containing structures and compounds with trifluoromethyl groups can be susceptible to photolytic degradation upon exposure to UV or high-energy visible light.[10][11] While specific photostability data for this compound is not available, it is an established best practice to protect it from light to prevent the formation of photodegradation products.[5]
Protocol for Receipt and Storage of Solid Compound
Proper storage from the moment of receipt is crucial for maximizing the shelf-life and ensuring the integrity of the compound.
4.1 Initial Inspection and Logging
-
Upon receipt, visually inspect the container for an intact seal and any signs of damage.
-
Record the date of receipt on the container label.
-
Log the compound into the laboratory inventory management system.
4.2 Storage Conditions Decision Workflow The choice between short-term (working stock) and long-term (archival) storage depends on anticipated usage.
4.3 Storage Protocols Summary
| Parameter | Short-Term (Working Stock) | Long-Term (Archival) | Rationale |
| Temperature | 2-8°C | 2-8°C or -20°C | Reduces thermal degradation risk.[5][12] |
| Atmosphere | Tightly sealed container inside a desiccator with active desiccant. | Aliquot into smaller vials, purge with inert gas (Argon/Nitrogen), and seal tightly. Store in a desiccator. | Prevents moisture absorption and hydrolysis.[9] |
| Light | Store in an amber glass vial or a primary container placed inside a labeled, opaque box. | Store in amber glass vials inside a secondary opaque container. | Prevents photolytic degradation.[13] |
| Container | Original manufacturer's bottle or amber glass vial with a tight-fitting cap. | Amber glass vials with PTFE-lined caps. Seal cap-vial interface with parafilm. | Ensures an inert and impermeable barrier.[9] |
Protocol for Handling and Dispensing Solid
Objective: To accurately weigh the desired amount of the compound while minimizing exposure to the atmosphere and preventing dust formation.
5.1 Workspace Preparation
-
Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.
-
Decontaminate the work surface.
-
Place an anti-static weigh boat, spatula, and the compound container inside the fume hood.
-
Allow the compound container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.
5.2 Step-by-Step Weighing Procedure
-
Tare the anti-static weigh boat on an analytical balance.
-
Inside the fume hood, briefly open the container.
-
Using a clean, dry spatula, quickly transfer an approximate amount of the solid to the weigh boat.
-
Immediately and tightly reseal the primary container.
-
Record the precise weight. If adjustment is needed, do not return excess solid to the primary container to avoid contamination.
-
Proceed immediately to solution preparation.
Protocol for Solution Preparation and Storage
Objective: To prepare a stock solution of known concentration and store it under conditions that ensure its stability.
6.1 Solvent Selection The dihydrochloride salt form enhances solubility in polar solvents.
-
Recommended Solvents: DMSO, DMF, Methanol, or aqueous buffers.
-
Verification: Always perform a small-scale solubility test if using a new solvent system.
6.2 Stock Solution Preparation (Example: 10 mM in DMSO)
-
Calculation: Determine the mass of the compound needed. For 10 mL of a 10 mM solution:
-
Mass = (0.010 L) x (0.010 mol/L) x (249.06 g/mol ) = 0.0249 g = 24.9 mg.
-
-
Dispensing: Weigh 24.9 mg of the compound following the protocol in Section 5.2.
-
Dissolution: Transfer the weighed solid into a 15 mL conical tube or a suitable volumetric flask.[14]
-
Solvent Addition: Add approximately 8 mL of anhydrous DMSO to the vessel.
-
Mixing: Vortex or sonicate the solution until all solid is completely dissolved.
-
Final Volume: Bring the total volume to 10.0 mL with DMSO and mix thoroughly to ensure homogeneity.[15]
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
6.3 Storage of Stock Solutions
-
Rationale: Concentrated solutions are often more stable than dilute working solutions.[13] However, improper storage can lead to degradation or precipitation.
-
Procedure:
-
Aliquot the stock solution into single-use volumes in amber, screw-cap vials with PTFE-lined caps. This minimizes freeze-thaw cycles and reduces contamination risk.
-
Short-Term (≤ 1 week): Store at 2-8°C.
-
Long-Term (> 1 week): Store at -20°C or -80°C.
-
-
Troubleshooting: If precipitate is observed upon thawing a frozen stock, warm the vial to room temperature and vortex thoroughly to ensure complete re-dissolution before use.
Spill and Waste Disposal
-
Spill Response: In case of a small spill, decontaminate the area by covering the spill with an absorbent material. Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.
-
Waste Disposal: Dispose of unused solid compound and solutions in accordance with local, state, and federal environmental regulations. Do not discharge into drains.[7]
References
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs website: [Link]
-
PubChem. (n.d.). [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions? Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from Rice University website: [Link]
-
AmeBlock. (2024, November 1). (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride Safety Data Sheet. Retrieved from AmeBlock website: [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Diplomata Comercial website: [Link]
-
University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Retrieved from UNMC website: [Link]
-
Beilstein Journal of Organic Chemistry. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
Lead Sciences. (n.d.). (6-(Trifluoromethyl)pyridin-2-yl)methanamine. Retrieved from Lead Sciences website: [Link]
-
ResearchGate. (2021, December). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
- Acros PharmaTech Limited. (2018, August 20). 2-hydroxy-6-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from a public URL, specific source may vary.
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Retrieved from NIH website: [Link]
-
ACS Publications. (2021, May 4). Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2014, August 20). Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time? Retrieved from [Link]
-
CBG Block. (2022, August 11). (6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)METHANAMINE Safety Data Sheet. Retrieved from CBG Block website: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 916211-40-0|this compound|BLD Pharm [bldpharm.com]
- 3. aaronchem.com [aaronchem.com]
- 4. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (6-(Trifluoromethyl)pyridin-2-yl)methanamine - Lead Sciences [lead-sciences.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride
Welcome to the technical support center for the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The synthesis, while straightforward on paper, presents several critical junctures where yields can be compromised. This document addresses these potential pitfalls in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
The most prevalent and industrially viable route involves a two-step process starting from 2-cyano-6-(trifluoromethyl)pyridine:
-
Reduction of the Nitrile: The cyano group is reduced to a primary aminomethyl group. The two most common methods for this transformation are catalytic hydrogenation and chemical reduction with a metal hydride.
-
Dihydrochloride Salt Formation: The resulting free amine, which is often an oil, is converted to its crystalline dihydrochloride salt by treatment with hydrochloric acid (HCl). This step is crucial for purification, stability, and handling of the final compound.[1][2]
The choice between catalytic hydrogenation and chemical reduction often depends on available equipment, scale, and safety considerations.
Q2: Why is a dihydrochloride salt formed? Which nitrogen atoms are protonated?
The target molecule has two basic nitrogen atoms: the primary aliphatic amine (-CH₂NH₂) and the pyridine ring nitrogen. Both are sufficiently basic to be protonated by a strong acid like HCl.[3] The primary amine is more basic than the pyridine nitrogen, but the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly reduces the basicity of the pyridine ring.[4] Despite this, under sufficiently acidic conditions (i.e., addition of at least two equivalents of HCl), both nitrogens will be protonated to form the thermodynamically stable dihydrochloride salt.[1][3] This crystalline salt is generally easier to isolate and purify than the free base or the monohydrochloride.
Q3: What are the critical quality attributes for the starting material, 2-cyano-6-(trifluoromethyl)pyridine?
The purity of your starting nitrile is paramount. Key impurities to watch for include:
-
Isomeric Impurities: Positional isomers from the synthesis of the pyridine ring can carry through the reaction and be difficult to remove later.
-
Halogenated Precursors: Incomplete cyanation of a halogenated precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) can lead to impurities that may poison hydrogenation catalysts.
-
Water Content: For chemical reductions using moisture-sensitive reagents like LiAlH₄, the starting material must be scrupulously dry.
Q4: Catalytic Hydrogenation vs. Chemical Reduction: Which should I choose?
This is a critical decision based on a trade-off between safety, scalability, and selectivity. The following table summarizes the key considerations:
| Feature | Catalytic Hydrogenation (e.g., Raney Nickel) | Chemical Reduction (e.g., LiAlH₄) |
| Pros | - Highly scalable and cost-effective.[5] - "Greener" process with H₂ as the only reagent. - Workup is often simpler (catalyst filtration). | - Fast and often high-yielding on a lab scale.[6] - Less prone to pyridine ring reduction under standard conditions. |
| Cons | - Risk of over-reduction of the pyridine ring.[7][8] - Potential for secondary amine byproduct formation.[9] - Requires specialized high-pressure equipment. - Catalyst can be pyrophoric and requires careful handling.[5] | - Highly reactive and moisture-sensitive; requires strictly anhydrous conditions.[10] - Generates significant aluminum salt waste, complicating workup. - Highly exothermic reaction with safety risks on a large scale. |
| Best For | Process development, large-scale synthesis, and environments where hydride reagents are restricted. | Lab-scale synthesis, rapid proof-of-concept, and when high-pressure reactors are unavailable. |
Troubleshooting Guide: Nitrile Reduction Step
This section addresses the most common issues encountered during the conversion of 2-cyano-6-(trifluoromethyl)pyridine to (6-(trifluoromethyl)pyridin-2-yl)methanamine.
Problem 1: Low overall yield with incomplete conversion of the starting nitrile.
-
My catalytic hydrogenation stalls before completion. What's wrong?
-
Answer: This is often due to catalyst deactivation or insufficient activity.
-
Catalyst Quality & Activity: Ensure you are using a high-activity grade of Raney Nickel. The activity can diminish with improper storage or handling.[5] Consider using a fresh batch or a higher catalyst loading (e.g., increase from 10 wt% to 20 wt%).
-
Catalyst Poisoning: Trace impurities in your starting material or solvent (especially sulfur or halide compounds) can poison the nickel catalyst. Purify the starting nitrile by recrystallization or distillation.
-
Insufficient Hydrogen Pressure/Agitation: For the reaction to proceed, hydrogen must effectively reach the catalyst surface. Ensure your reactor's agitation is vigorous enough to keep the catalyst suspended. If the reaction stalls, consider safely recharging the reactor with hydrogen.
-
-
-
My LiAlH₄ reduction is sluggish and incomplete. Why?
-
Answer: Lithium aluminum hydride is extremely reactive, so incomplete conversion typically points to reagent deactivation or poor solubility.
-
Water Contamination: LiAlH₄ reacts violently with water.[10] Ensure all glassware is oven-dried, the solvent (e.g., THF, Diethyl Ether) is anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: LiAlH₄ degrades over time if not stored properly. Use a freshly opened bottle or titrate an older bottle to determine its active hydride content.
-
Reaction Temperature: While the initial addition is often done at 0 °C for safety, the reaction may require warming to room temperature or even gentle reflux to go to completion.[6] Monitor by TLC or LCMS before quenching.
-
-
Problem 2: The reaction is complete, but my isolated yield is low due to side products.
-
I see a significant amount of a higher molecular weight byproduct in my mass spec analysis. What is it and how do I prevent it?
-
Answer: This is the classic signature of secondary amine formation.[9] The primary amine product can react with the intermediate imine formed during the reduction, leading to a dimeric secondary amine after further reduction.
-
Mechanism of Side Reaction:
Fig 1. Formation of secondary amine byproduct. -
Solution for Catalytic Hydrogenation: The most effective way to suppress this side reaction is to add a large excess of ammonia to the reaction medium.[11] This is typically done by using methanolic ammonia or by co-feeding ammonia gas. The excess ammonia shifts the equilibrium away from the undesired condensation reaction.
-
Solution for Chemical Reduction: This side reaction is less common with LiAlH₄ because the reduction of the imine intermediate is typically very fast.[10][12] If it is observed, ensure rapid and efficient stirring to prevent localized high concentrations of the intermediate.
-
-
-
My NMR shows signals consistent with a piperidine ring. How did my pyridine ring get reduced?
-
Answer: The pyridine ring can be hydrogenated to a piperidine ring under certain catalytic hydrogenation conditions, especially at high temperatures, high pressures, or with highly active catalysts like Rhodium or Ruthenium.[7][8][13]
-
Solution:
-
Use a Milder Catalyst: Raney Nickel is generally less aggressive towards the pyridine ring than Platinum or Rhodium catalysts.[5]
-
Optimize Conditions: Reduce the reaction temperature and pressure. Aim for the mildest conditions that still provide a reasonable reaction rate.
-
Switch to Chemical Reduction: LiAlH₄ will not reduce the aromatic pyridine ring under standard conditions, making it a reliable alternative if ring reduction is a persistent issue.[14]
-
-
-
Troubleshooting Guide: Dihydrochloride Salt Formation
Problem: My final product is a sticky oil or fails to crystallize properly.
-
Answer: This issue almost always points to either impurities in the free amine or an incorrect salt formation procedure.
-
Purity of the Free Amine: Residual solvents or organic byproducts (like the secondary amine) can act as an oiling agent, preventing crystallization. If possible, purify the free amine by column chromatography or vacuum distillation before salt formation.
-
Solvent Choice: The choice of solvent for precipitation is critical. A solvent in which the dihydrochloride salt is poorly soluble is required. Common choices include isopropanol (IPA), diethyl ether, or ethyl acetate. Often, the free amine is dissolved in a minimal amount of a polar solvent like methanol or IPA, and then a less polar "anti-solvent" like diethyl ether is added after the HCl to induce precipitation.
-
Stoichiometry of HCl: You MUST add at least two full equivalents of HCl to protonate both nitrogen atoms. Using only one equivalent will lead to a mixture of mono- and di-hydrochloride salts, which is often difficult to crystallize. It is common practice to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the formation of the dihydrochloride.
-
Water Content: The presence of water can hinder crystallization. While not as critical as in the LiAlH₄ step, using anhydrous solvents and anhydrous HCl (e.g., a solution of HCl in isopropanol or dioxane) will give the best results.[15]
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is optimized to minimize secondary amine formation.
-
Reactor Setup: To a suitable high-pressure hydrogenation vessel, add 2-cyano-6-(trifluoromethyl)pyridine (1.0 eq).
-
Catalyst & Solvent: Under a nitrogen blanket, carefully add Raney® Nickel (15 wt% slurry in water). Decant the water and wash the catalyst with anhydrous ethanol (2x). Add a 7 M solution of ammonia in methanol as the reaction solvent.
-
Hydrogenation: Seal the vessel. Purge the headspace with nitrogen (3x) and then with hydrogen (3x). Pressurize the reactor with hydrogen gas (target 50-100 psi).
-
Reaction: Heat the mixture to 40-50 °C and stir vigorously. Monitor the reaction progress by monitoring hydrogen uptake and periodically analyzing samples via GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and must be kept wet with water or solvent and disposed of properly.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (6-(trifluoromethyl)pyridin-2-yl)methanamine as an oil. Proceed directly to salt formation.
Protocol 2: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the crude amine from the previous step in anhydrous isopropanol (IPA) (approx. 5-10 mL per gram of amine).
-
Acidification: Cool the solution in an ice bath. While stirring, slowly add a solution of anhydrous HCl in IPA or dioxane (2.2 eq). A thick white precipitate should form immediately.
-
Crystallization: Continue stirring the slurry in the ice bath for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold IPA, followed by a wash with cold diethyl ether to aid in drying.
-
Drying: Dry the white crystalline solid under high vacuum to obtain this compound.
Visualized Workflows and Logic
References
- Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Vertex AI Search. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- Vertex AI Search. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- JoVE. Nitriles to Amines: LiAlH4 Reduction.
- Wikipedia. Raney nickel.
- Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
- Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4.
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Journal of the American Chemical Society. Hydrogenation of Basic Nitriles with Raney Nickel.
- YouTube. Amine and HCl - salt formation reaction.
- Oxford Reference. Amine salts.
- Alfa Chemistry. Amine Salts.
- Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
- C&EN Global Enterprise. New Method Improves Nitrile Reductions.
- Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
- Organic Chemistry Portal. Amine synthesis by nitrile reduction.
- Springer Link. Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts.
- PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts Modified with Chitosan | Request PDF.
Sources
- 1. oxfordreference.com [oxfordreference.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride solubility problems in DMSO
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to overcome these issues effectively.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound in DMSO, but it's not dissolving completely, or it's precipitating out. What's happening?
A: This is a common issue that can stem from several factors. The most likely culprits are the hygroscopic nature of DMSO (it readily absorbs water from the air), the inherent properties of the dihydrochloride salt form, or the creation of a supersaturated solution. Even small amounts of absorbed water can significantly reduce the solubility of compounds in DMSO, especially salts.[1]
Q2: Isn't DMSO supposed to be an excellent solvent?
A: Yes, DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds.[2][3] However, its effectiveness can be compromised by factors like water content and the specific chemical properties of the solute, such as its crystalline form and whether it's a salt.
Q3: My stock solution in DMSO was clear initially, but now I see a precipitate. Why?
A: This phenomenon, often observed after storage or freeze-thaw cycles, is typically due to water absorption by the DMSO.[1] As DMSO absorbs atmospheric moisture, the solvent properties change, leading to a decrease in the solubility of your compound and subsequent precipitation.[1] Repeated freeze-thaw cycles can also promote the crystallization of compounds from a supersaturated DMSO solution.[1]
Q4: What is the impact of the trifluoromethyl group and the dihydrochloride salt on solubility?
A: The trifluoromethyl (-CF3) group generally increases a molecule's lipophilicity (fat-solubility) and metabolic stability.[4][5][6] While this can enhance membrane permeability, it can also present challenges for solubility in certain solvents. The dihydrochloride salt form is intended to increase aqueous solubility by creating a more polar, ionic species.[7] However, this high lattice energy salt can be difficult to dissolve in aprotic solvents like DMSO, which may not effectively solvate both the cationic and anionic components of the salt.
In-Depth Troubleshooting Guide
If you are facing solubility issues, follow this systematic approach to diagnose and resolve the problem.
Issue 1: Powder is not dissolving in fresh DMSO.
This suggests a fundamental solubility limit under the current conditions or a problem with the solvent quality.
Root Causes & Solutions:
-
Hygroscopic DMSO: Your DMSO may have already absorbed water.
-
Solution: Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle. Store DMSO in a desiccator to protect it from atmospheric moisture.
-
-
Insufficient Solvent Volume: You may be attempting to create a solution that is above the compound's maximum solubility.
-
Solution: Try preparing a more dilute solution. It is crucial to determine the compound's actual solubility in your specific lot of DMSO.
-
-
Slow Dissolution Kinetics: The compound may dissolve slowly.
-
Solution: Gentle warming (to 37°C) and sonication in an ultrasonic bath can significantly aid dissolution.[8] Be sure to monitor for any compound degradation with heat.
-
Issue 2: A clear stock solution has turned cloudy or formed a precipitate.
This is a classic sign of changes in the solvent environment over time.
Root Causes & Solutions:
-
Water Absorption: This is the most common cause.[1][9] A DMSO solution can absorb a significant amount of water from the atmosphere in a short time.[10]
-
Solution: After preparing the stock solution, aliquot it into smaller, single-use vials to minimize exposure to air and prevent repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C for short-term or -80°C for long-term storage.
-
-
Freeze-Thaw Cycles: Repeated cycles can promote precipitation from supersaturated solutions.[1]
-
Solution: The practice of aliquoting is the best defense against this. Before use, gently warm the aliquot to room temperature and vortex to ensure any precipitated material is redissolved.
-
Issue 3: Compound precipitates when diluted into an aqueous buffer for an assay.
This issue, known as "crashing out," occurs when a compound soluble in an organic solvent is introduced into a medium where it has poor solubility.
Root Causes & Solutions:
-
Low Aqueous Solubility: The compound, particularly in its less polar free base form that may exist in equilibrium, is likely much less soluble in aqueous buffers than in DMSO.
-
Solution 1: Optimize Final DMSO Concentration: Aim for the lowest final DMSO concentration that keeps your compound soluble but doesn't interfere with your assay (typically ≤0.5%).
-
Solution 2: Use a Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Solution 3: Modify the Aqueous Buffer: If your assay allows, adjusting the pH of the buffer can help maintain the protonated, more soluble state of the amine. Using buffers containing solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100) can also be effective.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Key Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol is designed to maximize the chances of successful dissolution.
Materials:
-
This compound
-
Anhydrous DMSO (new, unopened bottle)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Preparation: In a sterile tube, accurately weigh the desired amount of the compound.
-
Dissolution: Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex the solution vigorously for 2-5 minutes.
-
Assisted Dissolution: If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming in a 37°C water bath can be used concurrently.
-
Verification and Storage: Visually inspect the solution to ensure it is clear and free of particulates. Immediately aliquot into single-use, tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Small-Scale Conversion to Free Base for Solubility Testing
If the dihydrochloride salt proves consistently difficult to dissolve in DMSO, converting a small amount to the free base may improve solubility in aprotic organic solvents. The free amine is expected to be more lipophilic.
Materials:
-
This compound
-
A weak base solution (e.g., 1M sodium bicarbonate, NaHCO₃)
-
An organic extraction solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
pH paper or meter
Methodology:
-
Dissolution: Dissolve a small amount of the dihydrochloride salt in water.
-
Neutralization: Slowly add the weak base solution dropwise while stirring. Monitor the pH, aiming for a value of 8-9 to ensure the amine is deprotonated.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base into an organic solvent like DCM (perform 2-3 extractions).
-
Drying: Combine the organic layers and dry over anhydrous sodium or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Solubility Test: The resulting residue is the free base, which can then be tested for solubility in DMSO following Protocol 1.
Note: This conversion is for solubility testing purposes. The stability of the free base should be considered, as it may be less stable than the salt form for long-term storage.
Data Summary: Factors and Solutions
| Problem | Primary Cause | Underlying Principle | Recommended Solution(s) |
| Initial Insolubility | Hygroscopic DMSO | Water absorbed by DMSO alters the solvent's properties, reducing its ability to solvate the salt.[1] | Use fresh, anhydrous DMSO. Employ sonication and gentle warming. |
| High Lattice Energy of Salt | The strong ionic bonds in the dihydrochloride salt require significant energy to break, which aprotic DMSO may not provide efficiently. | Try a more dilute concentration. Consider converting to the free base (Protocol 2). | |
| Precipitation Over Time | Water Absorption | DMSO is highly hygroscopic; absorbed water decreases compound solubility.[9][10] | Aliquot stock solutions into single-use vials. Store properly sealed at -20°C or -80°C. |
| Freeze-Thaw Cycles | These cycles can provide the energy needed for molecules to arrange into a stable crystal lattice and precipitate from a supersaturated solution.[1] | Aliquoting minimizes the need for freeze-thaw cycles. | |
| "Crashing Out" in Assay | Poor Aqueous Solubility | The compound is significantly less soluble in the aqueous assay buffer compared to the DMSO stock solution. | Optimize final DMSO concentration (≤0.5%). Use serial dilutions. Modify buffer pH or add solubilizers. |
References
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Available from: [Link]
-
Muller, N. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. J Pharm Sci. 1986 Oct;75(10):987-91. Available from: [Link]
-
PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
-
Protocols.io. DMSO stock preparation. Available from: [Link]
-
BioForum. Making a stock solution for my drug using DMSO - General Lab Techniques. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
Quora. How to make a stock solution of a substance in DMSO. Available from: [Link]
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? Available from: [Link]
-
GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]
-
Gibson, E. K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
-
Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link]
-
ResearchGate. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Available from: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]
-
ResearchGate. DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? Is there a way to access how much water has been absorbed? Available from: [Link]
-
Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it? Available from: [Link]
-
Quora. Why do amines dissolve in hydrochloric acid? Available from: [Link]
-
ResearchGate. How can I neutralize aminehydrochlorides? Available from: [Link]
- Google Patents. US5868908A - Separation of inorganic salts from dimethyl sulfoxide.
-
ResearchGate. How come the hydrochloride salt dissolves in hexane? Available from: [Link]
-
Reddit. Problem with hydrochloride salt formation/isolation. Available from: [Link]
-
ResearchGate. Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Available from: [Link]
Sources
- 1. ziath.com [ziath.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride
Welcome to the technical support center for the purification of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. The trifluoromethylpyridine motif is a key structural component in many modern agrochemicals and pharmaceuticals, making robust purification methods essential for downstream success.[1][2] This document provides practical, field-proven insights to help you achieve the desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Potential impurities largely depend on the synthetic route. A common pathway involves the reduction of 6-(trifluoromethyl)picolinonitrile. In this case, you might encounter:
-
Unreacted Starting Material: 6-(trifluoromethyl)picolinonitrile.
-
Partially Reduced Intermediates: Such as the corresponding imine.
-
Over-reduced Byproducts: Though less common with selective reducing agents.
-
Solvent Adducts: Residual solvents from the reaction or workup.
-
Inorganic Salts: From the workup and salt formation steps.
Q2: My final product has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color, often yellowish or brownish, can be due to trace impurities, possibly from oxidation of the amine or residual reagents. A charcoal treatment during recrystallization can be effective. However, be aware that activated charcoal can also adsorb your product, potentially reducing the yield. Use it judiciously.
Q3: I am struggling with the solubility of the dihydrochloride salt for recrystallization. What should I do?
A3: Dihydrochloride salts of amines are often highly polar and can be challenging to recrystallize from common organic solvents. You may need to use polar, protic solvents like methanol or ethanol. If the compound is too soluble even at low temperatures, a carefully chosen anti-solvent is necessary. See the detailed recrystallization protocol below for a systematic approach.
Q4: Can I purify the free base first and then form the dihydrochloride salt?
A4: Yes, this is a viable and often preferred strategy. The free base, (6-(Trifluoromethyl)pyridin-2-yl)methanamine, is less polar than its dihydrochloride salt and may be more amenable to standard silica gel chromatography. After purification of the free base, the dihydrochloride salt can be formed by treating a solution of the purified free base with ethereal HCl or a solution of HCl in a suitable organic solvent. This often yields a very pure product that precipitates out of solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization | The solvent system is not ideal; the compound is coming out of solution above its melting point or as a supersaturated liquid. | - Ensure you are using a sufficient amount of the primary solvent to keep the compound dissolved at elevated temperatures.- Add the anti-solvent more slowly and at a slightly lower temperature.- Try a different solvent/anti-solvent combination. A good system is one where the compound is sparingly soluble in the anti-solvent even when hot. |
| Poor recovery after recrystallization | The compound has significant solubility in the solvent mixture even at low temperatures. The volume of the solvent used was excessive. | - Minimize the amount of hot solvent used to dissolve the compound.- Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or freezer).- Ensure the chosen anti-solvent effectively precipitates the product. |
| Streaking/Tailing on TLC and Column Chromatography | The highly polar dihydrochloride salt is interacting strongly with the acidic silica gel. | - For the dihydrochloride salt, consider using reverse-phase chromatography.- Alternatively, purify the free base on silica gel. If you must run the salt on silica, add a small amount of a competing base like triethylamine (e.g., 0.5-1%) to your eluent to improve the peak shape. |
| Co-elution of impurities during column chromatography | The polarity of the impurity is very close to the product. | - Optimize the solvent system using TLC with different solvent mixtures. A gradient elution might be necessary.- Consider switching to a different stationary phase, such as alumina, or using reverse-phase chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds.[3] For a highly polar salt like this dihydrochloride, a polar solvent in combination with a less polar anti-solvent is often effective.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents. Good primary solvents are typically alcohols like methanol or ethanol, in which the compound is soluble when hot but less soluble when cold. Good anti-solvents are ethers (like diethyl ether or MTBE) or hydrocarbons (like hexanes), in which the compound is poorly soluble. For this compound, a methanol/diethyl ether or ethanol/diethyl ether system is a good starting point.
-
Dissolution: In a flask, add the crude this compound and the minimum volume of hot methanol to completely dissolve it. Stirring and gentle heating will facilitate dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, slowly add diethyl ether (the anti-solvent) dropwise with stirring until the solution becomes cloudy.
-
Cooling & Precipitation: Once cloudiness persists, stop adding the anti-solvent and allow the flask to stand at room temperature. For maximum recovery, you can then place the flask in an ice bath or a refrigerator for several hours to overnight.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Workflow for the recrystallization of the dihydrochloride salt.
Protocol 2: Purification via the Free Base using Column Chromatography
Purifying the less polar free base on silica gel can circumvent the challenges associated with the dihydrochloride salt.
Step-by-Step Methodology:
-
Basification: Dissolve the crude dihydrochloride salt in water and adjust the pH to >10 with a base like 1M NaOH.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Column Chromatography:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. If the free base is still quite polar, you may need to add a small amount (0.5-1%) of triethylamine to the eluent to prevent streaking.
-
Column Packing: Pack a silica gel column with your chosen eluent.
-
Sample Loading: Dissolve the crude free base in a minimum amount of the eluent (or DCM) and load it onto the column.
-
Elution: Elute the column with your solvent system. Collect fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (commercially available) dropwise with stirring. The dihydrochloride salt should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum to obtain the pure this compound.
Caption: Workflow for purification via the free base intermediate.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
| Technique | Typical Observations and Purpose |
| ¹H NMR | Confirms the chemical structure and can reveal the presence of proton-containing impurities. Integration can provide a semi-quantitative purity assessment. |
| LC-MS | Provides purity information (as % area of the main peak in the chromatogram) and confirms the molecular weight of the product and any impurities. |
| Melting Point | A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point. |
References
Sources
Stability of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride in aqueous solution
Welcome to the technical support center for (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound in aqueous solutions. As your partner in research, we aim to equip you with the necessary knowledge to ensure the stability and integrity of your experiments.
Introduction
This compound is a substituted pyridine derivative with functionalities that can be susceptible to degradation under certain conditions. The primary amine, the trifluoromethyl group, and the pyridine ring itself can all be affected by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding the potential stability issues is crucial for obtaining reliable and reproducible experimental results. This guide provides a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solution at neutral pH?
As a dihydrochloride salt of a primary amine, aqueous solutions of this compound are expected to be acidic. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[1][2] The salt form helps to stabilize the amine. However, if the solution is neutralized or becomes alkaline, the free base is generated, which can be more susceptible to oxidative and other degradation pathways. For pyridine derivatives, hydroxylation is a common initial step in microbial degradation.[3][4] While not directly microbial, chemical hydroxylation could be a concern over extended periods, especially if not stored properly.
Q2: How should I store aqueous solutions of this compound?
For optimal stability, aqueous solutions should be stored at low temperatures (2-8 °C) and protected from light. The acidic nature of the dihydrochloride salt in solution should help maintain stability, as protonation of the amine group can protect it from certain degradation reactions.[5] It is advisable to prepare fresh solutions for critical experiments. If long-term storage is necessary, consider conducting a small-scale stability study under your specific storage conditions.
Q3: Is the trifluoromethyl group stable to hydrolysis?
The trifluoromethyl group is generally considered to be chemically robust. However, hydrolysis to a carboxylic acid can occur under forcing conditions, such as strong acids or bases at elevated temperatures.[6][7][8] Under typical experimental conditions in aqueous solution (near neutral pH and ambient temperature), significant hydrolysis of the trifluoromethyl group is not expected.
Q4: Is this compound sensitive to light?
Pyridine and its derivatives can be susceptible to photodegradation.[9][10] Exposure to UV light can lead to the formation of various photoproducts. It is strongly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Scenario 1: I see a new, unexpected peak in my HPLC analysis of an aged solution.
-
Potential Cause: This is a classic sign of chemical degradation. The new peak likely represents a degradation product.
-
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected HPLC peaks.
Step-by-step Guidance:
-
Hypothesize Potential Degradation: Based on the structure, consider potential degradation pathways such as oxidation of the amine, hydrolysis of the trifluoromethyl group (less likely), or modification of the pyridine ring.[3][7][11]
-
Analyze by LC-MS: Determine the mass of the new peak. This will provide crucial information for identifying the degradant. For example, an increase of 16 amu could suggest oxidation.
-
Review Storage and Handling: Were the solutions exposed to light? Was the pH of the solution adjusted? Were they stored at room temperature for an extended period?
-
Perform a Forced Degradation Study: To confirm the identity of the degradant and understand the compound's stability profile, a forced degradation study is recommended.[12][13][14] See the detailed protocol below.
-
Scenario 2: The potency of my compound seems to decrease over time in solution.
-
Potential Cause: A decrease in potency, as measured by a biological or analytical assay, is a direct indication of the degradation of the parent compound.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated stability-indicating analytical method (typically HPLC) to accurately quantify the amount of the parent compound remaining over time.
-
Mass Balance Analysis: In your HPLC analysis, assess the mass balance. Is the decrease in the parent peak area accounted for by the increase in the area of the degradation product peaks? A poor mass balance might suggest the formation of insoluble degradants or volatile products.[13]
-
Forced Degradation: Conduct a forced degradation study to identify the conditions under which the compound is least stable. This will inform best practices for handling and storage.
-
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[15][16] This protocol provides a general framework. The concentrations of reagents and incubation times may need to be adjusted based on the reactivity of the compound.
Objective:
To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
HPLC with UV or MS detector
-
Photostability chamber
-
Oven
Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 60°C.
-
Place a sample of the aqueous stock solution in an oven at 60°C.
-
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Time Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. For the acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method. A gradient method with a C18 column is a good starting point.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
If coupled with a mass spectrometer, identify the mass-to-charge ratio of the degradants to help in structure elucidation.
-
Data Summary
The results of your forced degradation study can be summarized in a table like the one below. An industry-accepted target is to achieve 5-20% degradation to ensure that the primary degradants are generated without destroying the molecule completely.[13]
| Stress Condition | Incubation Time (h) | Temperature (°C) | % Degradation of Parent | No. of Degradants | RRT of Major Degradant(s) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| Thermal (Solution) | 24 | 60 | |||
| Thermal (Solid) | 24 | 60 | |||
| Photolytic | - | - |
References
-
The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition.
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
-
Photophysical properties of novel pyridine derivatives. BenchChem.
-
Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
-
Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics.
-
Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate.
-
Forced Degradation Studies. MedCrave online.
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed.
-
Acidity and Basicity of Amines. Chemistry LibreTexts.
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC.
-
Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts.
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH.
-
The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. The Pharma Review.
-
Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... ResearchGate.
-
Forced Degradation Studies. SciSpace.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness [pubmed.ncbi.nlm.nih.gov]
- 9. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. scispace.com [scispace.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pharmainfo.in [pharmainfo.in]
Technical Support Center: Crystallization of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Welcome to the technical support resource for the crystallization of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and isolation of this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve problems effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My crystallization has failed to initiate. After cooling, the solution remains clear. What should I do?
A1: Failure to nucleate is a common issue arising from either excessive solvent or high purity, which can lead to a stable supersaturated state. The goal is to induce nucleation without causing rapid, uncontrolled precipitation.
Several physical and chemical methods can be employed to initiate crystal formation:
Immediate Steps to Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide energy and a surface for initial crystal formation.[1]
-
Seeding: If available, introduce a single, pure crystal of this compound to the solution. This seed crystal acts as a template, guiding uniform and controlled crystal growth.[] This is the most reliable method for obtaining a specific, desired crystal form (polymorph).
-
Ultrasonic Agitation: Place the flask in an ultrasonic bath for a few minutes. The high-frequency waves can create localized areas of high pressure, promoting the formation of nuclei.
-
Rapid Cooling (Shock Cooling): Briefly place the flask in a colder bath (e.g., an ice-salt bath) for a few minutes. This rapid temperature drop can sometimes force nucleation. However, be prepared to return the flask to the intended, slower cooling path once crystals appear to avoid forming excessive fines.[]
If Immediate Steps Fail: This suggests the solution is not sufficiently supersaturated.
-
Solvent Reduction: Gently heat the solution to re-dissolve any solids and then carefully evaporate a portion of the solvent.[1] This increases the solute concentration. Allow the concentrated solution to cool slowly again.
-
Anti-Solvent Addition: If using a mixed-solvent system is an option, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the clear solution until turbidity persists. Then, add a small amount of the "good" solvent to redissolve the turbidity and allow it to cool slowly.
Below is a decision-making workflow for this scenario:
Caption: Workflow for troubleshooting crystallization initiation.
Q2: Instead of crystals, my compound has separated as a viscous liquid or "oil." How do I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[1] For a salt like a dihydrochloride, this can be due to the melting point being depressed by impurities or by the specific solvent environment.
Oiling out prevents the formation of a pure crystal lattice because impurities are often more soluble in the oil phase than in the solvent.[1]
Corrective Actions:
-
Re-dissolve and Dilute: Add more of the primary ("good") solvent to the mixture and heat until the oil completely re-dissolves.[1] The increased solvent volume keeps the compound soluble for longer during the cooling phase, allowing the solution to reach a lower temperature before saturation is achieved.
-
Slow Down Cooling: The primary cause is often that the solution becomes supersaturated at too high a temperature. After re-dissolving, ensure the solution cools as slowly as possible. An insulated container (like a dewar flask) or a programmable cooling bath can provide the necessary control.
-
Lower the Saturation Temperature: Add a small excess of solvent beyond what is needed for dissolution at boiling. This lowers the temperature at which crystallization will begin, increasing the probability that this temperature is below the compound's melting point.
-
Change the Solvent System: If the problem persists, the solvent system may be unsuitable. Screen for solvents where the compound has lower solubility at higher temperatures. Often, using a solvent system with a lower boiling point can resolve the issue.
Q3: The crystallization produced very fine particles or needles that are difficult to filter and dry. How can I obtain larger crystals?
A3: The formation of fine particles or needles is typically a result of rapid nucleation, where a large number of small crystals form simultaneously instead of a smaller number of crystals growing larger.[] This is caused by creating a state of high supersaturation too quickly.
Strategies to Increase Crystal Size:
-
Reduce the Cooling Rate: This is the most critical parameter. Slower cooling maintains a lower level of supersaturation, which favors the growth of existing crystals over the formation of new nuclei.[][3]
-
Decrease Agitation: While some agitation is necessary for homogeneity, excessive or high-shear mixing can break existing crystals, leading to secondary nucleation and smaller particles.[3] Use gentle, slow stirring.
-
Use a More Dilute Solution: Starting with a slightly higher solvent volume means the solution must cool to a lower temperature to become supersaturated, which can slow the overall process and promote larger crystal growth.
-
Employ an Anti-Solvent Addition Protocol: A well-controlled anti-solvent crystallization can yield large crystals. The key is a very slow, dropwise addition of the anti-solvent to a gently stirred, saturated solution of the compound. This maintains a controlled, low level of supersaturation.[]
Recommended Protocol: Anti-Solvent Crystallization
-
Dissolve the this compound in a minimal amount of a "good" solvent (e.g., Methanol, Ethanol) at room temperature.
-
Set up the flask with gentle, consistent stirring.
-
Using a syringe pump or a dropping funnel, add a miscible "anti-solvent" (e.g., Isopropyl Acetate, MTBE, Toluene) at a very slow, controlled rate.
-
Monitor the solution for the first sign of persistent turbidity (cloudiness). This is the point of nucleation.
-
Once turbidity appears, stop the anti-solvent addition and allow the solution to stir for 1-2 hours. This period, known as "aging," allows the formed nuclei to grow.
-
Resume the slow addition of the anti-solvent to complete the precipitation.
-
Filter the resulting crystals and wash with a small amount of the anti-solvent.
Q4: My final product purity is below specification due to a persistent impurity. What can I do?
A4: Impurities can compromise the final product by being incorporated into the crystal lattice, adsorbing onto the crystal surface, or being trapped within the crystal as pockets of mother liquor (inclusions).[4][5][6] The strategy for removal depends on the mechanism of incorporation.
Structurally similar impurities are often the most difficult to remove. The trifluoromethylpyridine core provides sites for hydrogen bonding and electrostatic interactions, which can influence how impurities interact with the growing crystal.[7]
Caption: Mechanisms of impurity incorporation into a crystal.
Troubleshooting Steps:
-
Optimize the Wash Step: Impurities on the crystal surface can often be removed by a more effective wash. Ensure the wash solvent is one in which the API is poorly soluble but the impurity is soluble. Wash the filter cake thoroughly.
-
Re-slurry: Suspend the impure, crystallized product in a fresh, cold solvent where the API has very low solubility. Stir for several hours. This can wash impurities from the surface and dissolve very fine, less pure particles.[5]
-
Re-crystallization: The most effective method for removing incorporated impurities is a second crystallization. Dissolve the impure solid in a minimal amount of hot solvent and re-crystallize, ensuring very slow cooling to maximize selectivity.
-
Solvent System Screening: The choice of solvent significantly impacts impurity rejection.[] A different solvent may alter the solubility of the API relative to the impurity, leading to better purification. A systematic screening is recommended.
| Solvent Class (Good) | Solvent Class (Anti-Solvent) | Rationale for Purity Enhancement |
| Alcohols (Methanol, Ethanol) | Ethers (MTBE), Esters (EtOAc, IP-Ac) | Dihydrochloride salts are often soluble in polar protic solvents. Less polar anti-solvents effectively reduce solubility. |
| Water | Acetone, Acetonitrile | The high polarity of water is excellent for dissolving the salt, while organic solvents can act as efficient anti-solvents. |
| Polar Aprotic (DMF, DMSO) | Toluene, Heptane | Use with caution due to high boiling points, but can be effective if impurities have very different polarity profiles. |
Table 1: Recommended solvent systems for screening to improve impurity rejection of this compound.
Q5: My crystallization yield is unacceptably low. Where could my product be going?
A5: A poor yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor after filtration.[1] This can be due to several factors.
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent is the most common cause.[1] If the mother liquor is not disposed of, try concentrating it to see if more product crystallizes. In the future, use the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to reach equilibrium. Cooling to a lower temperature (e.g., 0-5 °C) will further decrease the compound's solubility in the mother liquor and increase the yield.
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound remains highly soluble even at low temperatures, the yield will be inherently poor. A different solvent or an anti-solvent approach may be necessary.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent system for crystallizing this compound? A: As a polar dihydrochloride salt, this compound is expected to be soluble in polar protic solvents. A good starting point for screening is a mixed solvent system of a lower alcohol (like ethanol or methanol) as the primary solvent and a less polar solvent like ethyl acetate (EtOAc), isopropyl acetate (IPAc), or methyl tert-butyl ether (MTBE) as the anti-solvent. The ratio can be tuned to optimize both yield and crystal form.
Q: How does the dihydrochloride salt form affect crystallization compared to the free base? A: The dihydrochloride salt is significantly more polar and will have drastically different solubility characteristics than the free base. It will be more soluble in polar solvents (water, alcohols) and much less soluble in non-polar organic solvents.[8] The salt form introduces strong ionic interactions and hydrogen bonding opportunities with the chloride ions, which heavily influences the crystal lattice structure.[9] This can often lead to more stable, well-defined crystals but may also increase the potential for hydrate or solvate formation.
Q: Should I be concerned about polymorphism with this compound? A: Yes. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration for any API.[3][8] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. It is crucial to develop a crystallization process that consistently produces the same, desired polymorphic form. Seeding with a crystal of the target form is a robust way to control polymorphism.[]
Q: What analytical techniques are recommended to confirm the quality of my final product? A: A suite of analytical techniques is necessary:
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard for determining chemical purity and quantifying impurities.
-
Identity: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight.
-
Polymorphic Form: Powder X-Ray Diffraction (PXRD) is the primary technique to identify the crystal form. Differential Scanning Calorimetry (DSC) can also be used to detect polymorphic transitions.
-
Residual Solvent: Gas Chromatography (GC) with a headspace autosampler is used to quantify the amount of residual solvent in the final product.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
International Journal of Engineering Research & Technology. (n.d.). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Available at: [Link]
-
VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]
-
Nature. (n.d.). Impact of impurities on crystal growth. Available at: [Link]
-
TutorChase. (n.d.). How do impurities affect salt crystallisation?. Available at: [Link]
-
Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Available at: [Link]
-
ACS Publications. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. (2024). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available at: [Link]
-
MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]
-
Huimeng Bio-tech. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 3. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Welcome to the technical support center for (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for purifying this critical building block. The inherent polarity and basicity of this compound, coupled with its dihydrochloride salt form, can present unique challenges during purification. This resource aims to equip you with the knowledge to overcome these obstacles and achieve high purity for your downstream applications.
Understanding the Molecule and the Purification Challenge
(6-(Trifluoromethyl)pyridin-2-yl)methanamine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] The trifluoromethyl group imparts unique electronic properties and metabolic stability, while the aminomethylpyridine core provides a versatile scaffold for further chemical modification.[1] The compound is often supplied as a dihydrochloride salt to improve its stability and handling. However, this salt form also significantly increases its polarity, making purification by standard chromatographic methods challenging.
Common impurities can arise from the synthetic route, which often involves the reduction of a nitrile or a related functional group. These impurities may include unreacted starting materials, intermediates, or byproducts from side reactions. The primary challenge lies in effectively separating the highly polar desired product from similarly polar impurities.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Issue 1: My compound is streaking badly on a standard silica gel column.
Q: Why is my compound streaking on silica, and what can I do to prevent it?
A: Streaking is a common issue when purifying basic compounds like amines on acidic silica gel.[4][5] The basic amine functionality interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[4] The dihydrochloride salt form further exacerbates this issue due to its high polarity.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for silica gel streaking.
Experimental Protocol: Column Chromatography with Amine Additive
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., dichloromethane/methanol). Add 0.5-1% triethylamine (TEA) to the mobile phase.
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by running at least 2-3 column volumes of the mobile phase containing TEA through it. This ensures the silica is fully neutralized.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase containing TEA, collecting fractions and monitoring by TLC.
Issue 2: I'm struggling to remove a very polar impurity.
Q: My product is contaminated with a highly polar impurity that co-elutes. How can I separate them?
A: When dealing with highly polar impurities, traditional purification methods may not be sufficient. In such cases, leveraging the chemical properties of your compound through techniques like acid-base extraction or recrystallization can be highly effective.
Decision Tree for Polar Impurity Removal:
Caption: Decision tree for removing polar impurities.
Experimental Protocol: Acid-Base Extraction
This technique is particularly useful if your impurities are neutral or acidic.
-
Dissolution: Dissolve the crude this compound in water.
-
Basification: Add a strong base, such as 2M sodium hydroxide (NaOH), dropwise until the pH is >10. This will convert the dihydrochloride salt to the free amine, which is less water-soluble.
-
Extraction: Extract the aqueous solution with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for a 1g scale). The free amine will move into the organic layer, while polar, non-basic impurities may remain in the aqueous layer.
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Salt Formation (Optional): To recover the dihydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in ether or isopropanol. The dihydrochloride salt will precipitate and can be collected by filtration.
Issue 3: How can I confirm the purity of my final product?
Q: What are the best analytical methods to assess the purity of this compound?
A: A combination of analytical techniques should be used to confirm the purity and identity of your compound.
| Analytical Technique | Information Provided | Key Considerations |
| ¹H and ¹⁹F NMR | Structural confirmation and detection of proton- and fluorine-containing impurities. | Quantitative NMR (qNMR) can be used for an accurate purity assessment against a certified internal standard.[6] |
| LC-MS | Purity assessment by UV and confirmation of molecular weight. | Use a gradient method to ensure separation of impurities with different polarities. |
| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl, F) of the salt. | Provides a good indication of the overall purity and correct salt formation. |
| Melting Point | A sharp melting point range is indicative of high purity. | Impurities will typically broaden and depress the melting point range. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound? Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q2: Can I use recrystallization as a primary purification method? Yes, recrystallization can be a very effective method, especially for removing less soluble impurities.[7][8] A good solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol/water or isopropanol/ether mixtures are often good starting points for amine hydrochlorides.[9][10]
Q3: My compound seems to be degrading during purification. What could be the cause? Trifluoromethylpyridines can be susceptible to decomposition, especially under harsh conditions. If you are using chromatography with amine additives like triethylamine, ensure it is removed thoroughly during workup, as residual base can cause degradation over time. Also, avoid prolonged exposure to strong acids or bases at elevated temperatures.
Q4: Is it necessary to convert the dihydrochloride to the free base before use in a reaction? This depends on the specific reaction conditions. If your reaction is base-sensitive or requires the free amine, you will need to neutralize the dihydrochloride salt. This can be done in situ by adding a suitable base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture or by performing an acid-base extraction as described above to isolate the free amine.
References
- Benchchem. (n.d.). How to remove unreacted 2-aminopyridine from product.
- Org Prep Daily. (2006, October 5). Purifying amines on silica.
- University of California, Davis. (n.d.). Acid-Base Extraction.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Organic Syntheses. (n.d.). 3-aminopyridine.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds.
- National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Recrystallization1. (n.d.).
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Metrohm. (n.d.). Chromatographic purity determination of thiamine hydrochloride according to USP.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
- Jasperse, J. (n.d.). Recrystallization-1.pdf.
- Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4.
- Benchchem. (n.d.). preventing decomposition of trifluoromethylpyridines during synthesis.
- PubMed. (n.d.). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2).
- MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting the NMR Spectrum of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride
Welcome to the technical support guide for the NMR spectral analysis of (6-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride. This document is designed for researchers, medicinal chemists, and analytical scientists who are working with this compound and need to verify its structure and purity. This guide will help you understand the key features of its NMR spectrum and troubleshoot common issues you might encounter during your analysis.
Introduction: The "Why" Behind the Spectrum
(6-(Trifluoromethyl)pyridin-2-yl)methanamine is a common building block in medicinal chemistry. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the electronic environment of the pyridine ring, and consequently, the chemical shifts of the aromatic protons. The presence of the aminomethyl group at the 2-position adds another layer of complexity. As a dihydrochloride salt, both the pyridine nitrogen and the primary amine nitrogen are protonated. This protonation has a profound deshielding effect on the nearby protons, causing their signals to appear further downfield in the ¹H NMR spectrum. Understanding these electronic effects is key to correctly interpreting the spectrum.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the common questions and issues that arise when interpreting the NMR spectrum of this compound.
Q1: What is the expected ¹H NMR spectrum for this compound?
A1: The ¹H NMR spectrum is expected to show three distinct regions: the aromatic region for the pyridine ring protons, the aliphatic region for the methylene (-CH₂) protons, and a broad region for the amine and pyridinium protons (-NH₃⁺).
Aromatic Region (typically δ 7.5 - 8.5 ppm):
-
You should observe three signals corresponding to the three protons on the pyridine ring.
-
Due to the strong electron-withdrawing effect of the -CF3 group and the protonated pyridinium nitrogen, these protons will be significantly deshielded and appear at high chemical shifts (downfield).
-
The signals will likely appear as a triplet and two doublets, reflecting the coupling between adjacent protons.
Aliphatic Region (typically δ 4.0 - 5.0 ppm):
-
A single signal corresponding to the two protons of the methylene (-CH₂) group.
-
This signal is expected to be a singlet, as there are no adjacent protons to couple with. However, it may appear broad due to the influence of the adjacent quaternary ammonium group.
Amine/Pyridinium Protons (typically broad, variable chemical shift):
-
The three protons of the ammonium group (-NH₃⁺) and the single proton on the pyridinium nitrogen will likely be broad and may exchange with each other and with residual water in the solvent. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.[1][2][3]
Q2: Why are the aromatic proton signals so far downfield?
A2: There are two primary reasons for the significant downfield shift of the aromatic protons:
-
Electron-Withdrawing Groups: The trifluoromethyl (-CF3) group at the 6-position is a very strong electron-withdrawing group. It pulls electron density away from the pyridine ring, "deshielding" the ring protons. Deshielded protons experience a stronger effective magnetic field and therefore resonate at a higher frequency (further downfield).
-
Protonation: In the dihydrochloride salt, both the pyridine nitrogen and the primary amine are protonated. The resulting positive charges on the pyridinium and ammonium ions further withdraw electron density from the aromatic ring, enhancing the deshielding effect.
Q3: The signals for the -NH₃⁺ and pyridinium -N⁺H- protons are not sharp or are not visible. Is this a problem?
A3: This is a very common observation and is generally not indicative of a problem with your sample.[1][2] Protons on heteroatoms like nitrogen are often subject to rapid chemical exchange with other labile protons in the sample (like trace water) and with each other. This exchange occurs on a timescale that is fast relative to the NMR experiment, leading to a broadening of the signal. In some cases, the signal can become so broad that it is indistinguishable from the baseline.
Troubleshooting Tip: To confirm the presence of these exchangeable protons, you can perform a D₂O shake experiment .
Experimental Protocols
Protocol 1: D₂O Shake Experiment
This is a simple and definitive method to identify the signals from exchangeable protons (N-H).
Objective: To confirm the identity of the -NH₃⁺ and pyridinium -N⁺H- signals.
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Add a few drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Acquire a second ¹H NMR spectrum.
Expected Result: The signals corresponding to the -NH₃⁺ and pyridinium -N⁺H- protons will disappear or significantly decrease in intensity in the second spectrum. This is because the labile protons on the nitrogen atoms exchange with the deuterium atoms from the D₂O. The deuterium nucleus (²H) is not observed in a standard ¹H NMR experiment, so the signals vanish.[3]
Q4: The methylene (-CH₂) signal appears broad. What could be the cause?
A4: The broadening of the -CH₂ signal can be attributed to a few factors:
-
Quadrupolar Broadening: The nitrogen-14 nucleus has a nuclear spin of I=1 and is quadrupolar. This can sometimes lead to broadening of the signals of adjacent protons.
-
Slow Rotational Isomers: While less common for a simple methylene group, restricted rotation around the C-N bond could lead to different chemical environments, resulting in signal broadening.
-
Interaction with the Ammonium Group: The proximity to the positively charged ammonium group can influence the electronic environment and relaxation properties of the methylene protons, contributing to broadening.
Troubleshooting Tip: Acquiring the spectrum at a higher temperature can sometimes sharpen the signal if the broadening is due to dynamic exchange processes.
Data Presentation
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table provides an estimation of the chemical shifts for this compound. Actual values may vary depending on the solvent and concentration.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-3 | ~8.0 - 8.4 | ~120 - 125 | Doublet |
| H-4 | ~8.3 - 8.7 | ~140 - 145 | Triplet |
| H-5 | ~7.8 - 8.2 | ~115 - 120 | Doublet |
| -CH₂- | ~4.3 - 4.8 | ~40 - 45 | Singlet (may be broad) |
| -NH₃⁺ | Broad, variable (e.g., 8.5 - 9.5) | N/A | Disappears with D₂O shake |
| -N⁺H- | Broad, variable (e.g., >10) | N/A | Disappears with D₂O shake |
| C-2 | N/A | ~155 - 160 | Quaternary carbon |
| C-6 | N/A | ~148 - 152 (quartet due to ¹⁹F coupling) | Quaternary carbon |
| -CF₃ | N/A | ~120 - 125 (quartet due to ¹⁹F coupling) | Trifluoromethyl carbon |
Note: The carbon signals for C-6 and the -CF₃ group will appear as quartets in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Visualization of Structure and Assignments
To aid in the assignment of the NMR signals, the following diagram illustrates the structure of this compound with the proton and carbon numbering used in the table above.
Sources
Validation & Comparative
A Comparative Guide to Analytical Standards of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of analytical standards for (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will explore the critical attributes of a primary reference standard versus a well-characterized in-house or secondary standard, supported by experimental data and validated protocols. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to qualify and utilize analytical standards effectively.
The Critical Role of Analytical Standards
An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in analytical chemistry.[1][2][3] Its primary purpose is to ensure the identity, strength, quality, and purity of a drug substance or drug product.[3] Regulatory bodies like the US Food and Drug Administration (FDA) and international guidelines from the International Council for Harmonisation (ICH) mandate the use of well-characterized reference standards in pharmaceutical analysis.[1][4][5][6]
For a molecule like this compound, which may be a crucial intermediate in a drug synthesis pipeline, the purity of this starting material can significantly impact the impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, robust analytical methods, validated using high-quality reference standards, are non-negotiable.
Comparison of Analytical Standards: Primary vs. Secondary
The two main types of reference standards used in the pharmaceutical industry are primary and secondary standards.[2]
-
Primary Reference Standard: A substance that is shown to be an authentic material of high purity through extensive analytical testing.[2] These are often obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[7][8][9]
-
Secondary Reference Standard (or In-house Standard): A substance of established quality and purity that is standardized against a primary reference standard.[2][10] These are typically prepared and qualified within a company's own laboratories for routine use.
The level of characterization required for each depends on its intended use.[1] A primary standard requires exhaustive characterization to confirm its structure and establish its purity, while a secondary standard's characterization is focused on demonstrating its traceability to the primary standard.
Table 1: Comparison of Primary and Secondary Analytical Standards for this compound
| Feature | Primary Reference Standard | Secondary (In-house) Reference Standard |
| Purity | ≥ 99.5% (by qNMR) | Typically ≥ 99.0% (by HPLC area percent) |
| Characterization | Full structural elucidation (¹H NMR, ¹³C NMR, MS, IR), Purity by qNMR, Water content (Karl Fischer), Residual solvents (GC-HS), Inorganic impurities (ROI/Sulfated Ash) | Identity confirmed by ¹H NMR and HPLC retention time match with primary standard. Purity by HPLC area percent. |
| Traceability | Traceable to SI units | Traceable to the primary reference standard |
| Cost | High | Lower |
| Typical Use | Critical assays, impurity identification and quantification, calibration of secondary standards | Routine quality control, release testing of raw materials and intermediates |
Experimental Protocols for Qualification and Comparison
To ensure the suitability of an analytical standard, a series of experiments must be performed. The following protocols are designed to be self-validating systems, providing a high degree of confidence in the results.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Comparison
A stability-indicating HPLC method is crucial for separating the main compound from any potential impurities or degradation products.[11][12][13][14][15] The development of such a method often involves forced degradation studies to ensure specificity.[16][17][18][19][20]
Objective: To develop a robust, stability-indicating RP-HPLC method for the purity assessment of this compound and to compare the purity of a primary and secondary standard.
Experimental Workflow:
Caption: HPLC analysis workflow for purity comparison.
HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides acidic pH for good peak shape of the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 20 minutes | To elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 265 nm | Wavelength of maximum absorbance for the pyridine ring. |
| Injection Vol. | 10 µL | |
| Diluent | Water:Acetonitrile (90:10) | To ensure solubility and compatibility with the mobile phase. |
Forced Degradation Study Protocol:
To ensure the method is stability-indicating, the primary standard should be subjected to forced degradation conditions as per ICH guidelines.[16][18][19][20]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: ICH-compliant light exposure (solid state).
The stressed samples are then analyzed by the HPLC method to ensure that all degradation products are well-resolved from the main peak.
Exemplary HPLC Data:
| Sample | Retention Time (min) | Purity (% Area) |
| Primary Standard | 8.52 | 99.92 |
| Secondary Standard | 8.51 | 99.25 |
| Acid Stressed | 8.53 | 92.10 (degradant at 6.7 min) |
| Base Stressed | 8.52 | 95.34 (degradant at 7.1 min) |
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR is a powerful primary ratio method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[21][22][23][24][25] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[21]
Objective: To determine the absolute purity of the primary reference standard of this compound.
Experimental Workflow:
Caption: qNMR workflow for absolute purity determination.
qNMR Parameters:
| Parameter | Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion. |
| Solvent | D₂O | The dihydrochloride salt is water-soluble. |
| Internal Standard | Maleic Acid (Certified Reference Material) | Known purity, stable, and has signals that do not overlap with the analyte. |
| Pulse Angle | 90° | To ensure full excitation of all protons. |
| Relaxation Delay (d1) | > 5 x T₁ (typically 30-60s) | To allow for complete relaxation of all protons, ensuring accurate integration. |
| Number of Scans | 16 or higher | To achieve an adequate signal-to-noise ratio. |
Purity Calculation Formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Exemplary qNMR Result for Primary Standard:
-
Purity: 99.8% ± 0.2%
Conclusion: A Multi-faceted Approach to Ensuring Quality
The selection and qualification of an appropriate analytical standard are fundamental to the integrity of any research or drug development program. For this compound, a primary reference standard, characterized by a suite of analytical techniques including absolute purity determination by qNMR, provides the highest level of confidence and is essential for critical applications.
A secondary, or in-house, standard offers a cost-effective and practical alternative for routine analyses, provided it is thoroughly qualified against the primary standard. The use of a validated, stability-indicating HPLC method is crucial for both the initial purity assessment and the ongoing monitoring of the standard's stability.
By implementing the rigorous analytical protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of their analytical data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
qNMR: A powerful tool for purity determination. RSSL. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Forced Degradation Testing. SGS Malaysia. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
What is meant by reference standard in pharmaceuticals? GMP SOP. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. [Link]
-
Analytical Standards and Reference Materials from MilliporeSigma. American Pharmaceutical Review. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. gmpsop.com [gmpsop.com]
- 3. veeprho.com [veeprho.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. fda.gov [fda.gov]
- 7. Pharmacopeia & Metrological Institute Standards [sigmaaldrich.com]
- 8. usp.org [usp.org]
- 9. usp.org [usp.org]
- 10. who.int [who.int]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpsr.com [ijpsr.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. irjpms.com [irjpms.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
- 22. mdpi.com [mdpi.com]
- 23. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 24. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 25. resolvemass.ca [resolvemass.ca]
A Researcher's Guide to Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Comparative Analysis of Efficacy and Selectivity
In the intricate landscape of neuropharmacology, the selective inhibition of neuronal nitric oxide synthase (nNOS) has emerged as a promising therapeutic strategy for a range of neurological disorders. Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of neurodegenerative diseases, stroke, and neuropathic pain.[1][2][3] Consequently, the development of potent and selective nNOS inhibitors is a key focus for researchers and drug development professionals. This guide provides a comprehensive comparison of the efficacy of various nNOS inhibitors, offering insights into their mechanisms, selectivity, and the experimental protocols crucial for their evaluation.
While the specific compound (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride lacks extensive published data as a selective nNOS inhibitor, this guide will delve into a comparative analysis of well-characterized nNOS inhibitors, providing a framework for evaluating novel chemical entities.
The Critical Role of nNOS and the Rationale for Selective Inhibition
Nitric oxide is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[1][4] While eNOS-derived NO is vital for maintaining cardiovascular homeostasis, and iNOS is a key component of the immune response, the overactivation of nNOS in the central nervous system can lead to excitotoxicity and neuronal damage.[2][5] Therefore, the therapeutic goal is to selectively inhibit nNOS without significantly affecting the physiological functions of eNOS and iNOS.[2][6] The high degree of homology in the active sites of the three isoforms presents a significant challenge in designing isoform-selective inhibitors.[5][6]
The activation of nNOS is a calcium-dependent process, often triggered by the influx of calcium through N-methyl-D-aspartate (NMDA) receptors. This leads to the binding of calmodulin, which activates nNOS to convert L-arginine to L-citrulline and NO.[1]
Caption: Simplified signaling pathway of nNOS activation.
Comparative Efficacy of nNOS Inhibitors
The development of nNOS inhibitors has evolved from non-selective arginine-based analogues to highly selective small molecules. The following table summarizes the inhibitory potency and selectivity of representative compounds from different classes.
| Inhibitor Class | Compound | Target Isoform | Kᵢ or IC₅₀ (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) | Reference |
| Non-Selective | L-NAME | Bovine nNOS | ~15 | Low | ~300 | [3][7] |
| L-NMMA | All isoforms | - | Low | Low | ||
| Dipeptide-Based | d-Phe-d-Arg-NO₂-OMe | nNOS | 2000 (Kᵢ) | ~2.5 | ~1800 | [3] |
| Peptidomimetic | nNOS Inhibitor I | nNOS | 120 (Kᵢ) | >2500 | >320 | [8] |
| Acetamidine-Based | Compound 44 | nNOS | - | ~100 | - | [3] |
| 2-Aminopyridine | Compound 14j | human nNOS | 13 | 1761 | 118 |
Kᵢ and IC₅₀ values are measures of inhibitory potency, with lower values indicating higher potency. Selectivity is the ratio of Kᵢ or IC₅₀ values for different isoforms.
The data clearly illustrates the progression towards highly selective nNOS inhibitors. While early arginine analogues like L-NAME show some preference for nNOS over iNOS, their lack of selectivity against eNOS can lead to cardiovascular side effects.[7] Dipeptide and peptidomimetic inhibitors demonstrated that exploiting subtle differences in the active sites could yield significant gains in selectivity.[3][7] More recent developments in small molecule inhibitors, such as the 2-aminopyridine derivatives, have achieved remarkable selectivity, offering a more targeted therapeutic approach with a potentially improved safety profile.
Experimental Protocols for Efficacy Evaluation
The robust evaluation of nNOS inhibitors requires a multi-tiered approach, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo studies.
In Vitro nNOS Inhibition Assay (Griess Assay)
This assay quantifies the production of nitrite, a stable breakdown product of NO, as an indicator of nNOS activity.[9]
Materials:
-
Purified nNOS enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (activator)
-
CaCl₂
-
Test inhibitors
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Prepare Master Mix: In the assay buffer, combine L-arginine, NADPH, calmodulin, and CaCl₂.
-
Aliquot Master Mix: Add the master mix to the wells of a 96-well plate.
-
Add Inhibitors: Add varying concentrations of the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add the purified nNOS enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Nitrite Detection:
-
Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B to each well and incubate for another 5-10 minutes.
-
-
Read Absorbance: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each well and determine the percent inhibition for each inhibitor concentration to calculate the IC₅₀ value.
Caption: General workflow for an in vitro nNOS inhibitor screening assay.
Cell-Based nNOS Inhibition Assay
Cell-based assays provide a more physiologically relevant model to assess inhibitor efficacy, as they account for cell permeability and intracellular target engagement.[9] A common method involves using a cell line, such as HEK 293T, stably overexpressing nNOS.[9]
Materials:
-
HEK 293T cells stably transfected with an nNOS expression vector (293T/nNOS cells)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187 or ionomycin) to induce calcium influx
-
Test inhibitors
-
Griess Reagent
Procedure:
-
Cell Culture: Plate 293T/nNOS cells in a 96-well plate and grow to confluence.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor for a specified time.
-
nNOS Activation: Add a calcium ionophore to the culture medium to stimulate nNOS activity.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
Nitrite Detection: Perform the Griess assay on the supernatant as described in the in vitro protocol.
-
Data Analysis: Calculate the IC₅₀ value based on the inhibition of nitrite production.[9]
In Vivo Efficacy Studies
Animal models are essential for evaluating the therapeutic potential of nNOS inhibitors in a complex physiological system. A common in vivo model for assessing nNOS inhibitor efficacy is the lipopolysaccharide (LPS)-induced neuroinflammation model in rodents.
General Protocol Outline:
-
Animal Acclimatization: Allow animals (e.g., mice or rats) to acclimate to the facility for at least one week.
-
Grouping: Randomly assign animals to treatment groups (vehicle control, positive control, and different doses of the test inhibitor).
-
LPS Administration: Induce neuroinflammation by administering LPS (e.g., via intraperitoneal injection).
-
Inhibitor Administration: Administer the test inhibitor at predetermined time points relative to LPS injection (e.g., pre-treatment or post-treatment).
-
Sample Collection: At the end of the study, collect relevant tissues (e.g., brain) and plasma.
-
Endpoint Analysis:
-
Measure nitrite/nitrate levels in plasma or brain tissue homogenates as a biomarker of NO production.[10][11]
-
Assess behavioral outcomes relevant to the disease model (e.g., cognitive function, pain sensitivity).
-
Perform histological analysis of brain tissue to evaluate neuronal damage or inflammation.
-
Conclusion
The selective inhibition of nNOS holds significant promise for the treatment of various neurological disorders. The journey from non-selective arginine derivatives to highly potent and selective small molecule inhibitors highlights the power of structure-based drug design and a thorough understanding of the target enzyme. The experimental protocols outlined in this guide provide a robust framework for the evaluation and comparison of novel nNOS inhibitors. As research in this field continues, the development of next-generation nNOS inhibitors with improved efficacy, selectivity, and pharmacokinetic properties will be crucial for translating this therapeutic strategy into clinical success.
References
-
Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central. Available at: [Link]
-
Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
What are nNOS inhibitors and how do they work? Synapse. Available at: [Link]
-
Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Bentham Science Publishers. Available at: [Link]
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC. PubMed Central. Available at: [Link]
-
A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]
-
Nitric Oxide Synthases and Their Inhibitors: A Review. ResearchGate. Available at: [Link]
-
In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC. PubMed Central. Available at: [Link]
-
Discovery of novel inhibitors of inducible nitric oxide synthase. Nature. Available at: [Link]
-
Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC. PubMed Central. Available at: [Link]
-
[6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868. PubChem @ NIH. Available at: [Link]
-
Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. Cancer Research - AACR Journals. Available at: [Link]
-
Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice. The American Physiological Society. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. Available at: [Link]
-
Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. Available at: [Link]
-
Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
(6-(Trifluoromethyl)pyridin-2-yl)methanamine. Lead Sciences. Available at: [Link]
-
(6-(trifluoromethyl)pyridin-2-yl)methanamine cas no.916211-40-0. J&H CHEM. Available at: [Link]
-
A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. ResearchGate. Available at: [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC. PubMed Central. Available at: [Link]
-
Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed. Available at: [Link]
Sources
- 1. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Selective nNOS Inhibitors: Featuring the (Trifluoromethyl)pyridin-2-yl Scaffold
For researchers and drug development professionals navigating the complexities of nitric oxide (NO) signaling, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a significant therapeutic opportunity for treating neurodegenerative disorders.[1] However, the high degree of structural homology among the three nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—poses a substantial challenge in developing isoform-selective inhibitors.[2] Unintended inhibition of eNOS can lead to cardiovascular side effects, while iNOS inhibition might compromise immune responses. This guide provides an in-depth, objective comparison of the cross-reactivity profile of a highly potent and selective nNOS inhibitor based on the 2-aminopyridine scaffold, a class of compounds to which (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride belongs.
Due to the limited availability of public cross-reactivity data for this compound itself, this guide will utilize the extensively characterized inhibitor, Compound 14j from Li et al. (2016), as a representative molecule for this structural class.[1][3][4] This potent inhibitor incorporates the core 2-aminopyridine scaffold and provides a robust dataset for understanding the principles of nNOS selectivity. We will compare its performance against classic non-selective NOS inhibitors, L-NG-Nitroarginine methyl ester (L-NAME) and N-Monomethyl-L-arginine (L-NMMA), providing the necessary context for experimental design and compound selection.
The Imperative of Isoform Selectivity
Nitric oxide is a critical signaling molecule generated by the three NOS isoforms. While all three catalyze the same reaction—the conversion of L-arginine to L-citrulline and NO—their physiological roles are distinct:
-
nNOS (NOS1): Primarily found in neuronal tissue, it plays a key role in neurotransmission and synaptic plasticity. Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[1][5][6]
-
eNOS (NOS3): Located in endothelial cells, it is crucial for vasodilation and maintaining cardiovascular homeostasis.
-
iNOS (NOS2): Associated with the immune system, its expression is induced during inflammation to produce large amounts of NO for host defense.
Consequently, a therapeutic agent designed to treat a neurological disorder by targeting nNOS must exhibit high selectivity to avoid modulating cardiovascular or immune functions through off-target eNOS or iNOS inhibition.
Quantitative Comparison of Inhibitor Cross-Reactivity
The cornerstone of evaluating inhibitor performance is the quantitative assessment of potency (Kᵢ or IC₅₀) against each target isoform. The inhibition constant (Kᵢ) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates higher potency. Selectivity is then expressed as a ratio of Kᵢ values.
The following table summarizes the inhibitory potency and selectivity of our representative selective inhibitor, Compound 14j, against the non-selective inhibitors L-NAME and L-NMMA.
| Inhibitor | Target Isoform | Kᵢ (nM) | Selectivity Ratio (eNOS Kᵢ / nNOS Kᵢ) | Selectivity Ratio (iNOS Kᵢ / nNOS Kᵢ) |
| Compound 14j (Selective) | human nNOS | 13 [1][3][4] | 1761-fold [1][3][4] | 118-fold [1][3][4] |
| human eNOS | 22900[1] | |||
| mouse iNOS | 1540[1] | |||
| L-NAME (Non-selective) | nNOS | ~15-30 | ~1-5-fold | ~10-20-fold |
| eNOS | ~5-15 | |||
| iNOS | ~300-500 | |||
| L-NMMA (Non-selective) | nNOS | ~200 | ~1-2-fold | ~1-2-fold |
| eNOS | ~300 | |||
| iNOS | ~400 |
Note: Kᵢ values for L-NAME and L-NMMA are approximate ranges synthesized from multiple literature sources for illustrative comparison, as exact values vary with experimental conditions.
As the data clearly demonstrates, Compound 14j possesses nanomolar potency against human nNOS while exhibiting a Kᵢ for human eNOS that is over 1,700 times higher.[1][3][4] This vast selectivity window is critical for avoiding off-target cardiovascular effects. In contrast, L-NAME and L-NMMA show minimal selectivity, inhibiting all three isoforms within a narrow concentration range.
Experimental Design: The Causality Behind Robust Profiling
To generate reliable and reproducible cross-reactivity data, a systematic experimental approach is essential. The choice of assay and its rigorous execution are paramount for trustworthy results.
Workflow for NOS Inhibitor Selectivity Profiling
Caption: Workflow for determining NOS inhibitor selectivity.
The causality behind this workflow is to ensure a self-validating system. Using purified enzymes allows for direct measurement of inhibitor-target engagement without the complexity of a cellular environment. The use of a radiolabeled substrate (L-[³H]Arginine) provides a highly sensitive and direct readout of enzyme activity. The final conversion of IC₅₀ to Kᵢ values normalizes the data with respect to substrate concentration, allowing for universal comparison across different experiments and labs.
Detailed Experimental Protocol: NOS Enzyme Inhibition Assay
This protocol describes a standard method for determining the inhibitory activity of a compound against the three NOS isoforms.
Objective: To determine the Kᵢ values of a test compound for nNOS, eNOS, and iNOS.
Materials:
-
Purified, active recombinant human nNOS, eNOS, and iNOS enzymes.
-
L-[³H]Arginine (radioligand).
-
Test compound (e.g., this compound).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and BH₄).
-
Cation exchange resin (e.g., Dowex AG 50W-X8).
-
Scintillation cocktail and scintillation counter.
-
96-well microplates.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer, a fixed concentration of the respective NOS enzyme, and cofactors.
-
Inhibitor Addition: Add a small volume of the diluted test compound or vehicle (for control wells) to the reaction mixtures.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding equilibrium.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of L-[³H]Arginine.
-
Reaction Incubation: Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C. Ensure this time is within the linear phase of the reaction.
-
Termination of Reaction: Stop the reaction by adding a stop buffer (e.g., a low pH buffer containing excess non-radiolabeled L-arginine).
-
Separation of Product: Transfer the reaction mixture to columns containing cation exchange resin. The positively charged, unreacted L-[³H]Arginine will bind to the resin, while the neutral product, L-[³H]Citrulline, will flow through.
-
Quantification: Collect the flow-through containing L-[³H]Citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the measured radioactivity (proportional to enzyme activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each NOS isoform.
-
Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the concentration of L-[³H]Arginine used and Kₘ is the Michaelis-Menten constant for L-Arginine for that specific enzyme.
-
Self-Validation and Controls:
-
Positive Control: A known non-selective inhibitor (e.g., L-NAME) should be run in parallel to confirm assay performance.
-
Negative Control: Wells containing vehicle instead of the test compound represent 100% enzyme activity.
-
Background Control: Wells without enzyme are used to measure background signal.
Conclusion and Field-Proven Insights
The development of nNOS inhibitors with a high degree of selectivity is a critical goal for advancing therapies for neurological diseases. As demonstrated by the quantitative data for Compound 14j, a structural analogue of (6-(Trifluoromethyl)pyridin-2-yl)methanamine, the 2-aminopyridine scaffold is a highly promising chemical starting point for achieving potent and exquisitely selective nNOS inhibition.[1][7] The >1700-fold selectivity over eNOS is particularly noteworthy, suggesting a significantly reduced risk of cardiovascular side effects compared to non-selective agents like L-NAME.
For researchers in the field, this guide underscores the necessity of comprehensive cross-reactivity profiling. Relying solely on potency against the primary target is insufficient. A robust, quantitative understanding of a compound's activity against related isoforms is essential for interpreting experimental results accurately and for advancing compounds with the highest potential for therapeutic success. The detailed protocol provided herein offers a validated framework for conducting such critical assessments.
References
-
Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 59(10), 4913-25. [Link]
-
Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. ACS Publications. [Link]
-
Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold With a Pyridine Linker. PubMed. [Link]
-
Request PDF. (2025). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. ResearchGate. [Link]
-
Cinelli, M. A., et al. (2022). 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthas. eScholarship.org. [Link]
-
Ahmad, F., et al. (2021). Differential Selectivity of Rat's nNOS-Selective Inhibitors in Human. ResearchGate. [Link]
-
Cinelli, M. A., et al. (2020). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central. [Link]
-
Wang, Z. Q., et al. (2021). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. bio-protocol.org. [Link]
-
Tichy, T., et al. (2019). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. [Link]
Sources
- 1. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Target Engagement of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride: A Comparative Guide to Biophysical and Cellular Methods
In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful research program. This guide provides a comprehensive framework for validating the target engagement of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, a compound of interest in medicinal chemistry. While the specific molecular target of this compound is not yet fully elucidated in public literature, related structures, such as 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives, have been identified as potent inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme in fibrosis[1].
This guide will therefore proceed with the scientifically-grounded hypothesis that LOXL2 is a primary target for this compound. We will outline a multi-pronged approach to rigorously test this hypothesis, employing a suite of gold-standard biophysical and cellular assays. Our focus will be on not just the "how" but the "why," explaining the causal logic behind experimental choices to ensure a self-validating and robust dataset. We will objectively compare the data obtained from Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA), providing a clear, evidence-based path to confirming target engagement.
The Imperative of Multi-Modal Target Validation
Relying on a single assay for target validation is a precarious strategy in drug development. Each technique possesses inherent strengths and limitations. A biophysical assay, for instance, can provide exquisite detail on binding thermodynamics and kinetics but does so in a purified, artificial system. Conversely, a cellular assay confirms engagement in a more physiologically relevant context but may be less precise in quantifying direct binding parameters. By integrating orthogonal methods, we construct a layered, self-validating argument for target engagement, mitigating the risk of artifacts and building confidence in our structure-activity relationships (SAR)[2].
This guide details a logical workflow, beginning with direct, in-vitro binding characterization using ITC and SPR, followed by a crucial validation step in a cellular environment with CETSA.
Section 1: Biophysical Characterization of Direct Binding
The initial step is to confirm a direct, physical interaction between this compound and purified, recombinant LOXL2 protein. ITC and SPR are the premier, label-free techniques for this purpose.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[3][4]. This technique is considered a gold standard because it measures the interaction in solution, without immobilization or labeling, providing the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[5][6].
Experimental Protocol: ITC Analysis of Compound-LOXL2 Interaction
-
Protein Preparation:
-
Express and purify recombinant human LOXL2 to >95% purity.
-
Dialyze the purified LOXL2 extensively against the ITC running buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching.
-
Determine the precise protein concentration using a reliable method such as UV-Vis spectroscopy (A280) or a BCA assay.
-
-
Compound Preparation:
-
Dissolve this compound in the exact same, buffer-matched solution used for the protein. This is critical to minimize heat of dilution artifacts.
-
Prepare a stock solution at a concentration approximately 10-20 times that of the protein concentration in the cell.
-
-
ITC Experiment Setup:
-
Load the sample cell with LOXL2 protein at a concentration of 10-50 µM.
-
Load the injection syringe with the compound at a concentration of 100-500 µM.
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine K_D, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a powerful optical technique that monitors molecular interactions in real-time without the need for labels[7][8]. It provides detailed kinetic information, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a)[9][10].
Experimental Protocol: SPR Analysis of Compound-LOXL2 Interaction
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize purified LOXL2 onto the chip surface via covalent amine coupling to a target density (e.g., 8000-12000 Resonance Units, RU).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound in SPR running buffer (e.g., HBS-EP+). It is crucial to include a low percentage of DMSO (e.g., 1-2%) if the compound is dissolved in it, and to match this concentration in the running buffer.
-
-
Binding Analysis:
-
Inject the compound dilutions over both the LOXL2-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response (in RU) over time to generate sensorgrams for both the association and dissociation phases.
-
After each cycle, regenerate the chip surface with a suitable regeneration solution (e.g., a short pulse of low pH glycine) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Perform a global fit of the concentration-dependent sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.
-
Comparative Analysis: ITC vs. SPR
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding[5] | Measures change in refractive index upon binding[7][9] |
| Primary Output | K_D, n, ΔH, ΔS[6] | k_a, k_d, K_D[10] |
| Format | In-solution, label-free[4] | Surface-based, label-free[8] |
| Hypothetical LOXL2 Data | K_D: 1.2 µMn: 0.98ΔH: -8.5 kcal/mol | K_D: 1.5 µMk_a: 2.1 x 10⁴ M⁻¹s⁻¹k_d: 3.1 x 10⁻² s⁻¹ |
| Advantages | Provides full thermodynamic profile; no immobilization required. | High throughput potential; provides kinetic data. |
| Considerations | Higher protein consumption; sensitive to buffer mismatch. | Immobilization may affect protein conformation; potential for mass transport limitations. |
The hypothetical data shows strong concordance between the two methods, with both yielding a K_D in the low micromolar range. This agreement from two orthogonal biophysical techniques provides a high degree of confidence in the direct binding interaction.
Section 2: Cellular Target Engagement with CETSA
Confirming that a compound binds its purified target is a critical first step, but it is insufficient. We must demonstrate that the compound engages its target within the complex milieu of a living cell[11][12]. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells or cell lysates[13][14][15]. The principle is that ligand binding stabilizes a protein, resulting in a higher melting temperature (T_m)[14][15].
Experimental Protocol: CETSA for Cellular LOXL2 Engagement
-
Cell Culture and Treatment:
-
Culture a relevant cell line known to express LOXL2 (e.g., a fibrotic lung fibroblast cell line).
-
Plate cells and grow to ~80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
For generating a melt curve, aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells via freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized, non-denatured LOXL2) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble LOXL2 in each sample using a specific detection method, such as Western Blotting or an ELISA, with a validated anti-LOXL2 antibody.
-
-
Data Analysis:
-
Melt Curve: Plot the relative amount of soluble LOXL2 against temperature for both vehicle- and compound-treated samples. The shift in the midpoint of the curve (ΔT_m) indicates thermal stabilization upon compound binding.
-
Isothermal Dose-Response (ITDR): At a fixed temperature near the T_m of the vehicle-treated protein, plot the amount of soluble LOXL2 against the compound concentration to determine a cellular EC50 for target engagement.
-
Interpreting CETSA Data
A positive result in CETSA is a concentration-dependent increase in the thermal stability of LOXL2 in compound-treated cells compared to vehicle-treated controls.
| Parameter | Vehicle Control (DMSO) | 10 µM Compound | Outcome |
| Hypothetical LOXL2 T_m | 54.2°C | 58.9°C | ΔT_m = +4.7°C |
| Interpretation | Baseline thermal stability | Significant thermal stabilization | Direct evidence of target engagement in a cellular context. |
A significant, positive thermal shift (ΔT_m) is strong evidence that this compound crosses the cell membrane and binds to LOXL2 in its native environment.
Conclusion: A Triad of Evidence for Confident Target Validation
The validation of target engagement is not a single experiment but a carefully constructed argument built upon orthogonal, mutually reinforcing lines of evidence. For this compound, this guide proposes a robust, three-tiered validation cascade.
-
Isothermal Titration Calorimetry (ITC) confirms direct binding and provides a complete thermodynamic signature of the interaction with purified LOXL2.
-
Surface Plasmon Resonance (SPR) corroborates the binding affinity and delivers crucial kinetic parameters (on- and off-rates).
-
Cellular Thermal Shift Assay (CETSA) provides the ultimate confirmation that the compound engages LOXL2 within the complex and physiologically relevant environment of a living cell.
By integrating these three powerful techniques, researchers can move forward with a high degree of confidence that this compound directly and specifically engages its intended target. This rigorous, evidence-based approach is fundamental to building a compelling SAR narrative and is an indispensable component of modern, efficient drug discovery.
References
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. PubMed.
- Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Al-Ali, H., & Al-Mageed, Z. A. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Unknown Author. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted....
- Robers, M. R., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Sykes, S. E., & Dai, Q. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH.
- Digiacomo, L., et al. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.
- Torres, D. A., et al. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
- Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Stahelin, R. V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
- Unknown Author. (2025, June 26). Target Engagement Assays in Early Drug Discovery. PubMed.
- Thomson, A. M., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.
Sources
- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
The Trifluoromethyl Group's Impact on a Privileged Scaffold: A Comparative Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanamine and its Non-fluorinated Analog
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a powerful tool for fine-tuning the pharmacological profile of drug candidates. The trifluoromethyl (CF3) group, in particular, is a workhorse moiety used to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. This guide provides an in-depth, objective comparison of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride and its non-fluorinated parent, (pyridin-2-yl)methanamine, offering a clear perspective on the profound influence of this strategic fluorination.
The Strategic Rationale for Fluorination in Drug Design
The decision to introduce a trifluoromethyl group is a calculated one, aimed at leveraging its unique electronic and steric properties. The C-F bond is the strongest single bond in organic chemistry, rendering the CF3 group exceptionally resistant to metabolic cleavage by enzymes like cytochrome P450. This "metabolic blocking" is a primary driver for its use. Furthermore, the high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which can significantly alter the basicity (pKa) of nearby functional groups and influence non-covalent interactions with biological targets.
dot graph TD { subgraph "Drug Development Cascade" A[Lead Compound] --> B{Optimization}; B --> C[Candidate Selection]; end
} caption: "Strategic role of CF3 group in drug optimization."
Physicochemical Properties: A Tale of Two Analogs
The introduction of a trifluoromethyl group at the 6-position of the pyridylmethanamine scaffold induces significant and predictable changes in its fundamental physicochemical properties. These alterations are critical in shaping the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
The trifluoromethyl group is a potent electron-withdrawing group. This property substantially reduces the electron density on the pyridine nitrogen, making it less basic. Consequently, the pKa of the pyridinium conjugate acid of (6-(Trifluoromethyl)pyridin-2-yl)methanamine is expected to be significantly lower than that of its non-fluorinated counterpart. This has profound implications for the molecule's ionization state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and potential for ionic interactions with its biological target.
The aminomethyl side chain also possesses a basic nitrogen atom. While the inductive effect of the CF3 group is attenuated by the distance, it is still expected to slightly decrease the basicity of the primary amine compared to the non-fluorinated analog.
| Compound | Predicted/Experimental pKa (Pyridinium) | Predicted/Experimental pKa (Aminium) |
| (Pyridin-2-yl)methanamine | ~8.79 | ~2.31 |
| (6-(Trifluoromethyl)pyridin-2-yl)methanamine | Predicted: < 8.79 | Predicted: < 2.31 |
Lipophilicity (logP)
The effect of a trifluoromethyl group on lipophilicity can be context-dependent. While often increasing lipophilicity compared to a hydrogen atom, its impact relative to a methyl group is more nuanced. In the case of (6-(Trifluoromethyl)pyridin-2-yl)methanamine, the CF3 group is expected to increase the overall lipophilicity of the molecule compared to the non-fluorinated analog. This can enhance membrane permeability and potentially lead to stronger hydrophobic interactions with a target protein. However, excessive lipophilicity can also lead to off-target effects and increased metabolic liability in other parts of the molecule.
Pharmacological Activity: A Predictive Comparison
The introduction of the CF3 group can influence receptor binding affinity and selectivity through several mechanisms:
-
Direct Interactions: The fluorine atoms of the CF3 group are poor hydrogen bond acceptors but can participate in favorable orthogonal multipolar interactions with electron-rich aromatic systems or carbonyl groups within a binding pocket.
-
Conformational Effects: The steric bulk of the CF3 group can induce a conformational bias in the molecule, favoring a bioactive conformation that enhances binding affinity.
-
Modulation of Basicity: The altered pKa of the pyridine nitrogen can change the nature of ionic interactions with acidic residues (e.g., aspartate, glutamate) in the receptor binding site. A weaker basicity might lead to a less favorable ionic bond but could be compensated by other interactions.
dot graph TD { subgraph "Ligand-Receptor Interaction" A[Ligand] -- Binds to --> R[Receptor]; end
} caption: "Influence of CF3 group on ligand-receptor binding."
It is plausible that for some targets, the increased lipophilicity and potential for novel interactions conferred by the CF3 group could lead to enhanced binding affinity. For other targets, the reduced basicity of the pyridine nitrogen might be detrimental if a strong ionic interaction is critical for binding.
Metabolic Stability: A Clear Advantage for the Fluorinated Analog
One of the most significant and predictable advantages of the trifluoromethyl group is its ability to enhance metabolic stability. The pyridine ring is susceptible to oxidation by cytochrome P450 enzymes, often at the position para to the nitrogen. In (pyridin-2-yl)methanamine, the 6-position is a potential site of metabolism. The introduction of a CF3 group at this position effectively blocks this metabolic pathway due to the exceptional strength of the C-F bonds.
| Compound | Predicted Metabolic Stability (in vitro half-life) |
| (Pyridin-2-yl)methanamine | Lower |
| (6-(Trifluoromethyl)pyridin-2-yl)methanamine | Higher |
This enhanced metabolic stability is expected to translate to a longer in vivo half-life and improved oral bioavailability for the fluorinated analog.
Synthesis Accessibility
Both (6-(Trifluoromethyl)pyridin-2-yl)methanamine and its non-fluorinated analog are synthetically accessible. The non-fluorinated compound can be readily prepared from 2-picolinonitrile via reduction. The synthesis of the trifluoromethylated analog typically starts from a pre-fluorinated pyridine building block, such as 2-chloro-6-(trifluoromethyl)pyridine, followed by nucleophilic substitution and subsequent functional group manipulations. The availability of a wide range of trifluoromethylated pyridine building blocks has made the synthesis of such analogs routine in modern medicinal chemistry.[1]
Experimental Protocols
To empirically validate the predicted differences between these two analogs, the following experimental protocols are recommended:
Determination of pKa by Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound (as the dihydrochloride salt) in deionized water to a known concentration (e.g., 10 mM).
-
Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Add the test compound (either fluorinated or non-fluorinated analog) to the incubation mixture to a final concentration of 1 µM.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
dot graph TD { subgraph "Metabolic Stability Assay Workflow" A[Prepare Incubation Mixture] --> B[Add Test Compound]; B --> C{Incubate at 37°C}; C --> D[Quench at Time Points]; D --> E[Analyze by LC-MS/MS]; E --> F[Calculate t1/2 and CLint]; end } caption: "Workflow for in vitro metabolic stability assay."
Receptor Binding Assay (Competitive Radioligand Binding)
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., a specific GPCR).
-
Assay Buffer: Prepare a suitable assay buffer containing a known concentration of a radiolabeled ligand that binds to the target receptor.
-
Competition: In a 96-well plate, add the cell membranes, radiolabeled ligand, and increasing concentrations of the test compound (either fluorinated or non-fluorinated analog).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a filter mat.
-
Detection: Quantify the amount of bound radioligand on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated.
Conclusion
The strategic placement of a trifluoromethyl group on the pyridylmethanamine scaffold offers a compelling approach to enhancing drug-like properties. This compound is predicted to exhibit significantly greater metabolic stability and a lower pKa compared to its non-fluorinated analog. While the impact on pharmacological activity is target-dependent, the CF3 group provides a valuable tool for modulating binding affinity and selectivity. The insights and experimental protocols provided in this guide offer a robust framework for researchers to rationally design and evaluate the next generation of pyridine-based therapeutics.
References
- BenchChem. (2025).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
- PubChem. (n.d.). 2-Pyridinemethanamine. National Center for Biotechnology Information.
- ChemBK. (2024). 2-Picolylamine.
- Lin, D. Y., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
- Singh, U. P., & Singh, R. K. (2018). The role of fluorine in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 10(4), 1-13.
- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of pharmaceuticals. Chemical Society Reviews, 45(20), 5441-5454.
Sources
In Vivo Efficacy of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride in a Preclinical Model of Pulmonary Fibrosis: A Comparative Guide
This guide provides a comprehensive analysis of the potential in vivo efficacy of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, hereafter referred to as TFMPA-2HCl, in a validated preclinical model of pulmonary fibrosis. Drawing upon existing data for structurally related compounds and established antifibrotic agents, we present a hypothetical but scientifically grounded framework for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and comparative standing of novel compounds in the context of fibrotic diseases.
Introduction: The Rationale for TFMPA-2HCl in Fibrosis
While direct in vivo studies on TFMPA-2HCl for fibrosis are not yet published, its core chemical structure is a key pharmacophore in potent inhibitors of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a critical role in the pathogenesis of fibrosis.[1][2] It catalyzes the cross-linking of collagen and elastin fibers in the extracellular matrix (ECM), a process that increases tissue stiffness and drives the progression of fibrotic diseases.[1][3] Upregulation of LOXL2 is strongly associated with fibrotic conditions in multiple organs, including the lungs, liver, and kidneys, making it a compelling therapeutic target.[2][3][4]
Notably, a derivative of TFMPA, PAT-1251, has demonstrated robust, dose-dependent antifibrotic efficacy in a mouse model of bleomycin-induced lung fibrosis.[5] This provides a strong rationale to hypothesize that the parent compound, TFMPA-2HCl, may exert similar biological activity by inhibiting LOXL2. This guide, therefore, positions TFMPA-2HCl as a putative LOXL2 inhibitor and outlines a rigorous study to test its efficacy against relevant comparators.
Proposed Mechanism of Action: LOXL2 Inhibition
The primary mechanism by which TFMPA-2HCl is hypothesized to exert its antifibrotic effect is through the inhibition of LOXL2 enzymatic activity. By blocking LOXL2, the compound would prevent the oxidative deamination of lysine residues on collagen and elastin, thereby reducing the formation of covalent cross-links that stabilize the fibrotic matrix. This disruption of ECM maturation is expected to reduce tissue stiffness, slow disease progression, and potentially promote fibrosis resolution.[6][7]
Caption: Proposed mechanism of TFMPA-2HCl in inhibiting fibrosis progression.
Comparative Landscape: Benchmarking Against Alternatives
To establish a clear profile of TFMPA-2HCl's potential, its performance must be benchmarked against both mechanistically related compounds and the current standard of care.
-
PAT-1251: A potent, irreversible, and selective LOXL2 inhibitor that contains the TFMPA moiety. It serves as the primary positive control and a direct comparator for assessing target engagement and efficacy.[5]
-
PXS-5505: A novel, orally bioavailable pan-lysyl oxidase (pan-LOX) inhibitor.[8][9] Comparing TFMPA-2HCl (a putative selective LOXL2 inhibitor) with PXS-5505 helps elucidate the relative importance of inhibiting LOXL2 versus the broader LOX family in this fibrosis model.[10]
-
Nintedanib & Pirfenidone: These are the two FDA-approved drugs for Idiopathic Pulmonary Fibrosis (IPF).[11] Nintedanib is a multi-tyrosine kinase inhibitor,[12][13] while Pirfenidone has a broader, less defined anti-inflammatory and antifibrotic mechanism.[14][15] They represent the clinical standard against which any new therapeutic must demonstrate superior or complementary efficacy.
Table 1: Comparative Profile of Antifibrotic Agents
| Feature | TFMPA-2HCl (Hypothetical) | PAT-1251 | PXS-5505 | Nintedanib | Pirfenidone |
| Primary Mechanism | Selective LOXL2 Inhibition | Selective LOXL2 Inhibition[5] | Pan-LOX Inhibition[8] | Multi-Tyrosine Kinase Inhibition (VEGFR, FGFR, PDGFR)[12][16] | Pleiotropic; TGF-β modulation, anti-inflammatory[14][15] |
| Typical Oral Dose (Mouse) | To be determined | 10-30 mg/kg, QD[5] | 10-50 mg/kg, BID[10] | 60-100 mg/kg, QD/BID[17][18] | 30-100 mg/kg, QD or divided doses[15][19] |
| Expected Efficacy (Bleomycin Model) | Reduction in fibrosis score & collagen | Significant reduction in Ashcroft score & collagen[5] | Significant reduction in fibrosis & collagen cross-links[8][10] | Significant reduction in fibrosis score & fibrotic markers[12][17] | Significant reduction in fibrosis score & hydroxyproline[15][20][21] |
| Key Advantage | Potentially high target selectivity; small molecule | Proven efficacy for LOXL2 target[5] | Broader inhibition of collagen cross-linking | Clinically approved; known safety profile | Clinically approved; known safety profile |
| Potential Limitation | Unknown PK/PD and off-target effects | Irreversible binding mechanism | Potential for broader off-target effects vs. selective inhibitors | GI side effects are common | GI and photosensitivity side effects are common |
In Vivo Experimental Design: Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is the most widely used and best-characterized preclinical model for evaluating potential antifibrotic therapies.[22][23][24][25] It recapitulates key features of human IPF, including initial inflammation followed by progressive fibrosis.[23]
Experimental Workflow Diagram
Caption: Workflow for the therapeutic-dosing bleomycin-induced lung fibrosis study.
Detailed Experimental Protocol
This protocol describes a therapeutic dosing study, where treatment begins after the initial inflammatory phase has subsided and fibrosis is established, which is more representative of a clinical scenario.[19][24]
4.1. Animal Model and Housing
-
Species/Strain: Male C57BL/6J mice, 8-10 weeks old. This strain is highly susceptible to bleomycin-induced fibrosis.[26]
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.
4.2. Induction of Pulmonary Fibrosis
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine IP injection).
-
On Day 0, administer a single dose of bleomycin sulfate (1.5 - 2.0 U/kg) in 50 µL of sterile saline via intratracheal instillation.[19] A non-surgical transoral method is preferred to minimize procedural stress.[23]
-
A sham group will receive 50 µL of sterile saline only.
-
Monitor animals daily for weight loss and signs of distress.
4.3. Treatment Groups and Administration
-
Randomize mice into treatment groups (n=8-10 per group) on Day 7.
-
Prepare dosing solutions daily. TFMPA-2HCl and comparator compounds will be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
From Day 7 to Day 21, administer the assigned treatment via oral gavage once daily (or as indicated in Table 1).
-
Group 1: Vehicle Control
-
Group 2: TFMPA-2HCl (Low Dose, e.g., 10 mg/kg)
-
Group 3: TFMPA-2HCl (Mid Dose, e.g., 30 mg/kg)
-
Group 4: TFMPA-2HCl (High Dose, e.g., 100 mg/kg)
-
Group 5: PAT-1251 (30 mg/kg)
-
Group 6: PXS-5505 (30 mg/kg)
-
Group 7: Nintedanib (60 mg/kg)
-
Group 8: Sham + Vehicle
-
4.4. Endpoint Analysis (Day 21)
-
On Day 21, euthanize mice via an approved method.
-
Bronchoalveolar Lavage Fluid (BALF) Collection: For a subset of animals, cannulate the trachea and lavage the lungs with sterile PBS. Collect the BALF for total and differential cell counts and cytokine analysis (e.g., TGF-β).[27]
-
Lung Tissue Harvest: Perfuse the pulmonary circulation with saline.
-
Excise the left lung, snap-freeze in liquid nitrogen, and store at -80°C for biochemical analysis.
-
Inflate the right lung with 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH₂O) and fix for 24 hours for histological processing.[18]
-
4.5. Quantification of Fibrosis
-
Histology: Embed the fixed right lung in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson’s Trichrome. Evaluate the extent of fibrosis using the semi-quantitative Ashcroft scoring system by a blinded pathologist.[18][27]
-
Collagen Content: Homogenize the frozen left lung tissue and quantify the total collagen content using a hydroxyproline assay.[20][22] Hydroxyproline is a key amino acid component of collagen, and its concentration is directly proportional to the amount of collagen in the tissue.
Expected Outcomes and Interpretation
The primary efficacy endpoint is a statistically significant reduction in the Ashcroft fibrosis score and lung hydroxyproline content in the TFMPA-2HCl-treated groups compared to the vehicle-treated group. The dose-response of TFMPA-2HCl will be critical in establishing its potency.
-
Successful Outcome: TFMPA-2HCl demonstrates a dose-dependent reduction in fibrosis, with an efficacy comparable to or exceeding that of PAT-1251. Superiority over Nintedanib would be a strong indicator of high therapeutic potential.
-
Partial Efficacy: TFMPA-2HCl shows a modest but significant effect. This may warrant further medicinal chemistry efforts to optimize the compound's structure for improved potency or pharmacokinetic properties.
-
No Efficacy: A lack of effect would suggest that either TFMPA-2HCl does not effectively inhibit LOXL2 in vivo at the tested doses, or that selective LOXL2 inhibition is insufficient in this model once fibrosis is established.
By comparing the results with the pan-LOX inhibitor PXS-5505, insights can be gained into whether targeting LOXL2 alone is as effective as inhibiting the entire LOX family. Analysis of BALF will provide additional information on the compound's ability to modulate the inflammatory environment that contributes to fibrosis.
References
-
Mouse models of bleomycin-induced pulmonary fibrosis. PubMed. [Link]
-
Roberts, J. et al. (2017). Evaluation of novel LOXL2-selective inhibitors in models of pulmonary fibrosis. European Respiratory Journal. [Link]
-
Darlington, J. et al. (2017). A Mechanism-Based Small Molecule Inhibitor of LOXL2 that Displays Robust Anti-Fibrotic Efficacy in a Mouse Bleomycin Model of Lung Fibrosis. ResearchGate. [Link]
-
Al-Jaber, H. et al. (2021). Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. ResearchGate. [Link]
-
Pitozzi, V. et al. (2025). In Vivo Target Engagement Assessment of Nintedanib in a Double-Hit Bleomycin Lung Fibrosis Rat Model. MDPI. [Link]
-
Nintedanib Ameliorates Bleomycin‑Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice. SpringerLink. [Link]
-
Pitozzi, V. et al. (2025). In Vivo Target Engagement Assessment of Nintedanib in a Double-Hit Bleomycin Lung Fibrosis Rat Model. Semantic Scholar. [Link]
-
McElroy, M. C. et al. Pharmacokinetics and Efficacy of Nintedanib in a Repetitive Bleomycin Challenge Model of Rat Lung Fibrosis. Charles River. [Link]
-
Pitozzi, V. et al. (2025). In Vivo Target Engagement Assessment of Nintedanib in a Double-Hit Bleomycin Lung Fibrosis Rat Model. PubMed. [Link]
-
Quantifying the effect of pirfenidone treatment on bleomycin-induced pulmonary fibrosis mice model in vivo using a novel synchrotron-based imaging method. ERS Publications. [Link]
-
Yao, Y. et al. (2022). Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. MDPI. [Link]
-
Papalazarou, V. et al. (2021). Lysyl oxidase like-2 in fibrosis and cardiovascular disease. Frontiers in Cardiovascular Medicine. [Link]
-
Pirfenidone reduces bleomycin-induced pulmonary fibrosis in mice. ResearchGate. [Link]
-
Eldore, L. (2021). The Role and Effects of Inhibiting LOXL2 in Liver Fibrosis. Proceedings of the Texas A&M Medical Student Grand Rounds. [Link]
-
Ikenaga, N. et al. (2017). Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal. Gut. [Link]
-
Li, C. et al. (2018). Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis. Oncology Letters. [Link]
-
Yao, Y. et al. (2022). Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. PubMed. [Link]
-
Perepelyuk, M. et al. (2020). LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis. Frontiers in Immunology. [Link]
-
Macias-Barragan, J. et al. (2010). Antifibrotic activities of pirfenidone in animal models. Pulmonary Pharmacology & Therapeutics. [Link]
-
Inomata, M. et al. (2014). Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis. Respiratory Research. [Link]
-
Pulmonary Fibrosis Models. Charles River Laboratories. [Link]
-
Orlando, F. et al. (2018). Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin. JoVE. [Link]
-
Chitty, J. & Cox, T. (2024). A novel pan-lysyl oxidase inhibitor for improving the treatment of pancreatic cancer. The Cancer Researcher Podcast. [Link]
-
Leppma, M. et al. (2025). A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis. Haematologica. [Link]
-
Phenotypic Characterization of Bleomycin-Induced Pulmonary Fibrosis Model in Mice. Aragen Life Sciences. [Link]
-
PXS-5505: A Pan-Lysyl Oxidase Inhibitor with Potential in Fibrosis and Solid Tumors. UMBRELLA Labs. [Link]
-
The Bleomycin Model of Pulmonary Fibrosis. PubMed. [Link]
-
Bleomycin-induced pulmonary fibrosis model. SMC Laboratories Inc. [Link]
-
Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis. Frontiers in Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Evaluation of novel LOXL2-selective inhibitors in models of pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 4. The Role and Effects of Inhibiting LOXL2 in Liver Fibrosis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis [frontiersin.org]
- 8. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel pan-lysyl oxidase inhibitor for improving the treatment of pancreatic cancer: Episode 16 of The Cancer Researcher Podcast - The Cancer Researcher [magazine.eacr.org]
- 10. mdpi.com [mdpi.com]
- 11. aragen.com [aragen.com]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Target Engagement Assessment of Nintedanib in a Double-Hit Bleomycin Lung Fibrosis Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 25. Mouse models of bleomycin-induced pulmonary fibrosis. | Sigma-Aldrich [sigmaaldrich.com]
- 26. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 27. criver.com [criver.com]
A Senior Application Scientist's Guide to Benchmarking (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the therapeutic potential of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride. We will explore its likely mechanism of action by benchmarking against a clinically relevant inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and delve into the significance of its trifluoromethyl moiety by comparing its metabolic stability profile to analogous structures. This document is intended to be a practical, in-depth technical resource, eschewing rigid templates in favor of a logical, scientifically-driven narrative.
Introduction: The Rationale for this compound
The trifluoromethylpyridine motif is a cornerstone in modern medicinal chemistry, renowned for its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The incorporation of a trifluoromethyl group can significantly improve metabolic stability, receptor binding affinity, and cellular permeability.[3] this compound is a structurally intriguing molecule that warrants a thorough investigation of its biological activity.
Our preliminary analysis of structurally similar compounds points towards a potential inhibitory activity against Lysyl Oxidase-Like 2 (LOXL2), a key enzyme in the progression of fibrotic diseases and cancer.[4] Dysregulated LOXL2 activity promotes the cross-linking of collagen and elastin in the extracellular matrix (ECM), contributing to tissue stiffening and disease progression.[5] Therefore, the primary focus of this guide will be to benchmark our compound of interest against a known LOXL2 inhibitor.
Furthermore, we will dissect the contribution of the trifluoromethyl group to the molecule's disposition by outlining a comparative metabolic stability study. Understanding a compound's metabolic fate is crucial for predicting its in vivo efficacy and safety profile.[6]
Benchmarking Against a Clinically Relevant LOXL2 Inhibitor: PAT-1251
To ascertain the potential of this compound as a LOXL2 inhibitor, a direct comparison with a well-characterized clinical candidate is essential. PAT-1251 (Lenumlostat) is a potent and selective LOXL2 inhibitor that has advanced to clinical trials, making it an ideal benchmark.
Comparative In Vitro Efficacy: LOXL2 Inhibition Assay
The inhibitory potential of this compound against recombinant human LOXL2 (rhLOXL2) will be determined using a fluorescent-based in vitro assay and its IC50 value will be compared to that of PAT-1251.
Table 1: Comparative In Vitro LOXL2 Inhibition Data
| Compound | Target | IC50 (µM) | Reference |
| PAT-1251 (Lenumlostat) | hLOXL2 | 0.71 | |
| This compound | hLOXL2 | To be determined |
Note: The IC50 for PAT-1251 against mouse, rat, and dog LOXL2 are 0.10 µM, 0.12 µM, and 0.16 µM, respectively, which is valuable information for planning potential in vivo studies.
Experimental Protocol: In Vitro LOXL2 Inhibition Assay (Amplex® Red Method)
This protocol is adapted from established methods for measuring LOXL2 activity.[7][8] The assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.
Materials:
-
Recombinant Human LOXL2 (rhLOXL2)
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
Assay Buffer: 50 mM Sodium Borate, 1.2 M Urea, 10 mM CaCl₂, pH 8.0
-
Substrate: Benzylamine (100 mM stock in deionized water)
-
This compound and PAT-1251 (10 mM stocks in DMSO)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and PAT-1251 in Assay Buffer.
-
Enzyme Preparation: Dilute rhLOXL2 to a final concentration of 10 ng/µL in Assay Buffer.
-
Reaction Mixture: In a 96-well plate, add 25 µL of the diluted compounds or vehicle control.
-
Enzyme Addition: Add 25 µL of the diluted rhLOXL2 to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Substrate Addition: Prepare a substrate mixture containing 4 mM Benzylamine in Assay Buffer. Add 50 µL of the substrate mixture to each well to initiate the reaction.
-
Detection: Immediately add 50 µL of the Amplex® Red working solution (containing horseradish peroxidase) to each well.
-
Measurement: Read the fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro LOXL2 inhibition assay.
The Trifluoromethyl Advantage: A Comparative Metabolic Stability Study
Comparative In Vitro Metabolic Stability
This experiment will determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound and a suitable non-fluorinated comparator.
Table 2: Comparative In Vitro Metabolic Stability Data (Illustrative Example)
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Reference |
| Celecoxib Analog | To be determined | To be determined | |
| This compound | To be determined | To be determined | |
| Celecoxib (for context) | Variable | Variable | [5][11] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing metabolic stability using human liver microsomes.[12]
Materials:
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
This compound and a non-fluorinated analog (10 mM stocks in DMSO)
-
Acetonitrile with an internal standard (for reaction termination and sample analysis)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and phosphate buffer.
-
Compound Addition: Add the test compounds to the incubation mixture at a final concentration of 1 µM.
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg microsomal protein/mL)).
Sources
- 1. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Introduction: The Reproducibility Imperative in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the consistent and reliable synthesis of complex molecules is paramount. Trifluoromethyl-substituted pyridines are a cornerstone of many modern pharmaceutical candidates, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the very electronic properties that make these scaffolds so valuable can also introduce significant challenges in experimental reproducibility.[3][4]
A fundamental tenet of scientific progress is that an experiment can be replicated by different researchers in different labs to yield consistent results.[5][6] Unfortunately, variability in quantitative outcomes like yield and purity is a frequent challenge, often stemming from subtle, unreported variations in reagents, conditions, or techniques.[3][4] This guide provides an in-depth analysis of the factors governing the reproducibility of reactions involving (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, offers a comparative look at viable alternatives, and presents robust protocols designed to serve as self-validating systems for researchers.
Physicochemical Profile of the Core Reagent
Understanding the inherent properties of this compound is the first step toward controlling its reactivity. The presence of the potent electron-withdrawing trifluoromethyl (-CF3) group and its formulation as a dihydrochloride salt are the two most critical features influencing its behavior.
| Property | Value | Source | Significance for Reproducibility |
| CAS Number | 916211-40-0 | [7][8] | Ensures correct reagent identification and sourcing. |
| Molecular Formula | C₇H₉Cl₂F₃N₂ | [9] | Foundational for calculating molar equivalents. |
| Molecular Weight | 249.06 g/mol | [9] | Critical for accurate mass-based measurements. |
| Form | Dihydrochloride Salt | [7] | Enhances stability and shelf-life but requires neutralization in situ to liberate the reactive free amine. The stoichiometry of the base used is a critical parameter. |
| Parent Free Base | (6-(Trifluoromethyl)pyridin-2-yl)methanamine | [9][10] | The active nucleophile in most reactions. Inconsistent liberation of the free base is a major source of irreproducibility. |
Critical Factors Governing Experimental Reproducibility
Achieving reproducible results is not a matter of chance, but of deliberate control over key variables. The following factors are paramount when working with this and similar reagents.[11][12][13]
Reagent Quality and Handling
-
Purity of the Aminopyridine: The presence of synthetic precursors or byproducts can interfere with the desired reaction. Always use a reagent with a clearly stated purity (e.g., >98%) and confirm its identity upon receipt via basic analytical methods if possible.
-
Solvent Grade and Water Content: Solvents are not inert participants. Traces of water can hydrolyze reagents or quench catalysts. Using anhydrous solvents, particularly in moisture-sensitive reactions like those involving organometallics or strong bases, is crucial.[3][11]
-
Base Stoichiometry and Identity: As a dihydrochloride salt, the reagent requires at least two equivalents of a base to liberate the free primary amine. However, using a slight excess (e.g., 2.2-2.5 equivalents) is often necessary to drive the equilibrium and neutralize any adventitious acid. The choice of base (e.g., organic amines like triethylamine vs. inorganic bases like potassium carbonate) will affect solubility and reaction kinetics.
Reaction Parameter Control
-
Temperature: Chemical reaction rates are highly sensitive to temperature.[13] Precise temperature control, using a calibrated oil bath or cryostat, is essential. Reporting the "internal reaction temperature" rather than the "bath temperature" is a best practice for ensuring others can replicate the conditions.
-
Atmosphere: Many catalytic cycles, particularly those involving palladium, are sensitive to oxygen. Failing to properly degas solvents and maintain an inert (Nitrogen or Argon) atmosphere is a common cause of catalyst deactivation and failed reactions.
-
Rate of Addition: For highly exothermic reactions or when a reagent is sensitive to local concentration effects, slow, controlled addition via a syringe pump is vastly more reproducible than manual, dropwise addition.
The workflow below outlines the critical control points that must be managed to ensure a reproducible outcome.
Comparative Analysis with Structural Alternatives
The choice of building block can dramatically influence a drug candidate's final properties. While (6-(Trifluoromethyl)pyridin-2-yl)methanamine is an excellent scaffold, related structures can offer advantages in modulating basicity, lipophilicity, and reactivity. A careful comparison is essential for any drug development program.
| Compound | pKa (Conj. Acid) | cLogP | Relative Reactivity (Amide Coupling) | Key Differentiator |
| (6-CF₃-pyridin-2-yl)methanamine | ~7.5 (est.) | 1.56[10] | Baseline | Strong -CF₃ group significantly impacts electronics and metabolic stability. |
| (6-F-pyridin-2-yl)methanamine | ~8.2 (est.) | 0.65 (est.) | Higher | More basic and less lipophilic due to single F atom. May offer different H-bonding. |
| (6-Cl-pyridin-2-yl)methanamine | ~8.0 (est.) | 1.21 (est.) | Similar | Chloro-group offers a potential handle for further cross-coupling reactions. |
| (5-CF₃-pyridin-2-yl)methanamine | ~7.3 (est.) | 1.56 (est.) | Lower | Isomeric position of the -CF₃ group alters the dipole moment and steric environment. |
Key Insights from Comparison:
-
Basicity (pKa): The position and nature of the electron-withdrawing group directly impact the nucleophilicity of the primary amine. The less electron-withdrawing fluoro- and chloro-analogs are more basic and thus potentially more reactive in nucleophilic substitution or coupling reactions.
-
Lipophilicity (cLogP): The -CF₃ group dramatically increases lipophilicity compared to -F or -Cl. Selecting an alternative can be a deliberate strategy to improve the solubility and ADME properties of a final compound.
The following decision framework can guide the selection of an appropriate building block based on the desired experimental outcome.
Protocol: Reproducible Amide Coupling with this compound
This protocol describes a standard amide coupling reaction. The causality for each step is explained to emphasize its role in achieving a reproducible outcome.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid of interest (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.05 eq) and HATU (1.1 eq).
-
Causality: Flame-drying removes adsorbed water from the glassware, preventing side reactions.
-
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen three times.
-
Causality: Ensures an inert atmosphere, protecting reagents from air and moisture.
-
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture for 5 minutes at room temperature to form the activated ester.
-
Causality: Using anhydrous solvent is critical. Pre-activation of the acid before adding the amine can improve yields and reduce side reactions.
-
-
Amine Preparation: In a separate flame-dried vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes.
-
Causality: The amine is pre-neutralized to ensure the free base is available for reaction. Using a non-nucleophilic base like DIPEA prevents it from competing in the reaction. 3.0 equivalents are used to neutralize both HCl salts and the acid generated from the HATU coupling.
-
-
Coupling Reaction: Slowly add the amine/DIPEA solution from step 4 to the activated ester solution from step 3 via syringe.
-
Causality: Slow addition prevents temperature spikes and ensures homogenous mixing.
-
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour until the starting amine is consumed.
-
Causality: Systematic monitoring provides objective data on reaction completion, preventing premature workup (low yield) or extended reaction times (byproduct formation).
-
-
Workup & Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate, extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Causality: A standardized workup procedure with defined volumes and reagents is key to obtaining consistent purity and yield.
-
Troubleshooting Common Reproducibility Issues
Even with a robust protocol, challenges can arise. This table outlines common issues and their probable causes.[4][14]
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete neutralization of the dihydrochloride salt. 2. Inactive coupling reagent (hydrolyzed). 3. Water in the solvent. | 1. Ensure >2.5 eq of base is used. Consider pre-stirring the amine salt and base for 15-20 min before addition. 2. Use a fresh bottle of coupling reagent. 3. Use a freshly opened bottle of anhydrous solvent or pass it through a solvent purification system. |
| Multiple Byproducts | 1. Reaction temperature too high. 2. Racemization of the carboxylic acid (if chiral). 3. Reaction run for too long. | 1. Run the reaction at 0 °C. 2. Use a coupling reagent known to suppress racemization (e.g., COMU) and a non-nucleophilic base. 3. Monitor the reaction closely and quench immediately upon completion. |
| Inconsistent Yields Between Batches | 1. Variation in reagent purity/source. 2. Inconsistent reaction monitoring or workup timing. 3. Non-homogenous mixing on larger scales. | 1. Source reagents from the same supplier and lot number if possible. 2. Define clear, objective endpoints for the reaction (e.g., "<1% starting material remaining by LC-MS"). 3. Ensure adequate stirring (mechanical stirrer for larger volumes). |
Conclusion
Reproducibility in experiments with this compound is not an abstract ideal but an achievable outcome rooted in a deep understanding of the reagent's properties and meticulous control of the experimental environment. By focusing on reagent quality, precise control of reaction parameters, and a logical, evidence-based approach to troubleshooting, researchers can ensure their results are both reliable and robust. The strategic consideration of structural alternatives further empowers scientists to fine-tune molecular properties, accelerating the path from discovery to application.
References
-
Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry. [Link]
-
Reproducibility in organic synthesis. (2015, March 27). Morressier. [Link]
-
Reproducibility of Synthesis papers : r/chemistry. (2022, April 30). Reddit. [Link]
-
Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024, August 30). Chemical Science (RSC Publishing). [Link]
-
[6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. (n.d.). PubChem. [Link]
-
Editorial Reproducibility of Results. (2014, July 18). Organic Process Research & Development. [Link]
-
Top 5 Factors Affecting Reproducibility in Research. (2022, March 31). Enago Academy. [Link]
-
Importance of Repeatability and Reproducibility in Analytical Chemistry. (2022, June 29). AZoLifeSciences. [Link]
-
Can Reproducibility in Chemical Research be Fixed?. (2017, September 25). Enago Academy. [Link]
-
Factors Affecting Rates of Reaction. (n.d.). Monash University. [Link]
-
Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. (2022). PMC - NIH. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
-
Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (n.d.). ACS Publications. [Link]
-
Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. (2014, December 11). ResearchGate. [Link]
-
N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine compound summary. (n.d.). PubChem. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reproducibility in organic synthesis [morressier.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 916211-40-0|this compound|BLD Pharm [bldpharm.com]
- 9. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 13. monash.edu [monash.edu]
- 14. reddit.com [reddit.com]
A Comparative Guide to the HPLC Purity Analysis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a key building block in the synthesis of numerous pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can carry through the synthetic process, potentially leading to the formation of undesired byproducts in the final drug substance. These impurities can impact the API's stability, efficacy, and safety profile. Therefore, a robust, accurate, and precise analytical method for purity determination is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][2] This guide will delve into the development and validation of an optimal HPLC method for this compound and compare its performance against other analytical approaches.
HPLC Method Development and Validation: A Step-by-Step Protocol
The development of a reliable HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
The Causality Behind Experimental Choices
-
Column Selection: A C18 column is the workhorse of RP-HPLC, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds. The choice of a specific C18 column (e.g., particle size, pore size, end-capping) will influence the resolution and efficiency of the separation.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC. The buffer (e.g., phosphate or acetate) controls the pH, which is critical for ionizable compounds like amines to ensure consistent retention and peak shape. The organic modifier (e.g., acetonitrile or methanol) is adjusted to control the elution strength. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve impurities with a wide range of polarities.
-
Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. A wavelength of maximum absorbance is chosen to ensure high sensitivity for both the main component and any potential impurities. For pyridine-containing compounds, a wavelength in the range of 254-270 nm is often suitable.
-
Method Validation: All analytical methods must be validated to ensure they are fit for their intended purpose.[3] Validation is performed according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)), which outline the necessary validation characteristics.[4][5] These include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[6][7]
Detailed Experimental Protocol: RP-HPLC Method
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
Before sample analysis, the chromatographic system's performance must be verified. This is achieved through system suitability testing as outlined in pharmacopeias like the United States Pharmacopeia (USP) General Chapter <621>.[8][9]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Purity Calculation
The purity is typically determined using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
Caption: Workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can provide complementary or, in some cases, superior information depending on the specific analytical challenge.
| Technique | Advantages | Disadvantages | Best Suited For |
| Ultra-Performance Liquid Chromatography (UPLC) | Faster analysis times, improved resolution and sensitivity, reduced solvent consumption.[10][11] | Higher initial instrument cost, operates at very high pressures requiring specialized equipment.[2][12] | High-throughput screening and analysis of complex mixtures with many impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for analyzing volatile impurities, provides structural information for impurity identification.[13][14] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[15] | Detecting and identifying volatile organic impurities and residual solvents.[16][17] |
| Capillary Electrophoresis (CE) | High separation efficiency, minimal sample and reagent consumption, complementary separation mechanism to HPLC.[18][19] | Lower sensitivity with conventional UV detection, more susceptible to matrix effects.[19] | Chiral separations and analysis of highly polar or charged compounds.[18][20] |
In-Depth Comparison: HPLC vs. UPLC
The evolution from HPLC to UPLC represents a significant advancement in liquid chromatography.[2] UPLC utilizes columns with smaller particle sizes (sub-2 µm) and operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC (typically up to 6,000 psi).[12]
This fundamental difference leads to several key performance advantages for UPLC:
-
Speed: UPLC can significantly reduce analysis times, often by a factor of 5 to 10, without sacrificing resolution.[11][21]
-
Resolution: The smaller particles provide a greater surface area for interaction, leading to sharper and narrower peaks, which improves the separation of closely eluting impurities.[11]
-
Sensitivity: The narrower peaks result in a greater peak height, which enhances the signal-to-noise ratio and improves detection limits.[10][21]
While UPLC offers clear technical advantages, the choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput requirements and budget constraints.[10]
Caption: Key differences between HPLC and UPLC.
Conclusion: A Multi-faceted Approach to Purity Analysis
The RP-HPLC method detailed in this guide provides a robust and reliable approach for the routine purity analysis of this compound. The method is specific, sensitive, and capable of separating the main component from its potential process-related impurities.
For laboratories requiring higher throughput and enhanced sensitivity, transitioning to a UPLC-based method is a logical and scientifically sound progression. Furthermore, for a comprehensive impurity profile, especially during process development and for the identification of unknown impurities, orthogonal techniques such as GC-MS for volatile components and LC-MS for structural elucidation of non-volatile impurities are highly recommended.
Ultimately, the choice and implementation of analytical methodologies should be guided by a thorough understanding of the synthetic process, potential impurities, and the stringent requirements of pharmaceutical quality control. A multi-faceted analytical strategy ensures the highest level of confidence in the purity of this critical intermediate, contributing to the overall quality and safety of the final drug product.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. Accessed January 20, 2026. [Link]
-
United States Pharmacopeia. <621> CHROMATOGRAPHY. Accessed January 20, 2026. [Link]
-
Rajput, A. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. 2017. [Link]
-
WebofPharma. HPLC vs. UPLC. Accessed January 20, 2026. [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. April 29, 2018. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Accessed January 20, 2026. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Accessed January 20, 2026. [Link]
-
PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Accessed January 20, 2026. [Link]
-
DSDP Analytics. USP <621> Chromatography. Accessed January 20, 2026. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 30, 2023. [Link]
-
Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. July 2, 2025. [Link]
-
European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. April 19, 2017. [Link]
-
Labcompare. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. June 30, 2020. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. July 22, 2025. [Link]
-
Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Accessed January 20, 2026. [Link]
-
U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. March 6, 2024. [Link]
-
Al-Saeed, F. A., et al. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules. 2021. [Link]
-
Pharmaceutical Technology. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. June 1, 2025. [Link]
-
Puranik, S., et al. Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. The Internet Journal of Pharmacology. 2008. [Link]
-
Vanhoenacker, G., et al. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. 2009. [Link]
-
Welch, C. J., et al. Comparative performances of selected chiral HPLC, SFC, and CE Systems with a chemically diverse sample set. Chirality. 2003. [Link]
-
Patsnap Eureka. HPLC vs CE Efficiency: Assessing Sample Purity Reach. September 19, 2025. [Link]
-
ResearchGate. Are mobile phases used in chiral separation using HPLC and SFC the same?. September 22, 2018. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS NA (5-(trifluoromethyl)pyridin-2-yl)methanamine Impurity. Accessed January 20, 2026. [Link]
-
Gerwien, F. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. 2021. [Link]
-
Bhupatiraju, K. R., et al. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology. 2023. [Link]
-
Bhirud, S. B., et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. 2004. [Link]
-
Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. 2005. [Link]
-
Costcon Healthcare LLP. List of impurities. Accessed January 20, 2026. [Link]
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. HPLC vs. UPLC [webofpharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. labcompare.com [labcompare.com]
- 15. emerypharma.com [emerypharma.com]
- 16. ispub.com [ispub.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC vs CE Efficiency: Assessing Sample Purity Reach [eureka.patsnap.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. pharmaguru.co [pharmaguru.co]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, a halogenated pyridine derivative. Our focus is to provide not just a set of instructions, but a technical narrative grounded in scientific principles to ensure the safety of personnel and the protection of our environment.
Hazard Assessment and Initial Considerations
This compound is classified as harmful and an irritant. The available safety information indicates the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The presence of the trifluoromethyl group and the dihydrochloride salt form are key factors in determining the appropriate disposal route. As a halogenated organic compound, it falls under specific regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA), ensuring its proper management from generation to final disposal.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Dedicated Waste Container: Waste this compound, including contaminated materials like weighing paper or pipette tips, should be collected in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Material Compatibility: The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable option.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound," the appropriate hazard pictograms (e.g., GHS07 for harmful/irritant), and the date accumulation started.
-
Incompatible Materials: Store the waste container away from strong oxidizing agents and strong bases.[4][6]
Disposal Methodologies: A Step-by-Step Approach
The recommended primary method for the disposal of halogenated organic compounds is incineration by a licensed hazardous waste disposal facility.[7]
Off-Site Incineration (Recommended)
Incineration in a specialized facility ensures the complete destruction of the compound at high temperatures. However, the presence of chlorine and fluorine in the molecule necessitates specific considerations to prevent the formation of toxic byproducts such as hydrogen chloride (HCl), hydrogen fluoride (HF), and potentially dioxins or furans.[5][8] Licensed facilities are equipped with scrubbers and other pollution control devices to neutralize these acidic gases and capture harmful emissions.
Operational Steps for Off-Site Disposal:
-
Collection and Storage: Collect the waste in the appropriately labeled container as described in Section 3.
-
Contact a Licensed Waste Hauler: Your institution's Environmental Health and Safety (EHS) department will have a list of approved hazardous waste disposal companies.
-
Documentation: Complete all necessary waste manifest forms provided by the disposal company. This documentation is a legal requirement under RCRA and tracks the waste from your facility to its final destination.[2]
-
Scheduled Pickup: Arrange for the pickup of the waste container by the licensed hauler.
On-Site Neutralization (For Small Quantities with EHS Approval)
For very small quantities, on-site neutralization of the amine dihydrochloride to the free amine may be considered as a pre-treatment step, but only with the explicit approval and guidance of your institution's EHS department. This process aims to reduce the corrosivity of the waste before final disposal.
Experimental Protocol for Neutralization:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.
-
Dilution: Slowly add the this compound waste to a large volume of cold water with stirring.
-
Neutralization: Slowly add a weak base, such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the stirred solution.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base dropwise until the pH is neutral (pH 6-8). Be cautious of potential off-gassing (CO₂).
-
Collection of Neutralized Waste: The resulting neutralized solution must still be collected as hazardous waste and disposed of via a licensed waste disposal company. Do not pour the neutralized solution down the drain.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, carefully sweep up the material and place it in the hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Quantitative Data Summary
While specific occupational exposure limits for this compound are not established, the limits for the parent compound, pyridine, can provide a conservative reference point for risk assessment.
| Parameter | Value | Source |
| OSHA PEL (Pyridine) | 5 ppm (15 mg/m³) (8-hour TWA) | [2][9] |
| NIOSH REL (Pyridine) | 5 ppm (15 mg/m³) (10-hour TWA) | [2] |
| ACGIH TLV (Pyridine) | 1 ppm (3.1 mg/m³) (8-hour TWA) | [10] |
| NIOSH IDLH (Pyridine) | 1000 ppm | [4] |
OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards, adhering to strict safety protocols, and following established disposal procedures, researchers can ensure that the final step in the lifecycle of this chemical is handled with the utmost care and compliance. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all local, state, and federal regulations.
References
-
U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards: Pyridine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1143, Pyridine. [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. OSHA Chemical Sampling Information: Pyridine. [Link]
- Google Patents.
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]
-
U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Immediately Dangerous to Life or Health Concentrations (IDLH): Pyridine. [Link]
-
Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
MDPI. A Win–Win Combination to Inhibit Persistent Organic Pollutant Formation via the Co-Incineration of Polyvinyl Chloride E-Waste and Sewage Sludge. [Link]
-
ResearchGate. On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. [Link]
-
U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. [Link]
-
National Center for Biotechnology Information. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
Sources
- 1. View Document - California Code of Regulations [govt.westlaw.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A [cdc.gov]
- 7. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 10. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
This guide provides essential safety and handling protocols for (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride (CAS No. 916211-40-0). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you can work safely and effectively. This document moves beyond a simple checklist, explaining the causality behind each recommendation to foster a comprehensive safety culture in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a valuable research chemical, but its handling requires a thorough understanding of its potential hazards. The primary risks associated with this compound are clearly defined by its GHS hazard statements.[1] A proactive risk assessment is the foundation of a safe experimental workflow.
GHS Hazard Statements:
-
H302: Harmful if swallowed: Ingestion can lead to acute toxicity.
-
H315: Causes skin irritation: Direct contact can cause redness, itching, and inflammation.[1]
-
H319: Causes serious eye irritation: This is a significant risk, as exposure can lead to pain, redness, and potential damage to the eye.[1]
-
H335: May cause respiratory irritation: Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1]
These classifications are not merely administrative; they are the scientific basis for the specific engineering controls and personal protective equipment (PPE) detailed below. The trifluoromethyl group and the pyridine ring are common moieties in pharmacologically active compounds, and their derivatives warrant respectful handling.[2][3]
The First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. PPE should be considered the last line of defense, used in conjunction with robust engineering controls.
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[4] This is critical to mitigate the risk of inhaling airborne particles (H335).[1] Ensure the fume hood has been recently certified and that the sash is kept at the lowest practical height during operations.
-
Safety Shower and Eyewash Station: Facilities must be equipped with an easily accessible and fully functional eyewash station and safety shower.[5][6] Proximity is key; in the event of accidental exposure, immediate irrigation is crucial to minimizing injury.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazards identified in Section 1. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5][7] | Addresses H319 (Causes serious eye irritation). Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from airborne dust and accidental splashes. |
| Hand Protection | Nitrile gloves. | Addresses H315 (Causes skin irritation). Nitrile provides good resistance against many chemicals. However, it's important to note that nitrile has poor resistance to pyridine itself and should be changed immediately upon contact.[4] Double gloving is recommended for extended procedures. |
| Respiratory Protection | NIOSH-approved N95 dust mask or a respirator with appropriate cartridges. | Addresses H335 (May cause respiratory irritation). A respirator should be used when handling the solid compound, especially when weighing or transferring powder, to prevent inhalation.[8] |
| Protective Clothing | A buttoned lab coat and closed-toe shoes. | Addresses H315 (Causes skin irritation). A lab coat protects against incidental skin contact from spills and contamination of personal clothing.[5][9] |
Safe Handling and Operational Workflow
A systematic approach to handling ensures that safety protocols are integrated into the experimental process. The following workflow is designed to be a self-validating system, minimizing the risk at each step.
Caption: Safe handling workflow for this compound.
Detailed Protocol for Weighing and Dissolving:
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatula, weigh boat, solvent, glassware) is present to minimize traffic in and out of the hood.
-
Weighing: Don an N95 dust mask. Gently open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Avoid any actions that could create dust.
-
Transfer: Carefully add the weighed solid to your reaction vessel.
-
Dissolution: Add the solvent to the vessel, ensuring the container is pointed away from your face.
-
Cleanup: Tightly cap the stock container. Dispose of the contaminated weigh boat and any disposable items into a designated solid hazardous waste container inside the fume hood.[7]
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water.[4][10] If irritation persists, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[10][11]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][8]
Spill Management:
For a minor spill within the fume hood, absorb the spill with an inert material (e.g., vermiculite, sand).[5] Scoop the material into a suitable, closed container for disposal. Clean the area with a suitable solvent.
Disposal Plan:
All waste, including the chemical itself, contaminated consumables, and rinse solutions, must be disposed of as hazardous chemical waste.[7][10] Do not discharge to sewer systems.[7] Containers should be triply rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7] Follow all local, state, and federal regulations for chemical waste disposal.
References
- BenchChem. Personal protective equipment for handling 5-(trifluoromethyl)pyridine-2-thiol.
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
- Acros PharmaTech Limited. SAFETY DATA SHEET.
- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- TCI Chemicals. SAFETY DATA SHEET - 2-Mercapto-5-(trifluoromethyl)pyridine.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
- Fluorochem. Safety Data Sheet - methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride.
- Fluorochem. This compound.
- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine.
- Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride.
- Echemi. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine Safety Data Sheets.
- BLDpharm. This compound.
- ChemicalBook. (6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)METHANAMINE - Safety Data Sheet.
- PubChem. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride.
- Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-6-(trifluoromethyl)pyridin-3-amine.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ChemScene. (6-(Trifluoromethyl)pyridin-2-yl)methanamine.
- Huimeng Bio-tech. 2-Fluoro-6-(trifluoromethyl)pyridine (FTF).
- BLDpharm. (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride.
- BLDpharm. (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine.
- Acta Pharmaceutica Sinica B. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
